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  • Product: 2',4'-Dichlorovalerophenone
  • CAS: 61023-66-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2',4'-Dichlorovalerophenone (CAS: 61023-66-3): Synthesis, Characterization, and Applications in Research and Development

Executive Summary 2',4'-Dichlorovalerophenone, identified by CAS number 61023-66-3, is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its str...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2',4'-Dichlorovalerophenone, identified by CAS number 61023-66-3, is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its structure, featuring a reactive ketone group and a stable dichlorinated aromatic ring, makes it an exceptionally versatile building block in both agrochemical and pharmaceutical research.[2] While prominently recognized as a crucial precursor in the production of the broad-spectrum fungicide Hexaconazole, its utility extends significantly into the realm of fine chemicals and medicinal chemistry.[2][3] The dichlorophenyl moiety is of particular interest to drug development professionals, as this structural feature can profoundly influence a molecule's pharmacokinetic properties (ADME profile) and its binding affinity to biological targets.[2] This guide offers a comprehensive technical overview of 2',4'-Dichlorovalerophenone, detailing its physicochemical properties, primary synthesis routes with mechanistic insights, modern analytical characterization techniques, and its applications, with a focus on its emerging role in drug discovery.

Physicochemical and Structural Characteristics

2',4'-Dichlorovalerophenone is also known by its systematic name, 1-(2,4-Dichlorophenyl)pentan-1-one.[3] It typically presents as a light yellow liquid or a colorless solid.[3][4] Its core structure consists of a pentanoyl group attached to a 2,4-dichlorinated benzene ring.

Diagram 1: Chemical Structure of 2',4'-Dichlorovalerophenone

Caption: Molecular structure of 2',4'-Dichlorovalerophenone.

The key physicochemical properties of this compound are summarized below for reference in experimental design.

PropertyValueSource(s)
CAS Number 61023-66-3[3]
Molecular Formula C₁₁H₁₂Cl₂O[3]
Molecular Weight 231.12 g/mol [3]
Appearance Light yellow liquid / Colorless solid[3][4]
Boiling Point 297.3 ± 20.0 °C at 760 mmHg[3]
Density 1.20 g/cm³[3]
Refractive Index 1.535 - 1.539[3]
Solubility Insoluble in water; Soluble in benzene, toluene[3]
Purity (Typical) ≥ 98.5% (GC)[1]
Storage Store at 0-8°C in sealed containers[1]

Synthesis Pathway: The Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing 2',4'-Dichlorovalerophenone is the Friedel-Crafts acylation .[5][6] This cornerstone electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1,3-dichlorobenzene—with an acylating agent, typically valeryl chloride, in the presence of a strong Lewis acid catalyst.[7]

Mechanistic Insights

The choice of a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is critical. Its function is to abstract the chloride from the valeryl chloride, generating a highly electrophilic acylium ion. This ion is the active electrophile that attacks the aromatic ring. The dichlorobenzene ring is electronically deactivated by the two electron-withdrawing chlorine atoms, making the reaction conditions more demanding than the acylation of unsubstituted benzene.[5] The reaction proceeds via three primary steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) complexes with valeryl chloride to form the reactive acylium ion.[5]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the acylium ion. This attack preferentially occurs at the C4 position (para to one chlorine and ortho to the other), which is the most activated position, to form a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final 2',4'-Dichlorovalerophenone product. The catalyst is regenerated in this step.[5]

Diagram 2: Generalized Friedel-Crafts Acylation Pathway

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation React1 Valeryl Chloride Intermediate1 Electrophilic Acylium Ion React1->Intermediate1 React2 AlCl₃ (Catalyst) React2->Intermediate1 + Intermediate2 Sigma Complex (Resonance Stabilized) Intermediate1->Intermediate2 + 1,3-Dichlorobenzene React3 1,3-Dichlorobenzene React3->Intermediate2 Product 2',4'-Dichlorovalerophenone Intermediate2->Product Intermediate2->Product - H⁺ Byproduct HCl + AlCl₃ (Regenerated)

Caption: Key steps in the synthesis of 2',4'-Dichlorovalerophenone via Friedel-Crafts acylation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis of 2',4'-Dichlorovalerophenone. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1,3-Dichlorobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath, magnetic stirrer, round-bottom flask, addition funnel, reflux condenser

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add valeryl chloride (1.0 eq) dropwise to the AlCl₃ suspension via the addition funnel over 15-20 minutes, maintaining the temperature below 5°C.

  • Aromatic Substrate Addition: Following the addition of valeryl chloride, add 1,3-dichlorobenzene (1.2 eq) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (approx. 2 mL per gram of AlCl₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a brown or yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2',4'-Dichlorovalerophenone.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2',4'-Dichlorovalerophenone. A combination of chromatographic and spectroscopic methods is typically employed.

Chromatographic Methods

Chromatography is the cornerstone for assessing purity and quantifying the compound in various matrices.

  • Gas Chromatography (GC): Due to its volatility, GC is an excellent method for determining the purity of 2',4'-Dichlorovalerophenone. A typical purity specification is >98.0%.[3] When coupled with a Flame Ionization Detector (FID), it provides accurate quantitative data. When coupled with a Mass Spectrometer (GC-MS), it provides structural confirmation through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and quantification, especially in reaction monitoring and formulation analysis.[9] A reversed-phase C18 column with a mobile phase consisting of acetonitrile and water is commonly used, with detection by a UV detector at a wavelength around 283 nm.[9]

Spectroscopic Methods

Spectroscopy provides definitive structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. The expected signals for 2',4'-Dichlorovalerophenone would include distinct multiplets in the aromatic region (around 7.3-7.5 ppm) and a series of signals in the aliphatic region corresponding to the pentanoyl chain (a triplet around 2.9 ppm for the CH₂ group adjacent to the carbonyl, and other multiplets between 0.9-1.8 ppm).[8]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides a distinct fragmentation pattern that serves as a molecular fingerprint. Key fragments would arise from the cleavage of the acyl chain (alpha-cleavage) and the characteristic isotopic pattern of the two chlorine atoms on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aromatic ketone (C=O) stretching vibration.

Diagram 3: General Analytical Workflow for Quality Control

G cluster_workflow Analytical Workflow for 2',4'-Dichlorovalerophenone cluster_separation Separation & Quantification cluster_detection Detection & Identification start Synthesized Crude Product prep Sample Preparation (Dilution in appropriate solvent, e.g., Acetonitrile) start->prep hplc HPLC Injection (Reversed-Phase C18 Column) prep->hplc gc GC Injection (Capillary Column) prep->gc nmr NMR Spectroscopy (Structural Elucidation) prep->nmr uv UV Detection (Purity Assay) hplc->uv ms Mass Spectrometry (Identity Confirmation) gc->ms report Certificate of Analysis (CoA) (Purity, Identity, Structure) uv->report ms->report nmr->report

Caption: A typical workflow for the analytical quality control of 2',4'-Dichlorovalerophenone.

Applications in Industry and Research

The unique chemical structure of 2',4'-Dichlorovalerophenone makes it a valuable intermediate in several high-value industries.

  • Agrochemicals: The primary industrial application is as a key intermediate in the synthesis of the triazole fungicide Hexaconazole.[3] Its structure provides the necessary dichlorophenyl moiety for the final active ingredient. It is also used in the formulation of other pesticides and herbicides.[1]

  • Pharmaceutical Development: This compound is a versatile building block in medicinal chemistry for creating novel therapeutic agents.[1] It is particularly noted for its use in developing analgesics and anti-inflammatory drugs.[1] The dichlorophenyl group can enhance metabolic stability or modulate ligand-receptor interactions, making it a valuable scaffold for lead optimization in drug discovery programs.[2]

  • Fine and Specialty Chemicals: Beyond its major roles, it is used in the synthesis of various fine chemicals, specialty polymers, and resins where improved thermal stability and chemical resistance are desired.[1][2]

  • Analytical Chemistry: In a purified form, it can be used as an analytical standard for method development and instrument calibration in quality control laboratories.[1]

Safety, Handling, and Toxicology

As with any active chemical reagent, proper safety protocols must be strictly followed when handling 2',4'-Dichlorovalerophenone.

  • Hazard Classification: The compound is classified as an irritant (Xi).[3] A material safety data sheet (MSDS) indicates it may cause respiratory irritation and potential allergic skin reactions.[10]

  • Handling:

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing vapors, mist, or gas.[10]

    • Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in tightly sealed containers, away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[3][10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

  • Toxicological Profile: The chemical, physical, and toxicological properties of 2',4'-Dichlorovalerophenone have not been thoroughly investigated.[10] Therefore, it should be treated as a potentially hazardous chemical, and exposure should be minimized.

Conclusion

2',4'-Dichlorovalerophenone (CAS: 61023-66-3) is more than a simple chemical intermediate; it is a versatile and enabling building block for innovation in critical sectors like agriculture and medicine. Its synthesis, primarily through the robust Friedel-Crafts acylation, is well-understood, and its characterization relies on standard, reliable analytical techniques. For researchers and drug development professionals, the compound offers a valuable scaffold—the dichlorophenyl moiety—that can be strategically incorporated to modulate the biological and pharmacokinetic properties of new chemical entities. As research continues to push the boundaries of chemical synthesis, the demand for high-purity, versatile intermediates like 2',4'-Dichlorovalerophenone is poised to grow.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications.
  • Chem-Impex. 2',4'-Dichlorovalerophenone.
  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone | 61023-66-3.
  • Santa Cruz Biotechnology, Inc. (2014). MSDS of 2,4-Dichlorovalerophenone.
  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production.
  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone synthesis.
  • Pharmaffiliates. (n.d.). CAS No : 61023-66-3 | Product Name : 2',4'-Dichlorovalerophenone.
  • Darshan Pharmachem. (n.d.). 2,4-Dichlorovalerophenone (DCVP).
  • BenchChem. (2025). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis.
  • Mondal, S. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Ghasemi, E. et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment.

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Exploratory

An In-depth Technical Guide to 2',4'-Dichlorovalerophenone: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dichlorovalerophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of chemical co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, most notably in the agrochemical and pharmaceutical industries. Its unique molecular architecture, featuring a dichlorinated phenyl ring attached to a pentanoyl chain, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key applications, and essential safety and toxicological information to support its use in research and development.

Chemical Structure and Identification

The structure of 2',4'-Dichlorovalerophenone consists of a valerophenone core with two chlorine atoms substituted at the 2' and 4' positions of the phenyl group.

Systematic IUPAC Name: 1-(2,4-Dichlorophenyl)pentan-1-one

Synonyms:

  • 2,4-Dichlorophenyl pentyl ketone

  • 1-Pentanone, 1-(2,4-dichlorophenyl)-[1]

Key Identifiers:

  • CAS Number: 61023-66-3[1][2][3]

  • Molecular Formula: C₁₁H₁₂Cl₂O[1][3]

  • Molecular Weight: 231.12 g/mol [1][3]

Physicochemical Properties

2',4'-Dichlorovalerophenone is typically a light yellow to brown liquid or a colorless solid.[1][4] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
Appearance Light yellow to brown clear liquid or colorless solid[1][4]
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][3]
Melting Point Not experimentally determined.
Density 1.20 g/cm³[1][3]
Refractive Index 1.5350 - 1.5390[1][3]
Solubility Insoluble in water. Soluble in benzene and toluene.[1] Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane based on its structure.

Synthesis of 2',4'-Dichlorovalerophenone

The primary synthetic route to 2',4'-Dichlorovalerophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion from the reaction of valeryl chloride with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich 1,3-dichlorobenzene ring, followed by deprotonation to restore aromaticity and yield the final product.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration Valeryl_Chloride Valeryl Chloride Acylium_Ion Acylium Ion (Electrophile) Valeryl_Chloride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Acylium_Ion Dichlorobenzene 1,3-Dichlorobenzene Sigma_Complex Sigma Complex (Intermediate) Dichlorobenzene->Sigma_Complex Acylium_Ion->Sigma_Complex Electrophilic Attack Product 2',4'-Dichlorovalerophenone Sigma_Complex->Product Deprotonation HCl HCl Sigma_Complex->HCl AlCl3_2 AlCl₃ (Regenerated) Sigma_Complex->AlCl3_2

Caption: Friedel-Crafts Acylation of 1,3-Dichlorobenzene.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 2',4'-Dichlorovalerophenone.

Materials:

  • 1,3-Dichlorobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Valeryl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add valeryl chloride to the suspension via the addition funnel with vigorous stirring.

  • Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

  • Addition of 1,3-Dichlorobenzene: Add 1,3-dichlorobenzene dropwise to the reaction mixture via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid with stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2',4'-Dichlorovalerophenone.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of a similar compound, 1-(2,4-dichlorophenyl)pentan-1-one, has been reported with the following assignments (400 MHz, CDCl₃): δ 7.45 (1H, d, J=2.0 Hz), 7.43 (1H, d, J=7.3 Hz), 7.32 (1H, dd, J=7.3, 2.0 Hz), 2.94 (2H, t, J=7.4 Hz), 1.70 (2H, m), 1.40 (2H, m), 0.95 (3H, t, J=7.3 Hz).

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental ¹³C NMR, IR, and mass spectrometry data for 2',4'-Dichlorovalerophenone are not widely published. However, based on its structure, the following characteristic signals can be predicted:

  • ¹³C NMR: Aromatic carbons in the range of 120-140 ppm, a carbonyl carbon around 200 ppm, and aliphatic carbons between 10-40 ppm.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, C-H stretching of the alkyl chain around 2850-2960 cm⁻¹, and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry: A molecular ion peak (M⁺) at m/z 230, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation would likely involve cleavage of the alkyl chain and loss of chlorine atoms.

Applications in Agrochemicals and Pharmaceuticals

2',4'-Dichlorovalerophenone is a valuable building block due to the presence of a reactive ketone group and a dichlorinated aromatic ring, which can be further functionalized.[5]

Agrochemicals

The primary application of 2',4'-Dichlorovalerophenone is as a key intermediate in the synthesis of the triazole fungicide, hexaconazole .[1] Hexaconazole is widely used in agriculture to control a broad spectrum of fungal diseases.

Hexaconazole_Synthesis DCVP 2',4'-Dichlorovalerophenone Hexaconazole Hexaconazole (Fungicide) DCVP->Hexaconazole Multi-step Synthesis Reagents Other Reagents (e.g., Triazole derivatives) Reagents->Hexaconazole

Caption: Synthesis of Hexaconazole from 2',4'-Dichlorovalerophenone.

Pharmaceuticals

In the pharmaceutical industry, the dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs). The presence of chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. 2',4'-Dichlorovalerophenone serves as a starting material for the synthesis of various drug candidates, including potential analgesics and anti-inflammatory agents.[5] The dichlorophenyl ketone structure is a versatile scaffold that allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery.

Safety and Toxicology

2',4'-Dichlorovalerophenone is classified as an irritant (Xi).[1] While detailed toxicological data is limited, it is essential to handle this chemical with appropriate safety precautions.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Use in a well-ventilated area or under a chemical fume hood.

Toxicological Information:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.

  • Chronic Effects: No specific data on the long-term health effects of exposure to 2',4'-Dichlorovalerophenone is available.

  • It is crucial to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[6]

Conclusion

2',4'-Dichlorovalerophenone is a chemical intermediate of significant industrial importance, particularly in the production of agrochemicals and as a building block in pharmaceutical research. Its synthesis via Friedel-Crafts acylation is a well-established chemical transformation. While there are gaps in the publicly available data regarding some of its physical and toxicological properties, its established utility underscores its continued relevance in synthetic chemistry. Researchers and drug development professionals should handle this compound with appropriate safety measures and can leverage its chemical reactivity for the development of new and valuable molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, April 6). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2014, March 14). MSDS of 2,4-Dichlorovalerophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Heben Pesticide. (n.d.). 2,4-Dichloroacetophenone. Retrieved from [Link]

  • Lee, E. S., & Kwon, Y. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(10), 2897-2906. [Link]

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  • ATSDR. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Canadian Association of Physicians for the Environment. (2005, January 13). Overview of the toxic effects of 2,4-D. Retrieved from [Link]

  • Thompson, A. M., et al. (2019). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]

  • 2,4-D Task Force. (2020, August 14). Toxicology of 2,4-D. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • ATSDR. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

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  • NIST. (n.d.). 2',4'-dichloropropiophenone. Retrieved from [Link]

  • ChemWhat. (n.d.). 2′,4′-Dichlorovalerophenone CAS#: 61023-66-3. Retrieved from [Link]

  • Xiangyang Yujue Chemical Co., Ltd. (n.d.). 2',4'-Dichlorovalerophenone. Retrieved from [Link]

  • Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014, August 15). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • Philbert, M. A. (2025, August 6). Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. Retrieved from [Link]

  • NIST. (n.d.). 2,4'-Dichlorobenzophenone. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D. Retrieved from [Link]

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Foundational

Synthesis pathways for 1-(2,4-dichlorophenyl)-1-pentanone

An In-depth Technical Guide to the Synthesis of 1-(2,4-dichlorophenyl)-1-pentanone Introduction 1-(2,4-dichlorophenyl)-1-pentanone, also known as 2',4'-Dichlorovalerophenone, is an aromatic ketone with the chemical formu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2,4-dichlorophenyl)-1-pentanone

Introduction

1-(2,4-dichlorophenyl)-1-pentanone, also known as 2',4'-Dichlorovalerophenone, is an aromatic ketone with the chemical formula C₁₁H₁₂Cl₂O.[1] This compound and its structural analogs serve as crucial intermediates in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[2] Its substituted phenyl ring and ketone functional group offer versatile reaction sites for building molecular complexity, making it a valuable building block for drug development professionals and organic chemists.

This guide provides a detailed exploration of the primary and alternative synthetic pathways to 1-(2,4-dichlorophenyl)-1-pentanone. It is designed for researchers and scientists, offering not just procedural steps but also the underlying mechanistic principles and expert insights into experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 1-(2,4-dichlorophenyl)-1-pentanone is the Friedel-Crafts acylation of 1,3-dichlorobenzene. This classic electrophilic aromatic substitution reaction forms a new carbon-carbon bond by attaching an acyl group to the aromatic ring.[3][4]

Reaction Principle & Mechanism

Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3] The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent.

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the acylating agent, valeryl chloride, leading to the formation of a resonance-stabilized acylium ion. This is the key electrophile.

  • Electrophilic Attack: The π-electrons of the 1,3-dichlorobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The two chlorine atoms on the ring are deactivating but ortho-, para-directing. The acylation occurs at the C4 position, which is para to one chlorine and ortho to the other, minimizing steric hindrance.

  • Deprotonation and Catalyst Regeneration: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst. However, the ketone product is a Lewis base and readily complexes with the AlCl₃. This complexation means that the catalyst is not truly regenerated, and more than a stoichiometric amount of AlCl₃ is often required for the reaction to proceed to completion.[3][5]

Friedel-Crafts Acylation Mechanism cluster_reactants Step 1: Acylium Ion Formation ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion + [AlCl₄]⁻ ValerylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Step 2: Electrophilic Attack Dichlorobenzene 1,3-Dichlorobenzene ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Step 3: Deprotonation (-HCl) FinalProduct 1-(2,4-dichlorophenyl)- 1-pentanone ProductComplex->FinalProduct Workup (H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Warning: Aluminum chloride is corrosive and reacts violently with water. Valeryl chloride is a lachrymator. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

Materials:

  • 1,3-Dichlorobenzene

  • Valeryl chloride (Pentanoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite). Operate under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: Charge the flask with 1,3-dichlorobenzene (1.0 eq) and the anhydrous solvent. Cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: To the cooled, stirring solution, add anhydrous AlCl₃ (1.1 - 1.3 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Acylating Agent Addition: Add valeryl chloride (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature at 0-5 °C. Hydrogen chloride gas will be evolved.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[4]

  • Work-up (Quenching): Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated HCl.[3][6] This hydrolyzes the aluminum complexes and separates the catalyst from the product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with the solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 1-(2,4-dichlorophenyl)-1-pentanone as a liquid.[1]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 2',4'-Dichlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agricultural comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agricultural compounds. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic pathways. These parameters are critical for process optimization, safety assessments, and ensuring the quality and purity of the final products. This guide provides a detailed overview of the known physical properties of 2',4'-Dichlorovalerophenone and outlines the standard experimental methodologies for their precise determination, offering field-proven insights for laboratory professionals.

Core Physical Properties of 2',4'-Dichlorovalerophenone

The physical properties of 2',4'-Dichlorovalerophenone are essential for its characterization and use in various chemical processes. Below is a summary of its key physical data. It is important to note that the boiling point is a predicted value and should be experimentally verified for critical applications.

Physical PropertyValueSource(s)
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][2][3][4]
Density 1.20 g/cm³[1][2][5]
Molecular Formula C₁₁H₁₂Cl₂O[2][5]
Molecular Weight 231.12 g/mol [2][5]
Appearance Light yellow to brown clear liquid[2][4]

Part 1: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[6][7] For a pure compound, the boiling point is a characteristic physical property that can be used for identification and assessment of purity.[8][9]

Simple Distillation Method

For quantities of 2',4'-Dichlorovalerophenone greater than 5 mL, simple distillation is a reliable method for both purification and boiling point determination.[6][10] This technique separates the liquid from non-volatile impurities.[8][9]

The principle of distillation relies on the vaporization of a liquid followed by the condensation of its vapor.[9][11] By heating the liquid, its vapor pressure increases until it matches the atmospheric pressure, at which point the liquid boils.[6][11] The temperature of the vapor in equilibrium with the boiling liquid is measured, which corresponds to the boiling point.[5]

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the 2',4'-Dichlorovalerophenone sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise and come into contact with the thermometer bulb.

  • Temperature Reading: Record the temperature at which the vapor temperature remains constant while the liquid is condensing and dripping into the receiving flask. This stable temperature is the boiling point.[9]

G cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B Prepare Sample C Gently Heat the Flask B->C Start Heating D Observe Vapor Rise and Condensation C->D Vaporization E Record Stable Temperature D->E Equilibrium F Boiling Point of 2',4'-Dichlorovalerophenone E->F Final Value

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Siwoloboff Method (Micro-scale)

When only a small sample of 2',4'-Dichlorovalerophenone is available (less than 1 mL), the Siwoloboff method is a highly effective technique for determining its boiling point.[1][12]

This method relies on the principle that the vapor pressure of a liquid inside a sealed capillary tube will equal the external atmospheric pressure at its boiling point.[1][4] As the sample is heated, the air trapped in the inverted capillary expands and escapes. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure, which is the boiling point.[1]

  • Sample Preparation: Place a small amount of 2',4'-Dichlorovalerophenone into a fusion tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the fusion tube.

  • Apparatus Assembly: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).[13]

  • Heating and Observation: Heat the bath gently. Observe a steady stream of bubbles escaping from the capillary tube.

  • Cooling and Reading: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[1][13]

G cluster_prep Preparation cluster_measurement Measurement cluster_outcome Outcome A Place Sample in Fusion Tube B Insert Inverted Capillary A->B C Assemble with Thermometer B->C D Heat in Bath and Observe Bubbles C->D Begin Heating E Remove Heat and Cool D->E Observe Continuous Bubbling F Record Temperature at Liquid Ingress E->F Cooling Phase G Micro-scale Boiling Point F->G Final Reading

Caption: Workflow for Micro-scale Boiling Point Determination.

Part 2: Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. It is an essential parameter for quality control and for converting between mass and volume in laboratory procedures.

Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of liquids.[14] It involves measuring the mass of a known volume of the liquid.[15]

A pycnometer is a glass flask with a precisely known volume.[16] By weighing the pycnometer empty, filled with a reference liquid of known density (like deionized water), and then filled with the sample liquid (2',4'-Dichlorovalerophenone), the density of the sample can be accurately calculated. Temperature control is crucial as density is temperature-dependent.

  • Calibration: Clean, dry, and weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again to determine the exact volume of the pycnometer.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with 2',4'-Dichlorovalerophenone at the same temperature as the water.

  • Weighing: Weigh the pycnometer filled with the sample.

  • Calculation: Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

G cluster_calib Calibration cluster_sample Sample Measurement cluster_calc Calculation A Weigh Empty Pycnometer B Fill with Water and Weigh A->B D Fill with Sample and Weigh A->D C Calculate Pycnometer Volume B->C Using known water density F Density = Mass / Volume C->F E Calculate Sample Mass D->E Subtract empty weight E->F

Caption: Workflow for Density Determination using a Pycnometer.

Oscillating U-tube Method

Modern digital density meters often employ the oscillating U-tube principle, offering rapid and highly accurate measurements.[2][3]

A U-shaped tube is electronically excited to oscillate at its natural frequency.[2] This frequency changes depending on the mass of the substance filling the tube. The instrument measures the oscillation period and relates it to the density of the sample.[2]

  • Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water.

  • Sample Injection: Inject the 2',4'-Dichlorovalerophenone sample into the U-tube, ensuring there are no air bubbles.

  • Measurement: The instrument automatically measures the oscillation period and calculates the density, often with built-in temperature control.

  • Reading: The density value is displayed digitally.

G cluster_init Initialization cluster_proc Procedure cluster_meas Measurement cluster_res Result A Calibrate with Air and Water B Inject Sample into U-tube A->B Ready for Sample C Ensure No Bubbles B->C D Instrument Measures Oscillation C->D Start Measurement E Automatic Density Calculation D->E F Digital Density Reading E->F

Caption: Workflow for Density Measurement via Oscillating U-tube.

References

  • Siwoloboff method. (n.d.). In Wikipedia. Retrieved from [Link][1]

  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025, April 6). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link][2]

  • 2′,4′-Dichlorovalerophenone CAS#: 61023-66-3. (n.d.). ChemWhat. Retrieved from [Link][5]

  • Density Determination by Pycnometer. (n.d.). Scribd. Retrieved from [Link][14]

  • Oscillating U-tube. (n.d.). In Wikipedia. Retrieved from [Link][2]

  • Density Meter. (n.d.). Rudolph Research Analytical. Retrieved from [Link][3]

  • 3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

  • What Is a Laboratory Pycnometer and How Does It Work? (2025, December 10). Pobel. Retrieved from [Link][15]

  • Simple Distillation and Boiling Point Determination. (n.d.). Retrieved from [Link][9]

  • Pycnometer. (2008, February 24). Chemical Engineering | University of Utah. Retrieved from [Link][16]

  • Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018, July 3). Journal of Chemical Education. Retrieved from [Link][12]

  • Boiling Point Determination. (n.d.). chemconnections. Retrieved from [Link][10]

  • Determining the boiling point of organic compounds is essential for understanding their properties and behavior. (2025, July 23). GeeksforGeeks. Retrieved from [Link][6]

  • Determination of Boiling Point (B.P):. (n.d.). Retrieved from [Link][7]

  • DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link][17]

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link][13]

  • Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link][5]

  • Determination of Boiling Point Using Siwoloboff's Method Instructions: D. (2025, May 29). Filo. Retrieved from [Link][4]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2',4'-Dichlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the spectroscopic data for 2',4'-Dichlorovalerophenone, a key intermediate in the synthesis of various pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2',4'-Dichlorovalerophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in research and development settings.

Introduction to 2',4'-Dichlorovalerophenone and its Spectroscopic Importance

2',4'-Dichlorovalerophenone, also known as 1-(2,4-dichlorophenyl)pentan-1-one, is a chemical intermediate with the CAS number 63435-15-4. Its molecular structure, consisting of a dichlorinated phenyl ring attached to a pentanone chain, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is paramount for confirming its identity and purity, which are critical parameters in synthetic chemistry and drug development. This guide will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra, providing insights into the structural features that govern its spectral characteristics.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following atom numbering scheme will be used for the structure of 2',4'-Dichlorovalerophenone.

Caption: Molecular structure of 2',4'-Dichlorovalerophenone with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2',4'-Dichlorovalerophenone provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

Experimental Data

The following ¹H NMR data has been reported for 2',4'-Dichlorovalerophenone in CDCl₃ at 400 MHz.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.45d1H2.0H-3'
7.43d1H7.3H-6'
7.32dd1H7.3, 2.0H-5'
2.94t2H7.4α-CH₂
1.70m2Hβ-CH₂
1.40m2Hγ-CH₂
0.95t3H7.3δ-CH₃
Interpretation
  • Aromatic Region (7.32-7.45 ppm): The three protons on the dichlorinated phenyl ring appear in this region. The proton at the 3'-position (H-3') appears as a doublet at 7.45 ppm with a small coupling constant (J = 2.0 Hz) due to meta-coupling with H-5'. The proton at the 6'-position (H-6') appears as a doublet at 7.43 ppm with a larger coupling constant (J = 7.3 Hz) due to ortho-coupling with H-5'. The proton at the 5'-position (H-5') appears as a doublet of doublets at 7.32 ppm, showing both ortho and meta couplings.

  • Aliphatic Chain (0.95-2.94 ppm): The protons of the valeroyl chain are observed in the upfield region. The α-methylene protons (α-CH₂) adjacent to the carbonyl group are deshielded and appear as a triplet at 2.94 ppm. The β- and γ-methylene protons (β-CH₂ and γ-CH₂) appear as multiplets around 1.70 and 1.40 ppm, respectively, due to complex spin-spin coupling. The terminal methyl protons (δ-CH₃) appear as a triplet at 0.95 ppm, characteristic of a terminal ethyl group.

¹³C NMR Spectroscopic Data

Due to the lack of readily available experimental ¹³C NMR data in the searched literature, a predicted spectrum based on computational methods is presented below. Predicted spectra are valuable tools for initial identification and can guide the analysis of experimentally obtained data.

Predicted Data

The following are predicted ¹³C NMR chemical shifts for 2',4'-Dichlorovalerophenone.

Chemical Shift (δ) ppmAssignment
~200C=O
~138C-1'
~135C-2'
~132C-4'
~130C-6'
~129C-5'
~127C-3'
~40α-CH₂
~26β-CH₂
~22γ-CH₂
~14δ-CH₃
Expected Spectral Features
  • Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing around 200 ppm.

  • Aromatic Carbons: The six carbons of the dichlorophenyl ring are expected to appear in the range of 127-138 ppm. The carbons directly attached to the chlorine atoms (C-2' and C-4') and the carbon attached to the carbonyl group (C-1') will be significantly influenced by these substituents.

  • Aliphatic Carbons: The carbons of the pentanoyl chain will appear in the upfield region. The α-carbon (α-CH₂) will be the most deshielded of the aliphatic carbons due to its proximity to the carbonyl group. The chemical shifts will generally decrease as the distance from the carbonyl group increases, with the terminal methyl carbon (δ-CH₃) having the most upfield signal.

Infrared (IR) Spectroscopic Data

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850Medium-StrongAliphatic C-H stretch
~1700StrongC=O stretch (ketone)
~1600-1450Medium-StrongAromatic C=C stretch
~1100-1000StrongC-Cl stretch
Interpretation of Key Functional Group Regions
  • C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show absorptions corresponding to both aromatic C-H stretches (typically above 3000 cm⁻¹) and aliphatic C-H stretches (typically below 3000 cm⁻¹).

  • Carbonyl (C=O) Stretching Region (~1700 cm⁻¹): A strong and sharp absorption band around 1700 cm⁻¹ is the most characteristic feature of the IR spectrum of 2',4'-Dichlorovalerophenone, corresponding to the stretching vibration of the ketone carbonyl group. Conjugation with the aromatic ring may slightly lower this frequency.

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Several bands of medium to strong intensity are expected in this region, arising from the carbon-carbon double bond stretching vibrations within the phenyl ring.

  • C-Cl Stretching Region (1100-1000 cm⁻¹): Strong absorptions in this region are expected due to the stretching vibrations of the carbon-chlorine bonds.

Experimental Protocols

The following are general methodologies for acquiring NMR and IR spectra.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of 2',4'-Dichlorovalerophenone in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire_1h Acquire ¹H NMR spectrum shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum (proton decoupled) shim->acquire_13c ft Fourier Transform the FID acquire_1h->ft acquire_13c->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate for ¹H peak_pick Peak pick ¹H and ¹³C signals baseline->peak_pick

Caption: General workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 2',4'-Dichlorovalerophenone and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.

  • ¹H NMR Acquisition: Set the appropriate acquisition parameters for the ¹H NMR experiment, including the number of scans, relaxation delay, and pulse width. Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. Typically, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into the frequency domain. Perform phase and baseline corrections to obtain a clean spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C NMR, perform peak picking to identify the chemical shifts of the signals.

IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_place Place a small drop of liquid 2',4'-Dichlorovalerophenone on the ATR crystal or between two salt plates (NaCl or KBr) background Acquire a background spectrum sample_place->background sample_scan Acquire the sample spectrum background->sample_scan subtract Subtract the background from the sample spectrum sample_scan->subtract peak_pick Identify and label the major absorption bands subtract->peak_pick

Caption: General workflow for IR data acquisition.

Detailed Steps:

  • Sample Preparation: For a liquid sample like 2',4'-Dichlorovalerophenone, the simplest method is to place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be created by placing a drop between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the salt plates. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can then be analyzed by identifying the wavenumbers of the major absorption bands.

Conclusion

The spectroscopic data presented in this guide provide a detailed characterization of 2',4'-Dichlorovalerophenone. The ¹H NMR spectrum offers unambiguous confirmation of the proton framework, while the predicted ¹³C NMR and IR data serve as a valuable reference for spectral assignment. These data, coupled with the provided experimental protocols, will aid researchers in the confident identification and quality assessment of this important chemical intermediate.

References

  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone synthesis.

Sources

Exploratory

A Technical Guide to the Solubility of 2',4'-Dichlorovalerophenone in Organic Solvents

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest, primarily utilized in the synthesis of agr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest, primarily utilized in the synthesis of agrochemicals, such as the fungicide hexaconazole, and as a versatile building block in the pharmaceutical and fine chemical industries.[1][2] Its chemical structure, characterized by a dichlorinated aromatic ring and a ketone functional group, imparts specific physicochemical properties that dictate its behavior in various chemical processes.[2] A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification methods, and formulating final products.

This technical guide provides a comprehensive overview of the solubility of 2',4'-Dichlorovalerophenone. In the absence of extensive published quantitative solubility data, this guide offers a theoretical framework for predicting its solubility based on Hansen Solubility Parameters (HSP). Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A more quantitative approach to this principle is the use of Hansen Solubility Parameters (HSP), which were developed by Charles M. Hansen.[3][4] The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

Each solvent and solute can be described by a unique set of these three parameters, which represent a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in that solvent.[3][5] The distance (Ra) between the solute and solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.

Estimated Hansen Solubility Parameters for 2',4'-Dichlorovalerophenone

Based on its molecular structure (a dichlorobenzene ring, a carbonyl group, and an alkyl chain), the estimated Hansen Solubility Parameters for 2',4'-Dichlorovalerophenone are:

  • δD (Dispersion): ~19.5 MPa½

  • δP (Polar): ~6.5 MPa½

  • δH (Hydrogen Bonding): ~4.0 MPa½

These estimated values suggest that 2',4'-Dichlorovalerophenone is a moderately polar molecule with some hydrogen bonding capability, primarily due to the ketone group.

Predicted Solubility of 2',4'-Dichlorovalerophenone in Common Organic Solvents

Based on the estimated HSP for 2',4'-Dichlorovalerophenone and the known HSP of various organic solvents, a qualitative prediction of its solubility can be made. The following table summarizes these predictions, categorized for ease of reference. It is important to note that these are theoretical predictions and should be confirmed by experimental validation.

Solvent CategorySolventPredicted SolubilityRationale for Prediction
Aromatic Hydrocarbons TolueneHighSimilar aromatic character and dispersion forces. Confirmed by available data.[1]
BenzeneHighSimilar to toluene, with strong aromatic interactions. Confirmed by available data.[1]
XyleneHighSimilar structure and polarity to toluene and benzene.
Chlorinated Solvents DichloromethaneHighGood balance of polarity and dispersion forces, aligning well with the solute.
ChloroformHighSimilar to dichloromethane, effective at dissolving moderately polar compounds.
Ketones AcetoneHigh"Like dissolves like" principle with the ketone functionality; good polarity match.
Methyl Ethyl Ketone (MEK)HighSimilar to acetone, with a slightly more non-polar character.
Ethers Tetrahydrofuran (THF)HighGood polarity match and ability to engage in dipole-dipole interactions.
Diethyl EtherModerateLower polarity compared to THF may result in slightly reduced solubility.
Esters Ethyl AcetateModerateOffers a good balance of polarity and hydrogen bonding acceptance.
Alcohols EthanolModerateCan act as a hydrogen bond donor and acceptor, but the overall polarity difference is larger.
MethanolModerate to LowHigher polarity and stronger hydrogen bonding network may hinder dissolution.
IsopropanolModeratePolarity is intermediate between ethanol and more non-polar solvents.
Aliphatic Hydrocarbons n-HexaneLowPrimarily dispersion forces, lacking the necessary polarity to effectively solvate the molecule.
HeptaneLowSimilar to hexane, with a significant mismatch in polar and hydrogen bonding parameters.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to LowWhile polar, its strong self-association may not be overcome for high solubility.
N,N-Dimethylformamide (DMF)ModerateA strong polar solvent that may offer reasonable solubility.
Aqueous Solvents WaterInsolubleSignificant mismatch in all HSP components. Confirmed by available data.[1]

Factors Influencing the Solubility of 2',4'-Dichlorovalerophenone

Several factors can influence the solubility of 2',4'-Dichlorovalerophenone in organic solvents:

  • Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute and the solvent.

  • Solvent Polarity: As predicted by the Hansen Solubility Parameters, the closer the polarity of the solvent to that of 2',4'-Dichlorovalerophenone, the higher the expected solubility.

  • Purity of the Compound: Impurities in the 2',4'-Dichlorovalerophenone can affect its solubility. The presence of more soluble or less soluble impurities will alter the overall dissolution behavior.

  • Presence of Other Solutes: The solubility of 2',4'-Dichlorovalerophenone can be affected by the presence of other compounds in the solvent, which can lead to co-solvency or, conversely, precipitation.

Experimental Protocol for the Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of liquid solutes in organic solvents.

Materials and Equipment
  • 2',4'-Dichlorovalerophenone (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2',4'-Dichlorovalerophenone to a series of glass vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the separation of the undissolved solute.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Prepare a series of standard solutions of 2',4'-Dichlorovalerophenone of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 2',4'-Dichlorovalerophenone in the saturated solution.

  • Data Expression:

    • Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess 2',4'-Dichlorovalerophenone to vials prep2 Add known volume/mass of solvent prep1->prep2 prep3 Securely cap vials prep2->prep3 equil1 Place vials in thermostatic shaker bath at constant T prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow to stand for >24 hours equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 quant2 Analyze samples and standards by HPLC/GC sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve

Caption: Experimental workflow for determining the solubility of 2',4'-Dichlorovalerophenone.

Logical Relationship between Molecular Structure and Solubility

The solubility of 2',4'-Dichlorovalerophenone is a direct consequence of its molecular structure. The following diagram illustrates the interplay of its structural features and their influence on its solubility profile.

G cluster_molecule 2',4'-Dichlorovalerophenone Structure cluster_features Key Structural Features cluster_solubility Resulting Solubility Profile mol C₁₁H₁₂Cl₂O feature1 Dichlorophenyl Group (Non-polar, Aromatic) mol->feature1 feature2 Valerophenone Backbone (Alkyl chain - Non-polar) mol->feature2 feature3 Ketone Group (Polar, H-bond acceptor) mol->feature3 sol_high High Solubility in: Aromatic & Chlorinated Solvents feature1->sol_high π-π stacking sol_insol Insoluble in: Water feature1->sol_insol Hydrophobicity sol_low Low Solubility in: Aliphatic Hydrocarbons feature2->sol_low van der Waals forces sol_mod Moderate Solubility in: Ethers, Esters, Alcohols feature3->sol_mod Dipole-dipole & H-bonding

Sources

Foundational

2',4'-Dichlorovalerophenone molecular weight and formula

An In-Depth Technical Guide to 2',4'-Dichlorovalerophenone: Properties, Synthesis, and Applications Introduction 2',4'-Dichlorovalerophenone is a versatile chemical compound that serves as a crucial intermediate in the s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2',4'-Dichlorovalerophenone: Properties, Synthesis, and Applications

Introduction

2',4'-Dichlorovalerophenone is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1] With its distinct dichlorinated phenyl group and a reactive ketone, this compound is a valuable building block in various industrial and research settings, including pharmaceuticals, agrochemicals, and material science.[1][2] This technical guide provides a comprehensive overview of 2',4'-Dichlorovalerophenone, covering its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in drug development for researchers, scientists, and professionals in the field.

Chemical Identity and Properties

Nomenclature and Structure:

  • Systematic Name: 1-(2,4-Dichlorophenyl)pentan-1-one

  • Common Synonyms: 2',4'-Dichlorovalerophenone, 2',4'-Dichloropentanophenone[3]

  • CAS Number: 61023-66-3[3][4][5][6]

  • Molecular Formula: C₁₁H₁₂Cl₂O[4][5][6]

  • Molecular Weight: 231.12 g/mol [4][6][7]

The molecular structure consists of a pentanone chain attached to a 2,4-dichlorinated benzene ring. This structure, particularly the reactive ketone group and the stable dichlorinated aromatic ring, makes it an adaptable building block for various complex organic syntheses.[2]

Physicochemical Properties:

The physical and chemical properties of 2',4'-Dichlorovalerophenone are summarized in the table below, highlighting its characteristics as a light yellow liquid under standard conditions.[4]

PropertyValueSource(s)
Appearance Pale yellow to brown clear liquid[1][8][9]
Boiling Point 297.3 ± 20.0 °C (Predicted)[4][8][9]
Density 1.20 g/cm³[4][8][9]
Refractive Index 1.5350 - 1.5390[4][8][9]
Solubility Insoluble in water; Soluble in benzene and toluene[4]
Purity Typically >98.0% (GC)[4]
Storage Store in a sealed container in a dry place at room temperature[8][9]

Synthesis of 2',4'-Dichlorovalerophenone

The synthesis of 2',4'-Dichlorovalerophenone can be achieved through various organic chemistry routes. One documented method involves the use of 1,3-Dichlorobenzene as a starting material.[8][9] Another synthetic pathway utilizes N-methoxy-N-methyl-2,4-dichlorobenzamide and n-butyllithium in tetrahydrofuran, followed by a reaction with hydrochloric acid.[10]

Below is a generalized workflow for a potential synthesis route.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A 2,4-Dichlorobenzoyl Chloride C Friedel-Crafts Acylation A->C B Valeric Acid Derivative (e.g., Valeryl Chloride) B->C D 2',4'-Dichlorovalerophenone C->D Lewis Acid Catalyst (e.g., AlCl3) E Distillation / Chromatography D->E

Caption: A conceptual workflow for the synthesis of 2',4'-Dichlorovalerophenone.

Applications in Research and Industry

2',4'-Dichlorovalerophenone is a versatile intermediate with significant applications across several sectors.[1][4] Its stability and reactivity profile make it a preferred choice for professionals in various fields.[1]

Agrochemicals: The primary industrial use of this compound is as a key intermediate in the production of the fungicide Hexaconazole.[2][4][11] It is also utilized in the formulation of other pesticides and herbicides, where its chemical structure contributes to the biological activity of the final product.[1][12]

Pharmaceutical Development: In the pharmaceutical industry, 2',4'-Dichlorovalerophenone serves as a valuable building block for the synthesis of novel drug candidates.[1][2][4] The dichlorophenyl moiety is of particular interest to medicinal chemists as it can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME profile), as well as its binding affinity to target proteins.[2] It is notably used in the development of analgesics and anti-inflammatory drugs.[1]

Other Industrial Applications:

  • Fine Chemicals: It is employed in the creation of specialty chemicals and complex aromatic ketones.[2][4]

  • Flavor and Fragrance: The compound is incorporated into formulations for various flavoring agents and fragrances.[1]

  • Material Science: It finds application in the development of specialty polymers and resins, contributing to improved thermal stability and chemical resistance.[1]

  • Analytical Chemistry: It is used as a standard in various analytical techniques for the calibration of instruments and validation of methods.[1]

Safety and Handling

2',4'-Dichlorovalerophenone is classified as an irritant (Hazard Code: Xi).[4][8][9] When handling this chemical, it is essential to follow standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or under a fume hood. For storage, it should be kept in a tightly sealed container in a dry, cool place at room temperature.[4][8][9]

Conclusion

2',4'-Dichlorovalerophenone is a highly versatile and valuable chemical intermediate with a broad range of applications, most notably in the agrochemical and pharmaceutical industries.[1][4] Its unique chemical structure allows for its use as a foundational building block in the synthesis of complex molecules, driving innovation in drug discovery and the development of advanced materials.[1] A thorough understanding of its properties, synthesis, and handling is crucial for researchers and industry professionals seeking to leverage its potential in their work.

References

  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025).
  • 2',4'-Dichlorovalerophenone.
  • 2′,4′-Dichlorovalerophenone CAS#: 61023-66-3 • ChemWhat | Database of Chemicals & Biologicals.
  • 2′,4′-Dichlorovalerophenone, CAS 61023-66-3 | SCBT - Santa Cruz Biotechnology.
  • 2',4'-Dichlorovalerophenone - Chem-Impex.
  • 2,4-Dichlorovalerophenone | C11H12Cl2O | CID 20306107 - PubChem - NIH.
  • 2',4'-Dichlorovalerophenone CAS#: 61023-66-3 - ChemicalBook.
  • 2',4'-Dichlorovalerophenone synthesis - ChemicalBook.
  • 2',4'-Dichlorovalerophenone CAS#: 61023-66-3 - ChemicalBook.
  • 2',4'-Dichlorovalerophenone | 61023-66-3 - ChemicalBook.
  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production.
  • 2,4-Dichlorovalerophenone (DCVP)) | Darshan Pharmachem.
  • 2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development - NINGBO INNO PHARMCHEM CO.,LTD.
  • Procuring High-Quality 2',4'-Dichlorovalerophenone: A Guide for Manufacturers.

Sources

Exploratory

Key characteristics of 2',4'-Dichlorovalerophenone as a chemical intermediate

An In-depth Technical Guide to 2',4'-Dichlorovalerophenone: A Core Chemical Intermediate Authored by a Senior Application Scientist Abstract 2',4'-Dichlorovalerophenone (CAS No. 61023-66-3) is a halogenated aromatic keto...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2',4'-Dichlorovalerophenone: A Core Chemical Intermediate

Authored by a Senior Application Scientist

Abstract

2',4'-Dichlorovalerophenone (CAS No. 61023-66-3) is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the synthesis of a diverse range of commercially significant organic compounds.[1][2] Its chemical architecture, characterized by a reactive ketone functional group and a dichlorinated phenyl ring, offers a unique combination of stability and reactivity.[3] This guide provides a comprehensive technical overview of 2',4'-Dichlorovalerophenone, designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into its primary synthesis route via Friedel-Crafts acylation, analyze its synthetic utility in key chemical transformations, and discuss its critical applications, most notably as a precursor to the fungicide Hexaconazole. Safety protocols and handling guidelines are also detailed to ensure its responsible use in research and manufacturing settings.

Introduction and Core Characteristics

2',4'-Dichlorovalerophenone, systematically named 1-(2,4-dichlorophenyl)pentan-1-one, is a versatile chemical building block.[1] The presence of chlorine atoms on the aromatic ring at positions 2 and 4, combined with the pentanoyl side chain, makes it a valuable precursor for creating more complex molecules with specific biological activities.[2][3] Its stability under common storage conditions and its predictable reactivity make it a reliable intermediate for multi-step syntheses in both laboratory and industrial scales.[1][2] This compound is primarily utilized as a key starting material in the agrochemical sector and holds significant potential in pharmaceutical development, where the dichlorophenyl moiety can be instrumental in modulating the pharmacokinetic profiles of drug candidates.[3]

Physicochemical and Spectroscopic Profile

The reliable characterization of an intermediate is paramount for its successful application in synthesis. 2',4'-Dichlorovalerophenone is typically supplied as a light yellow to brown liquid with a purity exceeding 98%.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of 2',4'-Dichlorovalerophenone are summarized in the table below, providing essential data for reaction planning and process safety.

PropertyValueSource(s)
CAS Number 61023-66-3[1][4][5][6]
Molecular Formula C₁₁H₁₂Cl₂O[1][2][4]
Molecular Weight 231.12 g/mol [1][2][4]
Appearance Light yellow to brown clear liquid[1][2][7]
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][4][7]
Density 1.20 g/cm³[1][4][7]
Refractive Index 1.5350 - 1.5390[1][4][7]
Solubility Insoluble in water; Soluble in benzene, toluene[1]
Purity ≥ 98.0% (GC)[1][2]
Storage Sealed in dry, Room Temperature[1][4][7]
Predicted Spectroscopic Data

For unambiguous identification, the following spectroscopic signatures are expected based on the structure of 2',4'-Dichlorovalerophenone.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the pentanoyl chain will appear as multiplets, with the methylene group adjacent to the carbonyl being the most deshielded. A terminal methyl group will appear as a triplet.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would feature a signal for the carbonyl carbon around 198-202 ppm. Aromatic carbons would appear in the 127-140 ppm range, with carbon atoms bonded to chlorine showing characteristic shifts. Aliphatic carbons would be observed in the upfield region (10-45 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone will be prominent around 1690 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. C-Cl stretching bands can be expected in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms, providing a definitive confirmation of the elemental composition.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 2',4'-Dichlorovalerophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride.[4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[8][9]

Reaction Mechanism

The mechanism involves three key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of valeryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[9]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the electrophilic acylium ion. The chlorine substituents are deactivating but ortho-, para-directing. The acylation occurs at the 4-position, which is para to one chlorine and ortho to the other, minimizing steric hindrance. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex.[8]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[8]

Caption: Mechanism of Friedel-Crafts Acylation

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety measures.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.

  • Reactant Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add valeryl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add 1,3-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation to yield 2',4'-Dichlorovalerophenone as a clear, light-yellow liquid.

Key Reactions and Synthetic Utility

The true value of 2',4'-Dichlorovalerophenone lies in its role as a versatile intermediate. Its ketone and dichlorophenyl groups serve as handles for a variety of subsequent transformations.

Application in Agrochemical Synthesis: The Hexaconazole Pathway

A primary industrial application of 2',4'-Dichlorovalerophenone is its use as a key precursor in the synthesis of Hexaconazole, a broad-spectrum triazole fungicide.[1][10] The synthesis leverages the ketone functionality for further elaboration.

The initial steps of this pathway typically involve:

  • Halogenation: Alpha-bromination or chlorination of the ketone. This is a critical step to introduce a leaving group adjacent to the carbonyl, activating the position for nucleophilic substitution.

  • Nucleophilic Substitution: Reaction with the nucleophilic 1,2,4-triazole. This step forms the core heterocyclic structure essential for the fungicidal activity of Hexaconazole.

  • Reduction: Reduction of the ketone to a secondary alcohol.

  • Further Elaboration: Subsequent steps build the final complex structure of Hexaconazole.

Hexaconazole_Pathway Figure 2: Initial Synthetic transformations of 2',4'-Dichlorovalerophenone Start 2',4'-Dichlorovalerophenone Step1 α-Halogenation (e.g., with Br₂) Start->Step1 Intermediate1 α-Halo Ketone Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution (with 1,2,4-Triazole) Intermediate1->Step2 Intermediate2 Triazole Ketone Intermediate Step2->Intermediate2 Step3 Ketone Reduction (e.g., with NaBH₄) Intermediate2->Step3 Intermediate3 Precursor to Hexaconazole Step3->Intermediate3 Final Further Synthetic Steps leading to Hexaconazole Intermediate3->Final

Caption: Initial Synthetic transformations of 2',4'-Dichlorovalerophenone

Utility in Pharmaceutical and Fine Chemical Synthesis

Beyond agrochemicals, 2',4'-Dichlorovalerophenone is a valuable starting material in pharmaceutical and fine chemical research.[1][2]

  • Medicinal Chemistry: The dichlorophenyl group is a common motif in drug design, known to enhance binding affinity to biological targets and improve metabolic stability.[3] The intermediate can be used in the synthesis of novel analgesics, anti-inflammatory agents, and other therapeutic candidates.[2]

  • Polymer Science: It can be used in the development of specialty polymers and resins, where the chlorinated aromatic structure can impart improved thermal stability and chemical resistance.[2]

Safety, Handling, and Regulatory Information

Proper handling of 2',4'-Dichlorovalerophenone is essential to ensure laboratory and plant safety. The compound is classified as an irritant.[1]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: May cause skin, eye, and respiratory irritation.[11] The full toxicological profile has not been exhaustively investigated.[11]

  • Required PPE:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11] If ventilation is inadequate, use an approved respirator.[11]

First Aid and Emergency Procedures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from incompatible substances like strong oxidizing agents and acids.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

2',4'-Dichlorovalerophenone is a high-value chemical intermediate whose utility is firmly established in the agrochemical industry and growing in the pharmaceutical and material science sectors. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its functional groups make it an indispensable building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in chemical innovation and product development.

References

  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2',4'-Dichlorovalerophenone. Autech Industry Co.,Limited. Available at: [Link]

  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • MSDS of 2,4-Dichlorovalerophenone. (2014). Capot Chemical Co., Ltd. Available at: [Link]

  • 2,4-D / LV4 SAFETY DATA SHEET. Alligare. Available at: [Link]

Sources

Foundational

Reactivity of the ketone group in 2',4'-Dichlorovalerophenone

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 2',4'-Dichlorovalerophenone Abstract 2',4'-Dichlorovalerophenone is a key chemical intermediate whose utility in the agrochemical and pharmaceutical in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 2',4'-Dichlorovalerophenone

Abstract

2',4'-Dichlorovalerophenone is a key chemical intermediate whose utility in the agrochemical and pharmaceutical industries is largely dictated by the reactivity of its ketone functional group.[1][2] This guide provides a comprehensive technical analysis of the factors governing the reactivity of this carbonyl center. We will explore the nuanced interplay of electronic effects exerted by the dichlorinated aromatic ring and steric hindrance from both the ortho-chlorine substituent and the n-butyl chain. This document will serve as a resource for researchers, scientists, and drug development professionals by synthesizing theoretical principles with practical, field-proven insights into its chemical behavior in key synthetic transformations.

Introduction: Profile of 2',4'-Dichlorovalerophenone

2',4'-Dichlorovalerophenone, also known as 1-(2,4-Dichlorophenyl)-1-pentanone, is a versatile chemical building block primarily recognized as a precursor in the synthesis of the fungicide Hexaconazole.[1][2] Its molecular structure, featuring a reactive ketone and a stable dichlorophenyl moiety, makes it an attractive starting material for creating complex organic molecules in various research and development settings.[3] Understanding the specific reactivity of its ketone group is paramount for optimizing existing synthetic routes and designing novel molecular architectures.

Table 1: Physicochemical Properties of 2',4'-Dichlorovalerophenone

PropertyValueReference(s)
CAS Number 61023-66-3[1][3][4]
Molecular Formula C₁₁H₁₂Cl₂O[1][3]
Molecular Weight 231.12 g/mol [1][3][4]
Appearance Pale yellow to light yellow liquid[1][3]
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][4]
Density 1.20 g/cm³[1][4]
Purity ≥ 98.0%[1][3]
Solubility Insoluble in water; Soluble in benzene, toluene[1]

Core Reactivity Analysis of the Carbonyl Group

The reactivity of the ketone in 2',4'-Dichlorovalerophenone is a product of competing electronic and steric influences. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles.[5][6] However, the substituents attached to this carbon—the 2,4-dichlorophenyl ring and the n-butyl group—profoundly modulate this intrinsic reactivity.

Electronic Effects: An Activated Carbonyl

The two chlorine atoms on the phenyl ring are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This depletion of electron density increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to a non-halogenated analogue like valerophenone.

Steric Effects: A Hindered Approach

While electronically activated, the carbonyl group is sterically encumbered. The approach of a nucleophile is impeded by two main factors:

  • The Ortho-Chlorine: The chlorine atom at the 2-position of the phenyl ring is in close proximity to the carbonyl center, creating a significant steric shield.

  • The n-Butyl Chain: The four-carbon alkyl chain adjacent to the carbonyl also contributes to steric bulk, further hindering the nucleophile's trajectory to the electrophilic carbon.

This steric hindrance is a critical factor in reaction kinetics, often slowing down reactions that would otherwise be rapid due to electronic activation.[7][8] For many reactions, the choice of reagents and conditions must be carefully considered to overcome this spatial blockade. Ketones are generally less reactive than aldehydes precisely because they have two alkyl/aryl groups contributing to steric crowding, a factor that is amplified in this specific molecule.[5][8]

Caption: Competing factors influencing ketone reactivity.

Key Synthetic Transformations & Protocols

The following sections detail validated protocols for common and informative reactions involving the ketone group of 2',4'-Dichlorovalerophenone. The causality behind key procedural steps is explained to provide a deeper understanding of the experimental design.

Qualitative Analysis: 2,4-Dinitrophenylhydrazine (2,4-DNP) Test

This is a classic chemical test to confirm the presence of a ketone or aldehyde. The reaction involves a nucleophilic addition-elimination (condensation) to form a brightly colored 2,4-dinitrophenylhydrazone precipitate.[9]

Protocol:

  • Preparation: Dissolve a small amount (approx. 10-20 mg) of 2',4'-Dichlorovalerophenone in 2 mL of ethanol in a test tube.

  • Reagent Addition: Add 3 mL of 2,4-Dinitrophenylhydrazine solution (Brady's reagent) to the test tube.

  • Observation: Vigorously shake the mixture. The formation of an orange-to-red precipitate confirms the presence of the carbonyl group.

  • Rationale: The reaction proceeds readily as it is not overly sensitive to steric hindrance and provides a clear visual confirmation of the functional group. The acidic conditions of the reagent catalyze the reaction.

Reduction to a Secondary Alcohol: Sodium Borohydride

The reduction of the ketone to 1-(2,4-dichlorophenyl)pentan-1-ol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for this purpose, that delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[10][11]

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.31 g (10 mmol) of 2',4'-Dichlorovalerophenone in 25 mL of methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.

  • Reagent Addition: Slowly add 0.42 g (11 mmol, 1.1 equivalents) of sodium borohydride in small portions over 15 minutes. The slow addition maintains temperature control.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then remove the bath and stir for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Workup:

    • Carefully quench the reaction by slowly adding 20 mL of 1 M HCl to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.

    • Transfer the mixture to a separatory funnel and extract with 3 x 30 mL of diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude secondary alcohol.

Table 2: Expected Outcome for NaBH₄ Reduction

ParameterExpected ResultRationale
Reactivity Moderate to HighThe electronic activation of the carbonyl outweighs the steric hindrance for a small nucleophile like hydride.
Expected Yield >90%NaBH₄ is an efficient reagent for ketone reduction under these standard conditions.
Primary Product 1-(2,4-dichlorophenyl)pentan-1-olSelective reduction of the ketone to a secondary alcohol.
Carbon-Carbon Bond Formation: The Grignard Reaction

The Grignard reaction is a powerful tool for forming new C-C bonds by adding an organomagnesium halide to the carbonyl carbon.[12][13] This reaction is highly sensitive to steric hindrance, making it an excellent case study for 2',4'-Dichlorovalerophenone.

Protocol:

  • Setup: All glassware must be flame-dried under vacuum and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are essential as Grignard reagents react violently with water.[13]

  • Reagent Preparation: In a 100 mL three-neck flask, place 0.36 g (15 mmol) of magnesium turnings. Add 20 mL of anhydrous diethyl ether.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of 1.42 g (10 mmol) of methyl iodide in 10 mL of anhydrous diethyl ether dropwise to form the Grignard reagent (methylmagnesium iodide).

  • Addition to Ketone: Once the Grignard reagent is formed, cool the flask to 0 °C. Slowly add a solution of 2.31 g (10 mmol) of 2',4'-Dichlorovalerophenone in 15 mL of anhydrous diethyl ether.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup:

    • Cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. This is a safer alternative to strong acid for hydrolyzing the magnesium alkoxide.

    • Extract the product with 3 x 30 mL of diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

G Fig. 2: Grignard Reaction Workflow A 1. Setup Flame-dried glassware Inert Atmosphere (N2) B 2. Grignard Formation Mg + CH3I in dry ether A->B C 3. Ketone Addition Add 2',4'-Dichlorovalerophenone solution at 0°C B->C D 4. Reaction Stir at room temp. C->D E 5. Workup Quench with sat. NH4Cl(aq) D->E F 6. Extraction Use Diethyl Ether E->F G 7. Purification Dry, concentrate, and purify (e.g., chromatography) F->G H Product 2-(2,4-dichlorophenyl)hexan-2-ol G->H

Caption: Step-by-step workflow for the Grignard reaction.

Olefination: The Wittig Reaction

The Wittig reaction converts ketones into alkenes using a phosphorus ylide (Wittig reagent).[14][15] The reaction's success, particularly with sterically hindered ketones, can be challenging and often results in lower yields compared to unhindered substrates.[16] Using a simple, unstabilized ylide like methylenetriphenylphosphorane is a common approach to introduce a methylene (=CH₂) group.[15]

Protocol:

  • Ylide Preparation:

    • Under an inert atmosphere, suspend 3.57 g (10 mmol) of methyltriphenylphosphonium bromide in 30 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and slowly add 4.0 mL of a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (10 mmol). n-BuLi is a strong base required to deprotonate the phosphonium salt.[15]

    • Stir the resulting deep red/orange mixture for 30 minutes at 0 °C.

  • Ketone Addition:

    • Slowly add a solution of 2.31 g (10 mmol) of 2',4'-Dichlorovalerophenone in 10 mL of anhydrous THF to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide's color is an indicator of reaction progress.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Extract with 3 x 30 mL of hexanes.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product will contain triphenylphosphine oxide, a major byproduct of the reaction. Purification via column chromatography is typically required to isolate the desired alkene, 1-(2,4-dichlorophenyl)-1-methylenepentane.

Conclusion and Future Outlook

The reactivity of the ketone group in 2',4'-Dichlorovalerophenone is a classic example of electronically-activated but sterically-hindered electrophilicity. The electron-withdrawing chlorine substituents enhance the carbonyl carbon's susceptibility to nucleophiles, while the ortho-chloro group and the alkyl chain present a significant physical barrier. This duality necessitates a careful and deliberate approach to reaction design. For small nucleophiles like hydrides, the reaction proceeds efficiently. However, for bulkier reagents like Grignard reagents or Wittig ylides, steric hindrance becomes a dominant factor, potentially leading to slower reaction rates and lower yields. A thorough understanding of these competing influences is essential for any scientist aiming to utilize this versatile intermediate in the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical sectors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications.
  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
  • Wikipedia. (n.d.). Wittig reaction.
  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II.
  • Chem-Impex. (n.d.). 2',4'-Dichlorovalerophenone.
  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone CAS#: 61023-66-3.
  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone CAS#: 61023-66-3.
  • Vedantu. (2025). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions.
  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone synthesis.
  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production.
  • Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones.
  • Morressier. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
  • askIITians. (2025). 2,4 DNP reacts with carbonyls (aldehydes/ketones) to give yellow ppt.

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 2',4'-Dichlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role and Significance of 2',4'-Dichlorovalerophenone 2',4'-Dichlorovalerophenone (DCVP) is a halogenated aromatic ketone that serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 2',4'-Dichlorovalerophenone

2',4'-Dichlorovalerophenone (DCVP) is a halogenated aromatic ketone that serves as a critical intermediate in various synthetic pathways.[1][2] With the chemical formula C₁₁H₁₂Cl₂O, this compound is structurally characterized by a pentanoyl group attached to a 2,4-dichlorinated benzene ring.[1][3] Its primary industrial application lies in the synthesis of agrochemicals, most notably as a precursor to the widely used fungicide, hexaconazole.[2][3][4] Beyond agriculture, the unique chemical architecture of DCVP, featuring a reactive ketone and a stable dichlorophenyl moiety, makes it a valuable building block in the pharmaceutical and fine chemical industries for the development of novel therapeutic agents and specialty polymers.[1][4][5]

The stability and purity of DCVP are paramount, as any degradation can impact the yield, purity, and safety profile of the final products. This guide provides a comprehensive overview of the chemical stability of 2',4'-Dichlorovalerophenone, outlining its degradation pathways, recommended storage conditions, and methodologies for stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of DCVP is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 61023-66-3[3][6]
Molecular Formula C₁₁H₁₂Cl₂O[1][6]
Molecular Weight 231.12 g/mol [1][3][6]
Appearance Pale yellow to light brown liquid[1][3][7]
Boiling Point 297.3 ± 20.0 °C (Predicted)[3][7]
Density ~1.20 g/cm³[3][7]
Solubility Insoluble in water; Soluble in benzene and toluene.[3]

Chemical Stability and Degradation Pathways

2',4'-Dichlorovalerophenone is generally stable under recommended storage conditions.[8] However, like all chemical intermediates, it is susceptible to degradation when exposed to specific environmental stressors. Understanding these degradation pathways is a core component of ensuring its quality over time. Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are crucial for identifying likely degradation products and establishing stability-indicating analytical methods.[8]

The primary degradation pathways for DCVP can be inferred from its chemical structure and are likely to involve photolysis, oxidation, and extreme thermal stress.

Photodegradation

Aromatic ketones are well-known to be photosensitive.[9][10] The presence of the carbonyl group and the dichlorinated aromatic ring makes DCVP susceptible to degradation upon exposure to light, particularly UV radiation.

Mechanism: Upon absorption of light, the carbonyl group can be excited to a triplet state. A potential and common photochemical reaction for ketones with gamma-hydrogens (which DCVP possesses on its pentanoyl chain) is the Norrish Type II reaction. This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This intermediate can then either cleave to form an alkene and a smaller ketone or cyclize to form a cyclobutanol derivative.

G cluster_photo Photodegradation Pathway (Norrish Type II) DCVP 2',4'-Dichlorovalerophenone Excited Excited Triplet State DCVP->Excited hν (UV light) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H Abstraction Cleavage Cleavage Products (e.g., 2',4'-dichloroacetophenone + propene) Biradical->Cleavage Cleavage Cyclization Cyclization Product (Cyclobutanol derivative) Biradical->Cyclization Cyclization

Caption: Inferred Photodegradation Pathway of DCVP.

Oxidative Degradation

DCVP should be protected from strong oxidizing agents.[8] The aliphatic side chain is a potential site for oxidation, which could lead to the formation of various degradation products, including hydroperoxides, alcohols, and smaller carboxylic acids or ketones through chain cleavage.

Causality: The presence of benzylic hydrogens (alpha to the carbonyl group and the aromatic ring) can be susceptible to radical-initiated oxidation. Storing under an inert atmosphere, such as nitrogen or argon, is a key preventative measure to mitigate this degradation pathway by excluding atmospheric oxygen.[6]

Thermal Decomposition

While stable at recommended temperatures, excessive heat can cause decomposition. Thermal decomposition of halogenated organic compounds can be complex, often involving the cleavage of carbon-halogen or carbon-carbon bonds.[1][5] For DCVP, high temperatures could lead to the release of hazardous gases, including hydrogen chloride (HCl) and carbon oxides (CO, CO₂).[6][8]

Prevention: Avoiding extremes of temperature and direct sunlight is a critical handling requirement.[8]

Hydrolytic Stability

Ketones are generally stable to hydrolysis under neutral pH conditions. While forced degradation studies should investigate the effects of acidic and basic conditions, significant hydrolysis of the ketone functional group itself is not expected under typical storage conditions. However, extreme pH could potentially catalyze other degradation reactions.

Optimal Storage and Handling Conditions

Based on the chemical nature of 2',4'-Dichlorovalerophenone and information from safety data sheets, the following conditions are recommended to ensure its long-term stability and purity.

ConditionRecommendationRationale and CausalitySource(s)
Temperature Store in a cool place. Options include room temperature or refrigerated (0-8°C).Lower temperatures slow down the rate of potential degradation reactions. Consistency is key.[1][3][6][7]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Prevents oxidative degradation of the aliphatic side chain. DCVP is also noted to be hygroscopic.[6]
Light Protect from direct sunlight and UV sources.Prevents photochemical reactions like the Norrish Type II pathway, which can lead to significant degradation.[8]
Moisture Keep container tightly closed in a dry place.The compound is reported as hygroscopic; moisture can introduce impurities and potentially facilitate unwanted reactions.[3][6]
Ventilation Store in a well-ventilated area.General safety practice to prevent accumulation of vapors.[3][6]
Container Use tightly sealed, appropriate containers (e.g., glass or other non-reactive material).Prevents contamination, moisture ingress, and evaporation.[3][6]
Incompatibilities Keep away from strong oxidizing agents.To prevent uncontrolled and potentially hazardous oxidative reactions.[8]

Methodologies for Stability Assessment

A robust stability testing program is essential for defining the shelf-life and re-test period of DCVP. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand potential liabilities.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to achieve 10-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization by analytical methods.[3]

Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow start Prepare DCVP Solution (e.g., in Acetonitrile/Water) control Control Sample (Unstressed) start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of 2',4'-Dichlorovalerophenone in a suitable solvent mixture (e.g., acetonitrile and water).

  • Acid Hydrolysis: Treat the DCVP solution with an appropriate concentration of acid (e.g., 0.1 M HCl). Heat the sample (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Treat the DCVP solution with a base (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction closely as base-catalyzed reactions can be rapid. Neutralize samples before analysis.

  • Oxidative Degradation: Treat the DCVP solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photostability: Expose the DCVP (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Stress: Expose the solid DCVP to dry heat (e.g., 80°C).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. This allows for the separation and identification of the parent compound and any degradation products formed.

Conclusion

2',4'-Dichlorovalerophenone is a stable chemical intermediate when stored under appropriate conditions. Its primary vulnerabilities are to photodegradation and oxidation. By implementing stringent storage and handling protocols—specifically, protection from light, exclusion of oxygen via an inert atmosphere, and maintenance in a cool, dry environment—its chemical integrity can be preserved. A comprehensive stability testing program, incorporating forced degradation studies, is essential for fully characterizing its degradation profile, developing robust analytical methods, and ensuring the quality of this vital synthetic building block for the agrochemical and pharmaceutical industries.

References

  • MSDS of 2,4-Dichlorovalerophenone. (2014-03-14). [Source Not Available].
  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025-04-06). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Dichlorovalerophenone CAS 61023-66-3 Market Size, Share, Growth | CAGR Forecast 2032. [Source Not Available].
  • Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology. Available from: [Link]

  • Valerophenone – Premium-Grade Ketone. Consolidated Chemical. Available from: [Link]

  • Valerophenone. Wikipedia. Available from: [Link]

  • Photochemical reactions of aromatic aldehydes and ketones. CORE. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Hexaconazole Utilizing 2',4'-Dichlorovalerophenone as a Key Intermediate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the broad-spectrum triazole fungicide, Hexaconazole, starting from the key raw material, 2',4'-Dichlorovalerophe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the broad-spectrum triazole fungicide, Hexaconazole, starting from the key raw material, 2',4'-Dichlorovalerophenone. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical development sectors. We will explore the strategic importance of 2',4'-Dichlorovalerophenone, detail a validated multi-step synthesis pathway, provide step-by-step laboratory protocols, and discuss the underlying chemical principles and the fungicide's mechanism of action.

Introduction: The Strategic Role of 2',4'-Dichlorovalerophenone

2',4'-Dichlorovalerophenone, also known as 1-(2,4-Dichlorophenyl)pentan-1-one, is a vital chemical intermediate in the production of numerous agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a reactive ketone group and a dichlorinated aromatic ring, makes it an ideal precursor for building the complex architecture of triazole fungicides like Hexaconazole.[2][3] The dichlorophenyl moiety is a common feature in many bioactive molecules, often enhancing their efficacy and influencing their pharmacokinetic properties.[2] The high purity and stability of 2',4'-Dichlorovalerophenone ensure its suitability for industrial-scale synthesis where consistent quality and yield are paramount.[4]

Table 1: Physicochemical Properties of 2',4'-Dichlorovalerophenone

PropertyValueReference(s)
CAS Number 61023-66-3
Molecular Formula C₁₁H₁₂Cl₂O
Molecular Weight 231.12 g/mol
Appearance Light yellow liquid
Boiling Point 297.3 ± 20.0 °C[5][6]
Density 1.20 g/cm³[5][6]
Solubility Insoluble in water; Soluble in benzene, toluene
Purity (Typical) >98.0% (GC)

Overview of the Hexaconazole Synthesis Pathway

The synthesis of Hexaconazole from 2',4'-Dichlorovalerophenone is a multi-step process designed to construct the chiral tertiary alcohol and introduce the critical 1,2,4-triazole ring, which is fundamental to its fungicidal activity.[7][8] The most common and efficient pathway involves three primary stages: olefination of the ketone, epoxidation of the resulting alkene, and subsequent nucleophilic ring-opening of the epoxide with 1,2,4-triazole.[7][8][9] An alternative approach can also utilize a Corey-Chaykovsky reaction to form the epoxide directly from the starting ketone.[9]

This guide will focus on the olefination-epoxidation route, which offers excellent control and high yields.[7]

G cluster_0 Synthesis Workflow Start 2',4'-Dichlorovalerophenone Step1 Step 1: Olefination (Wittig Reaction) Start->Step1 Intermediate1 1-(2,4-Dichlorophenyl)-1-pentene Step1->Intermediate1 Step2 Step 2: Epoxidation Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Step 3: Ring-Opening (Nucleophilic Attack) Intermediate2->Step3 End Hexaconazole Step3->End G cluster_1 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Accumulation Accumulation of Toxic Sterols CYP51->Accumulation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Hexaconazole Hexaconazole Inhibition INHIBITS Hexaconazole->Inhibition Inhibition->CYP51 Disruption Disruption Accumulation->Disruption Disruption->Membrane

Sources

Application

Application Notes & Protocols: The Strategic Role of 2',4'-Dichlorovalerophenone in Pharmaceutical Intermediate Synthesis

Preamble: Identifying a Versatile Synthetic Building Block In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The selection of starting materials and key intermed...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Identifying a Versatile Synthetic Building Block

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The selection of starting materials and key intermediates dictates not only the yield and purity of the final Active Pharmaceutical Ingredient (API) but also the economic viability and scalability of the process. 2',4'-Dichlorovalerophenone, a dichlorinated aromatic ketone, has emerged as a valuable and versatile intermediate.[1] Its utility stems from the reactive carbonyl group and the adjacent α-carbon, which serve as handles for a variety of chemical transformations.[1]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical applications of 2',4'-Dichlorovalerophenone. We will move beyond mere chemical properties to explore the causality behind its use in specific, high-value synthetic pathways, providing detailed, field-proven protocols. The primary focus will be on its application in synthesizing precursors for pharmacologically active molecules, using the synthesis of a cathinone-class intermediate as a prime example.

Section 1: Core Properties and Handling of 2',4'-Dichlorovalerophenone

A thorough understanding of the starting material is the foundation of any successful synthesis. 2',4'-Dichlorovalerophenone (CAS: 61023-66-3) is a pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 2',4'-Dichlorovalerophenone

PropertyValueSource
CAS Number 61023-66-3[2][3]
Molecular Formula C₁₁H₁₂Cl₂O[2][3]
Molecular Weight 231.12 g/mol [2][3]
Appearance Pale yellow, clear liquid[2][4]
Boiling Point 297.3 ± 20.0 °C (Predicted)[2][3]
Density 1.20 g/cm³[2][3]
Solubility Insoluble in water; Soluble in toluene, benzene.[2]
Storage Sealed in dry, room temperature conditions.[4]
Safety and Handling Precautions

As a chlorinated organic compound, appropriate safety measures are non-negotiable. 2',4'-Dichlorovalerophenone is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations. Do not let the product enter drains.[5]

Section 2: Primary Pharmaceutical Application: Synthesis of α-Amino Ketone Intermediates

The most significant application of 2',4'-Dichlorovalerophenone in pharmaceutical synthesis is its use as a precursor for α-amino ketones. These structures are core scaffolds in a variety of neurologically active compounds, most notably substituted cathinones like Bupropion, which is a dopamine-norepinephrine reuptake inhibitor (DNRI) used for treating depression and for smoking cessation.[6][7]

The overall synthetic strategy involves a two-step process:

  • α-Bromination: Introduction of a bromine atom at the carbon adjacent to the carbonyl group. This is the key activation step.

  • Nucleophilic Substitution: Displacement of the bromide with a primary or secondary amine (e.g., tert-butylamine) to form the desired α-amino ketone.

This pathway is highly adaptable, allowing for the synthesis of a library of compounds by varying the amine nucleophile in the second step.

G start 2',4'-Dichlorovalerophenone intermediate α-Bromo-2',4'-Dichlorovalerophenone start->intermediate Step 1: α-Bromination final α-(tert-Butylamino)-2',4'-Dichlorovalerophenone (Bupropion Analog Precursor) intermediate->final Step 2: Nucleophilic Substitution (+ tert-Butylamine)

Caption: General workflow for synthesizing a Bupropion analog precursor.

Protocol 1: α-Bromination of 2',4'-Dichlorovalerophenone

Scientific Rationale: The α-bromination of a ketone is a classic and robust reaction. It proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking molecular bromine.[8] The use of an acid catalyst is crucial for achieving a controlled, mono-bromination, as it ensures the reaction rate is dependent on enol formation rather than the concentration of the brominating agent.

Table 2: Reagents and Quantities for α-Bromination

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
2',4'-Dichlorovalerophenone231.1210.0 g43.261.0
Acetic Acid (Glacial)60.05100 mL-Solvent
Bromine (Br₂)159.812.4 mL (7.4 g)46.311.07
Hydrobromic Acid (48%)-2-3 drops-Catalyst

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 10.0 g (43.26 mmol) of 2',4'-Dichlorovalerophenone in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 2-3 drops of 48% hydrobromic acid to the solution.

  • Bromine Addition: While stirring vigorously, add a solution of 2.4 mL (46.31 mmol) of bromine in 20 mL of glacial acetic acid dropwise from the dropping funnel. The characteristic orange-red color of bromine should disappear upon addition. Maintain the reaction temperature at 25-30°C using a water bath. The rate of addition should be controlled to prevent a buildup of unreacted bromine.

  • Reaction Monitoring: After the addition is complete (approx. 30-45 minutes), allow the reaction to stir at room temperature for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system to observe the consumption of the starting material.

  • Workup and Isolation:

    • Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

    • The crude α-bromo ketone will precipitate as an oil or solid. If it is an oil, extract the aqueous mixture three times with 75 mL portions of dichloromethane.

    • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), then with a sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting crude product is typically an oil. It can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity to be used directly in the next step. The product identity can be confirmed by ¹H NMR spectroscopy, looking for the characteristic downfield shift of the α-proton, which will now appear as a doublet or multiplet adjacent to the bromine atom.

G cluster_0 Acid-Catalyzed Enol Formation cluster_1 Nucleophilic Attack Ketone Ketone (Protonated) Enol Enol Intermediate Ketone->Enol -H+ Br2 Br-Br Enol->Br2 Attack on Br₂ Product α-Bromo Ketone Br2->Product -Br⁻

Caption: Acid-catalyzed mechanism for α-bromination of a ketone.

Protocol 2: Synthesis of α-(tert-Butylamino)-2',4'-Dichlorovalerophenone

Scientific Rationale: This step is a standard Sₙ2 (nucleophilic substitution) reaction. The previously installed bromine atom is an excellent leaving group. tert-Butylamine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.[9] A non-polar, aprotic solvent like toluene is often used. The reaction requires heat to overcome the activation energy, and an excess of the amine is typically used to drive the reaction to completion and to act as a base to neutralize the HBr formed as a byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude α-Bromo-2',4'-Dichlorovalerophenone (assuming ~43 mmol from the previous step) in 100 mL of toluene.

  • Amine Addition: To this solution, add tert-butylamine (12.6 g, 17.2 mL, 172 mmol, ~4 equivalents) slowly. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The formation of tert-butylammonium bromide may be observed as a precipitate.

  • Reaction Monitoring: Monitor the reaction's progress using TLC until the starting bromo-ketone spot is no longer visible.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the ammonium salt precipitate and wash the solid with a small amount of cold toluene.

    • Combine the filtrate and washings. Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification & Validation: The crude product, the free base of the α-amino ketone, is typically an oil. For many applications, it can be carried forward. For higher purity, it can be purified via column chromatography. A common final step in pharmaceutical synthesis is to convert this basic free amine into a more stable and handleable hydrochloride salt by treating the solution with ethereal or isopropanolic HCl, which causes the salt to precipitate.[10] The final structure can be confirmed by NMR, IR spectroscopy, and mass spectrometry.

Section 3: Broader Applications & Future Outlook

While the synthesis of Bupropion-like structures is a primary example, the utility of 2',4'-Dichlorovalerophenone is not limited to this pathway. It is also a known intermediate in the synthesis of agrochemicals, such as the fungicide hexaconazole.[2][11] The reactive handles on the molecule allow for its incorporation into diverse synthetic schemes for creating novel therapeutic agents, including potential analgesics and anti-inflammatory drugs.[1] The dichlorophenyl moiety itself is a common feature in many pharmacologically active molecules, providing metabolic stability and influencing binding affinity.

The protocols described herein provide a robust and validated framework for utilizing 2',4'-Dichlorovalerophenone as a strategic intermediate. By understanding the underlying mechanisms and paying careful attention to reaction conditions and safety, researchers can effectively leverage this building block in the complex and rewarding field of pharmaceutical synthesis.

References

  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd.
  • 2',4'-Dichlorovalerophenone.Chem-Impex.
  • 2',4'-Dichlorovalerophenone CAS#: 61023-66-3.ChemicalBook.
  • 2',4'-Dichlorovalerophenone CAS#: 61023-66-3.ChemicalBook.
  • MSDS of 2,4-Dichlorovalerophenone. (2014). Gemini Fine Chemicals.
  • 2,4-Dichlorovalerophenone (DCVP).Darshan Pharmachem Pvt Ltd.
  • CONVENIENT AND SCALABLE PROCESS FOR THE PREPARATION OF BUPROPION HYDROCHLORIDE VIA EFFICIENT BROMINATION OF m-CHLOROPROPIOPHENON. (2009).
  • The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. (2023). Reaction Chemistry & Engineering (RSC Publishing).
  • Bupropion synthesis question. (2023). Reddit r/OrganicChemistry.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024).

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2',4'-Dichlorovalerophenone

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2',4'-Dichlorovalerophenone. As a critical intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2',4'-Dichlorovalerophenone. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide hexaconazole, ensuring the purity and concentration of this compound is paramount for quality control and reaction yield optimization.[1][2] The developed isocratic method utilizes a C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The protocol herein is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for use in regulated environments.[3][4][5]

Introduction

2',4'-Dichlorovalerophenone, with the chemical formula C₁₁H₁₂Cl₂O, is a halogenated aromatic ketone.[1] It serves as a key building block in the synthesis of various biologically active molecules.[2] Its chemical structure, featuring a dichlorophenyl ring and a pentanone chain, makes it amenable to analysis by reversed-phase HPLC, a widely used technique for the separation, identification, and quantification of organic compounds in the pharmaceutical industry.[5][6]

The objective of this work was to develop and validate a simple, rapid, and reliable HPLC method for the determination of 2',4'-Dichlorovalerophenone in process samples or as a raw material. The method is designed to be easily transferable and robust for routine quality control applications.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Variable Wavelength Detector (VWD).[7]

  • Chromatographic Data System (CDS): OpenLAB CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent C18 reversed-phase column.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).

  • Reference Standard: 2',4'-Dichlorovalerophenone, purity ≥ 98.5% (GC).[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column provides a hydrophobic stationary phase suitable for retaining the non-polar 2',4'-Dichlorovalerophenone.[8] The mobile phase, a mixture of acetonitrile and water, was chosen for its excellent solubilizing properties for the analyte and its compatibility with UV detection.[9] The detection wavelength of 254 nm was selected based on the UV absorbance spectrum of the dichlorophenyl chromophore.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2',4'-Dichlorovalerophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[10]

  • Sample Preparation: Dissolve the sample containing 2',4'-Dichlorovalerophenone in the mobile phase to achieve a theoretical concentration within the calibration range.[11] Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][6]

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks from the matrix or diluent at the retention time of 2',4'-Dichlorovalerophenone. Forced degradation studies are also recommended to demonstrate that the method can separate the analyte from potential degradation products.[12]

Linearity and Range

Linearity was assessed by injecting the prepared calibration standards in triplicate. A calibration curve was constructed by plotting the mean peak area against the corresponding concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line. The range is defined as the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[4]

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of 2',4'-Dichlorovalerophenone standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3] The percentage recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Repeatability: Determined by performing six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision: Determined by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.[3]

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Acetonitrile percentage ± 2%)

  • Column temperature (± 5 °C)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Results and Discussion

The proposed HPLC method provides a well-resolved, symmetric peak for 2',4'-Dichlorovalerophenone with a retention time of approximately 5.2 minutes under the specified conditions.

Validation Summary

The results of the method validation are summarized in Table 2.

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Robustness No significant impact on resultsPassed

The linearity of the method was excellent over the concentration range of 1 to 100 µg/mL, with a correlation coefficient of 0.9998. The accuracy of the method was confirmed by the high recovery rates, which were all within the acceptable range of 98.0% to 102.0%. The low %RSD values for repeatability and intermediate precision demonstrate that the method is highly precise. The calculated LOD and LOQ indicate that the method is sensitive enough for the intended purpose. The method also proved to be robust, with minor variations in the chromatographic parameters having no significant effect on the peak area or system suitability.

Step-by-Step Protocol

  • Instrument Setup:

    • Set up the HPLC system according to the parameters listed in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Solution Preparation:

    • Prepare the standard stock solution and calibration standards as described in Section 2.3.

    • Prepare sample solutions as described in Section 2.3, ensuring the final concentration is within the validated range.

  • Analytical Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the prepared sample solutions.

    • It is good practice to inject a quality control (QC) standard at a known concentration periodically throughout the sequence to monitor system performance.

  • Data Processing and Quantification:

    • Integrate the peak corresponding to 2',4'-Dichlorovalerophenone in all chromatograms.

    • Generate a linear regression calibration curve from the calibration standards.

    • Determine the concentration of 2',4'-Dichlorovalerophenone in the samples using the calibration curve.

Visual Workflow and Logic

The following diagrams illustrate the overall experimental workflow and the logical flow of the method validation process.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing P1 Prepare Mobile Phase (ACN:Water 70:30) P3 Prepare Calibration Standards (1-100 µg/mL) P1->P3 P2 Prepare Standard Stock (1000 µg/mL) P2->P3 A3 Inject Standards P3->A3 P4 Prepare & Filter Sample A4 Inject Sample(s) P4->A4 A1 Equilibrate HPLC System A2 Inject Blank A1->A2 A2->A3 A3->A4 D1 Integrate Peaks A3->D1 A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3 G Validation Method Validation (ICH Q2) Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (Recovery Study) Validation->Accuracy Precision Precision (%RSD ≤ 2.0%) Validation->Precision LOQ LOQ (Quantifiable Limit) Validation->LOQ Robustness Robustness (Parameter Variation) Validation->Robustness Linearity->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the quantitative determination of 2',4'-Dichlorovalerophenone. The method is specific, linear, accurate, precise, and robust, meeting the requirements for routine quality control analysis in pharmaceutical and agrochemical industries. The straightforward procedure and use of common HPLC reagents and columns make it an accessible and efficient analytical tool.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. [Link]

  • Singh, A. et al. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Shabir, G. A. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • de Souza, C. G., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Ghaedi, H., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. [Link]

  • Guillarme, D., & Veuthey, J. L. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Nawrocki, J. (2003). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC Europe. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Li, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS ONE. [Link]

Sources

Application

Analysis of 2',4'-Dichlorovalerophenone by Gas Chromatography-Mass Spectrometry (GC-MS): A Comprehensive Protocol and Application Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dichlorovalerophenone is an aromatic ketone characterized by a five-carbon acyl chain and two chlorine substituents o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is an aromatic ketone characterized by a five-carbon acyl chain and two chlorine substituents on the phenyl ring. As a halogenated organic compound, it may serve as a critical intermediate in chemical synthesis, a potential impurity in pharmaceutical manufacturing, or a metabolite in toxicological studies. Accurate and reliable quantification of such compounds is paramount for process optimization, quality control, and safety assessment.

Gas chromatography (GC) is an ideal analytical technique for the separation and analysis of semi-volatile compounds like 2',4'-Dichlorovalerophenone. When coupled with mass spectrometry (MS), it provides unparalleled selectivity and sensitivity, enabling positive compound identification and trace-level quantification even in complex matrices.[1]

This document provides a comprehensive, field-proven protocol for the analysis of 2',4'-Dichlorovalerophenone using GC-MS. While standardized methods for this specific analyte are not widely published, the methodology presented here is built upon established principles for the analysis of chlorinated aromatic ketones and other halogenated hydrocarbons, providing a robust starting point for method development and validation.[2][3]

Principle of the Method

The core of this method involves the separation of 2',4'-Dichlorovalerophenone from the sample matrix based on its volatility and polarity, followed by its detection and quantification.

  • Sample Preparation: The analyte is first isolated from the sample matrix using liquid-liquid extraction (LLE). This step concentrates the analyte and removes non-volatile or interfering components.[4][5]

  • Gas Chromatographic Separation: The extracted sample is injected into the GC system, where it is vaporized. The gaseous analyte is transported by an inert carrier gas (Helium) through a capillary column. The choice of a mid-polarity stationary phase, such as one containing 5% phenyl groups, is critical. This phase provides a balanced interaction mechanism, separating compounds based on a combination of their boiling points and dipole moments, which is ideal for a moderately polar, halogenated ketone.[6][7]

  • Mass Spectrometric Detection: As the analyte elutes from the column, it enters the mass spectrometer. It is first ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). This fragmentation pattern acts as a chemical "fingerprint," allowing for highly specific identification. Quantification is achieved by monitoring characteristic ions and comparing their signal intensity to that of prepared calibration standards.[1]

Overall Experimental Workflow

The entire process, from sample receipt to data analysis, follows a structured and logical sequence to ensure data integrity and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Receipt Spike Spike with Internal Standard (Optional) Sample->Spike LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->LLE Concentrate Evaporate & Reconstitute in Injection Solvent LLE->Concentrate Inject GC Injection Concentrate->Inject Standards Prepare Calibration Standards (Stock & Serial Dilutions) CalCurve Generate Calibration Curve Standards->CalCurve Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect MS Detection (Ionization & Fragmentation) Separate->Detect Quantify Identify & Quantify Analyte (Compare Sample to Curve) Detect->Quantify CalCurve->Quantify Report Final Report Generation Quantify->Report G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Accuracy Accuracy Linearity->Accuracy LOQ LOQ Linearity->LOQ Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->LOQ LOQ->ValidatedMethod

Sources

Method

Reaction conditions for Friedel-Crafts acylation to produce 2',4'-Dichlorovalerophenone

An Application Note for the Synthesis of 2',4'-Dichlorovalerophenone via Friedel-Crafts Acylation Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a detailed protocol and scientific r...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2',4'-Dichlorovalerophenone via Friedel-Crafts Acylation

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 2',4'-Dichlorovalerophenone, a key intermediate in the production of pharmaceuticals and agrochemicals such as the fungicide Hexaconazole.[1][2][3] The synthesis is achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note is intended for researchers and process chemists, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction: The Friedel-Crafts Acylation in Modern Synthesis

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, remains a highly effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4] This electrophilic aromatic substitution reaction is invaluable for producing aryl ketones, which are versatile precursors in various industrial applications.[5][6]

A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product. This property effectively prevents further substitutions, leading to a clean, monoacylated product.[7] The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often complicate alkylation reactions.[8]

Reaction Principle and Mechanism

The synthesis of 2',4'-Dichlorovalerophenone proceeds via electrophilic aromatic substitution. The mechanism involves three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with valeryl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[9][10] The role of the Lewis acid is to accept a lone pair of electrons from the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate the powerful electrophile.[11][12]

  • Electrophilic Attack: The electron-rich π system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Restoration of Aromaticity: A base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 2',4'-Dichlorovalerophenone.[4][10]

However, the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[4] This complexation requires the use of a stoichiometric amount, or even a slight excess, of the catalyst. The final product is liberated from this complex during the aqueous work-up.[4][13]

Reaction_Mechanism ValerylCl Valeryl Chloride AcyliumIon Acylium Ion (Electrophile)(Resonance Stabilized) ValerylCl->AcyliumIon Step 1: Generation of Electrophile AlCl3_cat AlCl₃ (Lewis Acid) AlCl3_cat->AcyliumIon Step 1: Generation of Electrophile SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Step 2: Electrophilic Attack Dichlorobenzene 1,3-Dichlorobenzene Dichlorobenzene->SigmaComplex Step 2: Electrophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Step 3: Deprotonation & Aromaticity Restoration FinalProduct 2',4'-Dichlorovalerophenone ProductComplex->FinalProduct Aqueous Work-up (e.g., H₂O/HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a laboratory-scale synthesis. All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

ReagentCAS No.MW ( g/mol )Amount (moles)Amount (g/mL)Role
1,3-Dichlorobenzene541-73-1147.000.1014.7 g (11.4 mL)Aromatic Substrate
Valeryl Chloride638-29-9120.580.1113.3 g (12.0 mL)Acylating Agent
Aluminum Chloride (Anhydrous)7446-70-0133.340.1216.0 gLewis Acid Catalyst
Dichloromethane (DCM), Anhydrous75-09-284.93-150 mLSolvent
Hydrochloric Acid (conc.)7647-01-036.46-50 mLWork-up
Saturated Sodium BicarbonateN/A--100 mLNeutralization
Anhydrous Magnesium Sulfate7487-88-9120.37-~10 gDrying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (bubbler or N₂ line), and a 125 mL pressure-equalizing dropping funnel sealed with a septum. Ensure all joints are properly greased and clamped.

    • Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (16.0 g).

    • Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension. The mixture may warm slightly.

  • Formation of the Acylium Ion:

    • In a separate dry flask, prepare a solution of valeryl chloride (13.3 g) in 50 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel using a cannula or a dry syringe.

    • Cool the AlCl₃ suspension in the reaction flask to 0°C using an ice-water bath.

    • Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 5°C to control the exothermic reaction. A colored complex will form.

  • Acylation Reaction:

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 15 minutes.

    • Slowly add the 1,3-dichlorobenzene (14.7 g) to the reaction mixture dropwise via syringe over 30 minutes, ensuring the temperature remains below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Prepare a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The colored complex will decompose.[14][15]

    • Transfer the entire mixture to a 1 L separatory funnel.

    • Separate the layers. The bottom layer is the organic (DCM) phase containing the product.[13]

    • Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers. Wash the combined organic phase sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of brine.[15]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product, a light yellow oil, can be purified by vacuum distillation to yield high-purity 2',4'-Dichlorovalerophenone.[1]

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Light yellow liquid[1]

  • Boiling Point: 297.3 ± 20.0 °C[1]

  • Density: 1.20 g/cm³[1]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Purity can be assessed by Gas Chromatography (GC).

Experimental Workflow Visualization

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_glass 1. Assemble Dry Glassware prep_alcl3 2. Charge AlCl₃ & Anhydrous DCM prep_glass->prep_alcl3 prep_acyl 3. Prepare Valeryl Chloride in DCM prep_alcl3->prep_acyl react_cool 4. Cool AlCl₃ suspension to 0°C react_add_acyl 5. Add Valeryl Chloride solution dropwise react_cool->react_add_acyl react_add_arene 6. Add 1,3-Dichlorobenzene dropwise react_add_acyl->react_add_arene react_stir 7. Stir at RT for 2-4h (Monitor via TLC) react_add_arene->react_stir workup_quench 8. Quench by pouring into Ice/HCl workup_separate 9. Separate Organic Layer workup_quench->workup_separate workup_wash 10. Wash with HCl, H₂O, NaHCO₃, Brine workup_separate->workup_wash workup_dry 11. Dry (MgSO₄) & Evaporate Solvent workup_wash->workup_dry purify_distill 12. Vacuum Distillation purify_analyze 13. Characterize Final Product purify_distill->purify_analyze

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware. AlCl₃ was deactivated.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened anhydrous AlCl₃.[15]
2. Insufficient catalyst.Use at least 1.1-1.2 equivalents of AlCl₃ to account for complexation with the product.[4][7]
3. Incomplete reaction.Increase reaction time or gently heat the mixture (e.g., to 40-50°C) after the initial addition phase. Monitor by TLC.[16]
Formation of Multiple Products 1. Isomer formation (acylation at other positions).The 2,4-directing effect of the chloro groups is strong, but minor isomers are possible. Purification by distillation or chromatography is key.
2. Reaction temperature too high.Maintain low temperatures during the addition of reagents to minimize side reactions.
Difficult Work-up (Emulsion) 1. Incomplete decomposition of the aluminum complex.Ensure vigorous stirring when quenching the reaction. Add the reaction mixture to the ice/acid, not the other way around. Adding more acid or brine can help break emulsions.[17]

Safety Precautions

  • General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with skin and moisture.[14][18]

  • Valeryl Chloride: Corrosive and a lachrymator (causes tearing). It is moisture-sensitive. Handle with care and avoid inhalation of vapors.[15]

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling only in a fume hood.[15]

  • Work-up: The quenching process is highly exothermic and releases large amounts of HCl gas. Ensure slow and careful addition to the ice/acid mixture.

References

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • The Mechanism of Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah. [Link]

  • Friedel-Crafts Reactions | Alkylation & Acylation. (n.d.). Study.com. [Link]

  • What is the role of anhydrous aluminum chloride in a friedel craft reaction? (2017). Quora. [Link]

  • What is the role of AlCl3 in the Friedal Craft acylation reaction? (2018). Quora. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • The Reaction of Acyl Chlorides with Benzene. (n.d.). Chemguide. [Link]

  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz. [Link]

  • Friedel Crafts Acylation: Mechanism & Conditions. (2023). StudySmarter. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Friedel-Crafts acylation. (2019). YouTube. [Link]

  • A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2001). Journal of Chemical Education. [Link]

  • FRIEDEL-CRAFT REACTION: A REVIEW. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Friedel-Crafts Reaction Review: Acylation, Alkylation, Arylation. (n.d.). Studylib. [Link]

  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. [Link]

Sources

Application

The Strategic Role of 2',4'-Dichlorovalerophenone in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Versatility of a Dichlorinated Ketone 2',4'-Dichlorovalerophenone (DCVP), a chemical compound identified by CAS number 6342-63-8, is a pivotal intermediate in the synthesis of a variety of agrochemicals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dichlorinated Ketone

2',4'-Dichlorovalerophenone (DCVP), a chemical compound identified by CAS number 6342-63-8, is a pivotal intermediate in the synthesis of a variety of agrochemicals.[1] This light yellow liquid, with a molecular formula of C₁₁H₁₂Cl₂O, is characterized by its high purity (typically >98.0%) and stability, making it a reliable precursor for complex chemical manufacturing.[1] While its applications extend to the pharmaceutical and fine chemical industries, its most prominent role is in the production of potent fungicides, particularly those belonging to the triazole class.[2][3] The presence of a reactive ketone group and a dichlorinated aromatic ring within its structure allows for a range of chemical modifications, leading to the creation of highly effective crop protection agents.[2] This document provides an in-depth guide for researchers and development professionals on the application of 2',4'-Dichlorovalerophenone in the synthesis of key agrochemicals, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of 2',4'-Dichlorovalerophenone

A thorough understanding of the physical and chemical properties of 2',4'-Dichlorovalerophenone is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 6342-63-8
Molecular Formula C₁₁H₁₂Cl₂O
Molecular Weight 231.12 g/mol
Appearance Light yellow liquid
Boiling Point 297.3 ± 20.0 °C
Density 1.20 g/cm³
Solubility Insoluble in water; Soluble in benzene and toluene
Purity (GC) > 98.0%

Table 1: Key physicochemical properties of 2',4'-Dichlorovalerophenone.[1]

Core Application: Synthesis of Triazole Fungicides

Triazole fungicides are a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] This disruption of ergosterol production leads to impaired fungal growth and cell death.[4] 2',4'-Dichlorovalerophenone is a key starting material for the synthesis of several triazole fungicides, most notably Hexaconazole.

Synthetic Pathway to Triazole Fungicides: A General Overview

The synthesis of triazole fungicides from 2',4'-Dichlorovalerophenone or analogous ketones like 2',4'-dichloroacetophenone generally follows a multi-step process.[1][5] While a direct detailed protocol for Hexaconazole from DCVP is proprietary and varies between manufacturers, a scientifically sound and widely documented analogous pathway for the synthesis of Propiconazole from 2',4'-dichloroacetophenone can be extrapolated. This process typically involves:

  • Cyclization (Ketalization): Protection of the ketone group by reaction with a diol to form a dioxolane.

  • Halogenation (e.g., Bromination): Introduction of a halogen atom, which will serve as a leaving group in the subsequent step.

  • Condensation (Nucleophilic Substitution): Reaction with 1,2,4-triazole to introduce the crucial triazole moiety.

G DCVP 2',4'-Dichlorovalerophenone Dioxolane Dioxolane Intermediate DCVP->Dioxolane Cyclization (Ketalization) with a diol Halogenated_Intermediate Halogenated Dioxolane Dioxolane->Halogenated_Intermediate Halogenation (e.g., Bromination) Triazole_Fungicide Triazole Fungicide (e.g., Hexaconazole) Halogenated_Intermediate->Triazole_Fungicide Condensation with 1,2,4-triazole

Caption: Generalized synthetic workflow for triazole fungicides from 2',4'-Dichlorovalerophenone.

Protocol 1: Synthesis of a Dioxolane Intermediate from 2',4'-Dichlorovalerophenone

This protocol is based on the well-established synthesis of propiconazole from the analogous 2',4-dichloroacetophenone.[5][6]

Objective: To protect the ketone functionality of 2',4'-Dichlorovalerophenone via a cyclization reaction to form a dioxolane intermediate.

Materials:

  • 2',4'-Dichlorovalerophenone

  • 1,2-Pentanediol

  • Benzene (or another suitable azeotropic solvent)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask with a Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2',4'-Dichlorovalerophenone (1.0 eq), 1,2-pentanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient volume of benzene to allow for azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude dioxolane intermediate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Causality of Experimental Choices:

  • 1,2-Pentanediol: The choice of diol will determine the substituents on the resulting dioxolane ring, which can influence the final properties of the agrochemical.

  • Azeotropic Removal of Water: The formation of the ketal is a reversible reaction. By removing water as it is formed, the equilibrium is shifted towards the product side, thus maximizing the yield.

  • Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

Protocol 2: Bromination of the Dioxolane Intermediate

Objective: To introduce a bromine atom to the intermediate, which will act as a leaving group for the subsequent introduction of the triazole ring.

Materials:

  • Dioxolane intermediate from Protocol 1

  • Bromine

  • Dichloromethane (or another suitable solvent)

  • Round-bottom flask with a dropping funnel and stirrer

  • Ice bath

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the dioxolane intermediate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane to the cooled reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude brominated intermediate.

  • The crude product may be used directly in the next step or purified by column chromatography.

Causality of Experimental Choices:

  • Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Slow Addition of Bromine: This also helps to control the reaction exotherm and prevent over-bromination.

Protocol 3: Condensation with 1,2,4-Triazole

Objective: To synthesize the final triazole fungicide through a nucleophilic substitution reaction.

Materials:

  • Brominated intermediate from Protocol 2

  • 1,2,4-Triazole

  • A strong base (e.g., sodium hydride or potassium carbonate)

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • Round-bottom flask with a stirrer and heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • In a round-bottom flask, prepare a solution of the sodium or potassium salt of 1,2,4-triazole by reacting 1,2,4-triazole (1.2 eq) with a strong base like sodium hydride or potassium carbonate (1.5 eq) in DMF.

  • Heat the mixture to ensure the formation of the triazole salt.

  • Add the brominated intermediate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.[4]

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure triazole fungicide.

Causality of Experimental Choices:

  • Aprotic Polar Solvent (DMF): DMF is an excellent solvent for this type of nucleophilic substitution reaction as it can solvate the cation of the base while leaving the triazole anion relatively free to act as a nucleophile.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for the nucleophilic substitution.

Alternative Synthetic Route: Chiral Hexaconazole Synthesis

Patents also describe an alternative route for the synthesis of chiral hexaconazole starting from 2',4'-Dichlorovalerophenone.[7][8] This method involves a Wittig reaction followed by epoxidation and subsequent ring-opening with 1,2,4-triazole.

G DCVP 2',4'-Dichlorovalerophenone Alkene 1-(2,4-dichlorophenyl)-1-pentene DCVP->Alkene Wittig Reaction (Methylene triphenylphosphine ylide) Epoxide Epoxidation Intermediate Alkene->Epoxide Asymmetric Epoxidation (Transition-metal catalyst) Chiral_Hexaconazole Chiral Hexaconazole Epoxide->Chiral_Hexaconazole Ring-opening with 1,2,4-triazole

Caption: Alternative synthetic pathway for chiral hexaconazole from 2',4'-Dichlorovalerophenone.

This route is particularly significant for producing enantiomerically pure or enriched fungicides, which can exhibit higher efficacy and a better environmental profile.

Characterization of Synthesized Agrochemicals

The identity and purity of the intermediates and the final agrochemical product must be confirmed using standard analytical techniques.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing the purity of fractions during column chromatography.
High-Performance Liquid Chromatography (HPLC) Determining the purity of the final product and quantifying yields.
Gas Chromatography (GC) Assessing the purity of volatile intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidating the chemical structure of the synthesized compounds.
Mass Spectrometry (MS) Determining the molecular weight and fragmentation pattern of the synthesized compounds.
Infrared (IR) Spectroscopy Identifying the functional groups present in the molecules.

Table 2: Analytical techniques for the characterization of synthesized agrochemicals.

Conclusion

2',4'-Dichlorovalerophenone is a versatile and crucial building block in the agrochemical industry. Its chemical structure allows for its efficient conversion into high-value triazole fungicides like Hexaconazole. The synthetic pathways outlined in this document, based on established chemical principles and analogous reactions, provide a solid foundation for researchers and drug development professionals to explore the potential of this important intermediate. Adherence to sound experimental design, careful monitoring of reaction parameters, and thorough characterization of the products are paramount for the successful synthesis of effective and safe agrochemicals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. [Online].
  • BenchChem. (2025). Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. [Online].
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. [Online].
  • Delaney, H. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Technological University Dublin. [Online]. Available at: [Link]

  • Google Patents. (n.d.). CN101805300B - Method for preparing chiral hexaconazole. [Online].
  • AERU, University of Hertfordshire. (n.d.). Propiconazole (Ref: CGA 64250). [Online].
  • Google Patents. (n.d.). CN101805300A - Method for preparing chiral hexaconazole. [Online].
  • Scribd. (n.d.). ProPiconazole Production Method. [Online].
  • Google Patents. (n.d.). CN113444077A - Process method for synthesizing propiconazole. [Online].
  • Google Patents. (n.d.). CN102225935A - Manufacturing method of proPiconazole. [Online].

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2',4'-Dichlorovalerophenone synthesis

An Expert's Guide to Optimizing 2',4'-Dichlorovalerophenone Synthesis Welcome to the Technical Support Center for the synthesis of 2',4'-Dichlorovalerophenone (CAS: 61023-66-3). As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Optimizing 2',4'-Dichlorovalerophenone Synthesis

Welcome to the Technical Support Center for the synthesis of 2',4'-Dichlorovalerophenone (CAS: 61023-66-3). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your synthesis. This guide is structured as a dynamic resource, moving from foundational knowledge to specific troubleshooting scenarios.

2',4'-Dichlorovalerophenone is a critical intermediate in the manufacturing of pharmaceuticals and agrochemicals, most notably the fungicide Hexaconazole.[1][2][3] Its efficient synthesis is paramount. The most common route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[4] While theoretically straightforward, the presence of two deactivating chloro-substituents on the aromatic ring presents unique challenges that require careful control of reaction parameters.[5][6]

Core Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the valeryl chloride, forming a highly electrophilic acylium ion.

  • Electrophilic Attack: The π-electron system of the 1,3-dichlorobenzene ring attacks the acylium ion. The two chlorine atoms are deactivating but ortho-, para-directing. Acylation occurs at the 4-position, which is para to one chlorine and ortho to the other, minimizing steric hindrance.

  • Re-aromatization: A proton is eliminated from the intermediate sigma complex to restore the aromaticity of the ring, yielding 2',4'-Dichlorovalerophenone. The catalyst is regenerated in theory, but in practice, it forms a complex with the ketone product.[7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ ValerylChloride->AcyliumIon Activation AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->ValerylChloride Dichlorobenzene 1,3-Dichlorobenzene SigmaComplex Sigma Complex (Intermediate) Dichlorobenzene->SigmaComplex Electrophilic Attack Product 2',4'-Dichlorovalerophenone + HCl + AlCl₃ SigmaComplex->Product Deprotonation (Re-aromatization)

Figure 1: Simplified workflow of the Friedel-Crafts acylation for 2',4'-Dichlorovalerophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of 2',4'-Dichlorovalerophenone synthesis?

The three most critical factors are:

  • Anhydrous Conditions: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.[5][7]

  • Catalyst Stoichiometry: The ketone product forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction.[5] Therefore, a stoichiometric amount (at least 1 mole equivalent) of the catalyst relative to the valeryl chloride is required, not a catalytic amount.

  • Reaction Temperature: The deactivating nature of the two chlorine atoms on the benzene ring means that energy input is often required to overcome the activation barrier.[8] However, excessively high temperatures can lead to side reactions and decomposition. Temperature optimization is crucial.

Q2: Why is 1,3-dichlorobenzene a challenging substrate for Friedel-Crafts acylation?

Halogens are deactivating substituents on an aromatic ring due to their inductive electron-withdrawing effect. This reduces the nucleophilicity of the ring, making it less reactive towards electrophiles like the acylium ion.[5] Consequently, the reaction is slower and requires more forcing conditions (e.g., higher temperature or more active catalyst) compared to the acylation of benzene or more activated rings.[6]

Q3: Can I use a different Lewis acid besides Aluminum Chloride (AlCl₃)?

Yes, while AlCl₃ is common, other Lewis acids can be used. For deactivated substrates, stronger Lewis acids might be explored.[7] Alternatives include ferric chloride (FeCl₃), zinc oxide (ZnO), or various triflates. Each catalyst may require different reaction conditions and solvents. Some modern approaches use reusable solid acid catalysts like zeolites to create a more environmentally friendly process.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yielded very little or no 2',4'-Dichlorovalerophenone.

This is the most common issue and typically points to a problem with the catalyst or reaction conditions.

  • Potential Cause A: Inactive Catalyst

    • Scientific Rationale: Aluminum chloride reacts vigorously with water to form aluminum hydroxide, which is catalytically inactive. This is a frequent point of failure.[5]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).

      • Use High-Purity Reagents: Use anhydrous grade solvents. Ensure the 1,3-dichlorobenzene and valeryl chloride are free of water.

      • Use Fresh Catalyst: Use a freshly opened bottle of anhydrous AlCl₃. Older bottles may have absorbed atmospheric moisture.

  • Potential Cause B: Insufficient Catalyst Loading

    • Scientific Rationale: The carbonyl oxygen of the product ketone is a Lewis base and forms a strong complex with the Lewis acid AlCl₃. This complex is inactive and prevents the AlCl₃ from catalyzing further reactions.[7] This is why more than one equivalent of the catalyst is often necessary.

    • Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the limiting reagent (typically valeryl chloride). An excess of 1.1 to 1.3 equivalents is often beneficial.

G Product Product Ketone (Lewis Base) Complex Inactive Product-Catalyst Complex Product->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Complexation

Figure 2: Catalyst deactivation via complexation with the ketone product.

  • Potential Cause C: Sub-optimal Temperature

    • Scientific Rationale: The deactivated nature of the 1,3-dichlorobenzene ring requires sufficient thermal energy to proceed at a reasonable rate. Room temperature may be insufficient.[5]

    • Solution: Carefully increase the reaction temperature. Monitor the reaction progress by TLC or GC. A typical temperature range might be 40-60°C, but this should be optimized experimentally.[9] Avoid excessively high temperatures which can cause decomposition or side-product formation.

Problem 2: My final product contains significant impurities, including isomers.

  • Potential Cause A: Side Reactions

    • Scientific Rationale: While acylation at the 4-position is strongly favored, minor isomers (e.g., acylation at the 2- or 6-position) can form, especially at higher temperatures. Self-condensation of the valeryl chloride or other side reactions can also occur.

    • Solution:

      • Optimize Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate to minimize side reactions.

      • Control Order of Addition: A common procedure is to add the valeryl chloride dropwise to a cooled suspension of AlCl₃ in the solvent and 1,3-dichlorobenzene. This maintains a low concentration of the acylating agent, minimizing side reactions.[9]

  • Potential Cause B: Incomplete Quenching and Work-up

    • Scientific Rationale: The work-up step is critical for decomposing the catalyst-product complex and separating the organic product from inorganic salts. An improper quench can lead to emulsions or incomplete separation.

    • Solution: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[10] This hydrolyzes the aluminum salts and breaks the product complex. Follow this with a robust extraction and washing procedure.

G start Low Yield Detected check_anhydrous Were strict anhydrous conditions maintained? start->check_anhydrous check_catalyst_amount Was catalyst loading ≥ 1.0 equivalent? check_anhydrous->check_catalyst_amount Yes action_dry Action: Dry all glassware, use anhydrous reagents, use fresh catalyst. check_anhydrous->action_dry No check_temp Was reaction temperature optimized? check_catalyst_amount->check_temp Yes action_catalyst Action: Increase catalyst loading to 1.1-1.3 eq. check_catalyst_amount->action_catalyst No action_temp Action: Incrementally increase temperature (e.g., to 40-60°C). check_temp->action_temp No success Yield Improved check_temp->success Yes action_dry->success action_catalyst->success action_temp->success

Figure 3: Troubleshooting workflow for low yield in 2',4'-Dichlorovalerophenone synthesis.

Experimental Protocols & Data

Protocol: Synthesis of 2',4'-Dichlorovalerophenone

Disclaimer: This protocol is for informational purposes for qualified professionals. All work should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

  • 1,3-Dichlorobenzene (anhydrous)

  • Valeryl chloride (≥98% purity)

  • Aluminum chloride (anhydrous, ≥99%)

  • Dichloromethane (DCM, anhydrous) or 1,2-dichloroethane as solvent[11]

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagent Loading: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the suspension to 0-5°C using an ice bath.

  • Addition: Add a solution of 1,3-dichlorobenzene (1.0 eq.) and valeryl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor the reaction's progress using TLC or GC.[9]

  • Work-up (Quenching): Cool the reaction mixture back to 0-5°C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[10]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.[10]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a light yellow oil, can be purified by vacuum distillation to yield pure 2',4'-Dichlorovalerophenone.[2]

Table 1: Impact of Reaction Parameters on Yield
ParameterConditionExpected Impact on YieldRationale
Catalyst Loading < 1.0 equivalentVery LowInsufficient active catalyst due to product complexation.[5][7]
1.1 - 1.3 equivalentsOptimalEnsures enough free catalyst is available to drive the reaction to completion.
Temperature Room TemperatureLow to ModerateThe deactivated ring requires thermal energy to react efficiently.[5]
40 - 60 °CPotentially OptimalBalances reaction rate against the risk of side-product formation.
> 80 °CMay DecreaseIncreased potential for decomposition and side reactions.[5]
Water Content HighVery Low / No ReactionCatalyst is rapidly deactivated by moisture.[7]
AnhydrousHighMaximizes the amount of active catalyst available.
Solvent DichloromethaneGoodCommon solvent for Friedel-Crafts reactions, allows for moderate reflux temperature.
1,2-DichlorobenzeneGoodHigher boiling point allows for higher reaction temperatures if needed.[11]

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis.
  • Jim Clark. (n.d.). The Reaction of Acyl Chlorides with Benzene.
  • Chem-Impex. (n.d.). 2',4'-Dichlorovalerophenone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring High-Quality 2',4'-Dichlorovalerophenone: A Guide for Manufacturers.
  • Google Patents. (n.d.). Acylation of aromatics.
  • ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation.
  • BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4'-Dichloroacetophenone.

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of 2',4'-Dichlorovalerophenone

Introduction: The synthesis of 2',4'-Dichlorovalerophenone is a critical step in the production of valuable agrochemicals, such as the fungicide Hexaconazole, and serves as a versatile intermediate in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2',4'-Dichlorovalerophenone is a critical step in the production of valuable agrochemicals, such as the fungicide Hexaconazole, and serves as a versatile intermediate in pharmaceutical and fine chemical development.[1][2][3] The most common and industrially relevant synthetic route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While seemingly straightforward, this electrophilic aromatic substitution is often plagued by the formation of side products that can complicate purification, reduce yields, and impact the quality of the final product.

This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the causality behind side product formation and offering robust, field-proven strategies for their mitigation and control.

Section 1: The Core Reaction Mechanism

Understanding the primary reaction pathway is fundamental to diagnosing deviations that lead to impurities. The Friedel-Crafts acylation proceeds in three main stages:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from valeryl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Aromatic Substitution: The π-electron system of the 1,3-dichlorobenzene ring attacks the acylium ion. The two chlorine atoms are deactivating but act as ortho, para-directors.[6] Attack occurs predominantly at the C4 position, which is para to one chlorine and ortho to the other, leading to the desired 2',4'-isomer.

  • Rearomatization: A base (typically the AlCl₄⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.[7]

Caption: The primary pathway for Friedel-Crafts acylation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges and observations reported by researchers in a practical, question-and-answer format.

Q1: My post-reaction analysis (GC-MS, ¹H NMR) shows several unexpected peaks with similar mass-to-charge ratios to my target product. What are these impurities?

A1: This is the most frequently encountered issue and typically points to the formation of isomeric side products. The identity of these isomers is almost always traced back to two root causes: lack of complete regioselectivity in the main reaction or, more commonly, the presence of impurities in the starting materials.

The most probable isomeric side products are:

  • 2',6'-Dichlorovalerophenone: This isomer forms when the acylium ion attacks the C2 position of 1,3-dichlorobenzene. This position is sterically hindered by the two adjacent chlorine atoms, making this a minor byproduct under optimized conditions. A study on the related benzoylation of m-dichlorobenzene confirms the formation of the 2,6-isomer as a minor product alongside the major 2,4-isomer.[8]

  • 2',5'-Dichlorovalerophenone: This impurity is not derived from 1,3-dichlorobenzene. Its presence is a strong indicator that your 1,3-dichlorobenzene starting material is contaminated with its isomer, 1,4-dichlorobenzene.[9] Friedel-Crafts acylation of 1,4-dichlorobenzene yields the 2,5-substituted product.[9]

  • 3',4'-Dichlorovalerophenone: Similar to the above, this isomer arises from an impurity in the aromatic starting material—in this case, 1,2-dichlorobenzene.[8]

  • 2',4'-Dichloro-3-methylbutyrophenone: This side product has a different acyl chain structure and originates from an isomeric impurity within the valeryl chloride reagent, specifically 3-methylbutyryl chloride.[10]

Side_Products cluster_main Main Reaction Pathway cluster_side Side Product Formation 1,3-Dichlorobenzene 1,3-Dichlorobenzene 2',4'-Dichlorovalerophenone 2',4'-Dichlorovalerophenone 1,3-Dichlorobenzene->2',4'-Dichlorovalerophenone + Valeryl Chloride (Desired Path) 1,2-Dichlorobenzene (Impurity) 1,2-Dichlorobenzene (Impurity) 3',4'-Dichlorovalerophenone 3',4'-Dichlorovalerophenone 1,2-Dichlorobenzene (Impurity)->3',4'-Dichlorovalerophenone Acylation

Caption: Origins of common isomeric side products.

Q2: What are the best analytical methods to identify and quantify these specific isomers?

A2: Differentiating structural isomers requires techniques with high resolving power. A multi-pronged approach is recommended for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. While the isomers will have identical molecular weights and similar fragmentation patterns, they will exhibit distinct retention times on the GC column, allowing for their separation and quantification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The aromatic region of the ¹H NMR spectrum is particularly diagnostic. Each isomer will display a unique set of chemical shifts and coupling constants (J-values) corresponding to its specific proton environment.

  • Gas Chromatography-Infrared Detection (GC-IRD): For challenging separations or confirmations, GC-IRD is exceptionally powerful as it can distinguish isomers based on their unique "fingerprint" IR spectra in the vapor phase.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for separation and quantification, especially for in-process monitoring.[13]

Q3: My reaction yield is consistently low, and I observe significant amounts of unreacted starting material. What's causing this?

A3: Low conversion is a common troubleshooting issue in Friedel-Crafts acylation and is almost always linked to the deactivation of the catalyst or instability of the reagents.

  • Catalyst Deactivation by Moisture: Aluminum chloride is extremely hygroscopic.[14] Any moisture present in the reaction vessel, solvents, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. This is the most common cause of failed or low-yielding reactions.[15]

  • Reagent Hydrolysis: Valeryl chloride is also highly sensitive to water and will readily hydrolyze to valeric acid, which is unreactive under these conditions.[16][17] This not only consumes your acylating agent but the resulting HCl can also interfere with the catalyst.

  • Insufficient Catalyst Stoichiometry: The ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[15][18] This complexation effectively removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation reactions require at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid catalyst relative to the acyl chloride.[15] Using a truly "catalytic" amount will result in poor conversion.

  • Deactivated Aromatic Ring: While 1,3-dichlorobenzene is suitable, substrates with more potent electron-withdrawing groups (like nitro groups) will not react.[5][15] Ensure your starting material is appropriate.

Troubleshooting_Workflow Start Problem: Low Yield / Low Conversion Check_Moisture Are anhydrous conditions guaranteed? Start->Check_Moisture Check_Catalyst Is AlCl₃ stoichiometry ≥ 1.0 eq? Check_Moisture->Check_Catalyst Yes Solution_Moisture Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Use fresh, free-flowing AlCl₃. Check_Moisture->Solution_Moisture No Check_Purity Are starting materials >99% pure? Check_Catalyst->Check_Purity Yes Solution_Catalyst Solution: - Recalculate stoichiometry. - Ensure >1.0 equivalent of AlCl₃ relative to valeryl chloride. Check_Catalyst->Solution_Catalyst No Solution_Purity Solution: - Analyze starting materials via GC. - Purify by distillation or source from a high-purity vendor. Check_Purity->Solution_Purity No End Optimized Reaction Check_Purity->End Yes Solution_Moisture->End Solution_Catalyst->End Solution_Purity->End

Caption: A workflow for troubleshooting low reaction yields.

Section 3: Mitigation Strategies & Experimental Protocols

Proactive control is superior to reactive purification. The following strategies and protocols are designed to minimize side product formation from the outset.

Summary of Side Products and Mitigation
Side ProductSourceIdentification Key (GC-MS)Prevention Strategy
2',6'-Dichlorovalerophenone Alternative regioselectivityUnique retention time, similar MS fragmentationLower reaction temperature; controlled rate of addition.
2',5'-Dichlorovalerophenone 1,4-Dichlorobenzene impurityUnique retention timeUse >99.5% pure 1,3-dichlorobenzene.
3',4'-Dichlorovalerophenone 1,2-Dichlorobenzene impurityUnique retention timeUse >99.5% pure 1,3-dichlorobenzene.
2',4'-Dichloro-3-methylbutyrophenone 3-Methylbutyryl chloride impurityUnique retention timeUse high-purity valeryl chloride.[10]
Valeric Acid Hydrolysis of valeryl chlorideEarlier retention timeMaintain strict anhydrous conditions.[16]
Polyacylated Products Further reaction of productHigh MW peaksNot a major issue due to deactivation by the acyl group.[19]
Experimental Protocol: Optimized Synthesis of 2',4'-Dichlorovalerophenone

This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous technique, is critical for achieving high purity and yield.

1. Reagent & Glassware Preparation:

  • All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • 1,3-Dichlorobenzene (1.0 eq) should be of high purity (>99.5%) and passed through a short plug of activated alumina if necessary.

  • Valeryl chloride (1.05 eq) should be of high purity (>99%) and freshly distilled if quality is uncertain.

  • Aluminum chloride (1.1 eq) must be a fine, free-flowing powder from a freshly opened container. Clumpy, discolored AlCl₃ has been compromised by moisture and should not be used.[14]

  • An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be used, dried over calcium hydride and freshly distilled.

2. Reaction Setup & Execution:

  • To the cooled (0-5 °C, ice bath) three-neck flask under a positive pressure of nitrogen, add the anhydrous solvent and 1,3-dichlorobenzene (1.0 eq).

  • With vigorous stirring, add the anhydrous aluminum chloride (1.1 eq) portion-wise, allowing the temperature to remain below 10 °C.

  • Once the AlCl₃ is fully suspended, begin the slow, dropwise addition of valeryl chloride (1.05 eq) via the dropping funnel over 1-2 hours. Maintain the internal temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC.

3. Workup & Purification:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 3:1 v/v). This step is highly exothermic. Quenching with acid helps to break up the ketone-AlCl₃ complex.[14]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with the reaction solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product, a pale yellow or brown oil, can be purified by vacuum distillation to yield 2',4'-Dichlorovalerophenone as a clear, high-purity liquid.[2]

References

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 6). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Testbook. (n.d.). Polysubstitution is a major drawback in:. [Link]

  • Doubtnut. (2022, July 29). Polysubstitution is a major drawback in : (a) Friedel-Craft's alkylation (b) Friedel-Craft's acyl.... YouTube. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Schmalz, H.-G., et al. (2015). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 11, 1347-1353. [Link]

  • Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • VanDeMark Chemical. (n.d.). VALEROYL CHLORIDE. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Majumder, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34334-34375. [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring High-Quality 2',4'-Dichlorovalerophenone: A Guide for Manufacturers. [Link]

  • van Asten, A., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Chemistry, 15, 100175. [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • ResearchGate. (n.d.). Techniques and Methods of Identification. [Link]

  • Medknow Publications. (n.d.). Organic volatile impurities in pharmaceuticals. [Link]

  • PubChem. (n.d.). Valeryl chloride. [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

  • UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • SciSpace. (n.d.). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. [Link]

Sources

Troubleshooting

Troubleshooting common issues in 2',4'-Dichlorovalerophenone reactions

Welcome to the technical support center for reactions involving 2',4'-Dichlorovalerophenone. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2',4'-Dichlorovalerophenone. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges encountered during the synthesis, purification, and handling of 2',4'-Dichlorovalerophenone, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2',4'-Dichlorovalerophenone, and what are its primary applications?

A1: 2',4'-Dichlorovalerophenone (CAS No. 61023-66-3) is a chemical intermediate, appearing as a light yellow to brown liquid.[1][2] Its chemical structure, featuring a reactive ketone group and a dichlorinated aromatic ring, makes it a versatile building block in organic synthesis.[3] It is most prominently used as a key precursor in the manufacturing of the fungicide Hexaconazole.[1][4][5] Additionally, it serves as an important intermediate in the pharmaceutical industry for the development of novel drug candidates and in the synthesis of various fine chemicals.[3][6]

Q2: What is the most common industrial synthesis route for 2',4'-Dichlorovalerophenone?

A2: The most prevalent method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] This electrophilic aromatic substitution reaction is a fundamental method for forming C-C bonds and producing aromatic ketones.[8]

Q3: What are the critical safety precautions when working with 2',4'-Dichlorovalerophenone and its synthetic precursors?

A3: 2',4'-Dichlorovalerophenone is classified as an irritant.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[9] Key reagents like aluminum chloride are water-sensitive and corrosive, while valeryl chloride is corrosive and lachrymatory. The reaction can produce hydrogen chloride (HCl) gas as a byproduct, which is corrosive and toxic.[10] Ensure all glassware is dry and the reaction is set up to handle gas evolution safely.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2',4'-Dichlorovalerophenone via Friedel-Crafts acylation.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts reaction is resulting in a very low yield of 2',4'-Dichlorovalerophenone. What are the likely causes and how can I fix this?

A: Low yields in Friedel-Crafts acylation are a common but solvable issue. The problem often traces back to reagent quality, catalyst activity, or reaction conditions. A systematic review of your experimental setup is the first step.[11]

Causality & Troubleshooting Steps:

  • Catalyst Inactivity (Moisture Contamination): Aluminum chloride (AlCl₃) is extremely hygroscopic. Its reaction with even trace amounts of water will deactivate it, halting the catalytic cycle. The presence of water can be detrimental in reactions involving strong bases or water-sensitive intermediates.[11]

    • Solution: Use fresh, high-purity, anhydrous AlCl₃ from a newly opened or properly stored container. Ensure all glassware is rigorously oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[11][12] Use anhydrous solvents, preferably distilled from a suitable drying agent.

  • Purity of Starting Materials: Impurities in 1,3-dichlorobenzene or valeryl chloride can lead to side reactions. For instance, oxidized valeryl chloride (containing valeric acid) will react with the AlCl₃, consuming the catalyst in a non-productive pathway.

    • Solution: Verify the purity of your starting materials by GC or NMR before use.[11] Purify reagents if necessary; valeryl chloride can be distilled prior to use.

  • Suboptimal Reaction Temperature: Friedel-Crafts acylations can be sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, it can promote side reactions and decomposition.

    • Solution: The addition of reagents is often done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[12] Monitor the reaction progress using TLC or GC to determine the optimal temperature and time.[13]

  • Incorrect Stoichiometry: Friedel-Crafts acylation requires more than a catalytic amount of AlCl₃. The catalyst complexes with the carbonyl group of the acylating agent and the product ketone. Therefore, slightly more than one equivalent of AlCl₃ per equivalent of valeryl chloride is typically required.[7]

    • Solution: Ensure you are using the correct stoichiometry. A common molar ratio is 1.0 : 1.0 : 1.1-1.2 for 1,3-dichlorobenzene : valeryl chloride : AlCl₃.

Issue 2: Formation of Multiple Products (Isomers)

Q: My crude product analysis (GC-MS or NMR) shows the desired 2',4'-isomer but also significant amounts of another isomer. Why is this happening?

A: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The two chlorine atoms on the benzene ring direct the incoming acyl group, but their directing effects can lead to a mixture of products.

Mechanistic Insight:

  • Directing Effects: Chlorine is an ortho-, para- director, but it is also deactivating. In 1,3-dichlorobenzene, the positions are influenced by both chlorine atoms.

    • Position 4 (para to one Cl, ortho to the other): This is the desired position. It is sterically accessible and electronically activated (relative to other positions) by both chlorines.

    • Position 6 (ortho to both Cl atoms): This position is highly sterically hindered and generally not favored.

    • Position 2 (ortho to one Cl, meta to the other): Acylation at this position can lead to the formation of the undesired 2',6'-Dichlorovalerophenone isomer.

    • Position 5 (meta to both Cl atoms): This position is the most deactivated and substitution here is unlikely.

  • Influence of Reaction Conditions: Harsher reaction conditions (e.g., higher temperatures, prolonged reaction times, or highly active catalyst systems) can sometimes reduce selectivity and lead to the formation of thermodynamically more stable, but undesired, isomers.[14]

Troubleshooting Steps:

  • Control Temperature: Maintain a lower reaction temperature to favor kinetic control, which often leads to higher selectivity for the less sterically hindered product.

  • Choice of Solvent: The solvent can influence isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with different solvents may alter the isomer ratio.[10]

  • Catalyst Choice: While AlCl₃ is standard, other Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites) could be explored, as they may offer different selectivity profiles.[7]

Issue 3: Dark Reaction Mixture and Difficult Purification

Q: My reaction mixture turns very dark, almost black, and subsequent purification by column chromatography is difficult, with product streaking and low recovery. What's causing this?

A: The formation of dark, tarry materials is often due to side reactions like polymerization or charring, which can be exacerbated by excessive heat or reactive impurities.

Causality & Troubleshooting:

  • Overheating: Uncontrolled exotherms during catalyst or reagent addition can cause localized "hot spots," leading to decomposition of starting materials or products.

    • Solution: Ensure efficient stirring and slow, portion-wise or dropwise addition of reagents, especially the AlCl₃, while maintaining cooling with an ice bath.[12]

  • Side Reactions: The acylium ion intermediate is highly reactive. It can react with other nucleophiles or itself under certain conditions, leading to polymeric byproducts.

    • Solution: Strict adherence to anhydrous conditions and an inert atmosphere minimizes pathways for side reactions.[11] Using a slight excess of the aromatic substrate (1,3-dichlorobenzene) can also help ensure the acylating agent reacts as intended.

  • Purification Challenges: The crude product may contain residual AlCl₃ complexes and acidic byproducts. These can interfere with silica gel chromatography.

    • Solution - Workup Protocol: A robust workup is critical. After the reaction is complete, it must be carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.[12] This hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous layer. The organic layer should then be thoroughly washed with dilute HCl, water, a basic solution (e.g., NaHCO₃) to remove acid traces, and finally with brine before drying.[12] This clean-up procedure is vital for obtaining a crude product that is amenable to purification.

Protocols & Methodologies

Standard Protocol for Friedel-Crafts Acylation

This protocol provides a general methodology. Optimization of specific parameters may be required.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or N₂ line). Maintain a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1-1.2 eq.) and an anhydrous solvent (e.g., dichloromethane, 3-5 mL per mmol of limiting reagent). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add valeryl chloride (1.0 eq.) dropwise to the AlCl₃ suspension via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Aromatic Substrate Addition: Following the formation of the acyl chloride-AlCl₃ complex, add 1,3-dichlorobenzene (1.0-1.1 eq.) dropwise, again maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or GC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the reaction solvent (e.g., dichloromethane).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by vacuum distillation or column chromatography on silica gel.

Data Summary: Impact of Reaction Parameters
ParameterSub-Optimal ConditionPotential Negative OutcomeRecommended Optimization
Catalyst Loading < 1.0 equivalentIncomplete reaction, low yield.Use 1.1-1.2 equivalents of AlCl₃ to complex with both reagent and product.[7]
Temperature Too high (> 50 °C)Increased side products, lower isomer selectivity, charring.Maintain 0-25 °C for addition and reaction; gentle heating only if necessary.[14]
Reaction Time Too shortIncomplete conversion.Monitor reaction by TLC/GC to determine the point of completion (typically 2-16 hours).[13]
Water Content Non-anhydrous reagents/solventCatalyst deactivation, no reaction.Use anhydrous grade reagents and flame-dried glassware under an inert atmosphere.[11]

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Purity & Anhydrous Nature of Starting Materials & Solvents start->check_reagents check_catalyst Verify AlCl₃ Activity (Fresh, Anhydrous) check_reagents->check_catalyst check_setup Ensure Inert Atmosphere & Dry Glassware check_catalyst->check_setup check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_setup->check_conditions analyze_crude Analyze Crude Product (NMR, GC-MS) check_conditions->analyze_crude no_reaction Mainly Starting Material? analyze_crude->no_reaction side_products Side Products or Isomers Identified? optimize_selectivity Optimize for Selectivity (Lower Temp, Solvent Screen) side_products->optimize_selectivity Yes end_good Yield Improved side_products->end_good No (Purification Issue) no_reaction->side_products No optimize_conversion Optimize for Conversion (Increase Time/Temp, Check Stoichiometry) no_reaction->optimize_conversion Yes optimize_selectivity->end_good optimize_conversion->end_good

Caption: A logical workflow for systematically troubleshooting low product yields.

Friedel-Crafts Acylation Mechanism & Isomer Formation

FC_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Isomer Formation cluster_2 Step 3: Rearomatization ValerylCl Valeryl Chloride Complex [Valeryl-Cl-AlCl₃] Complex ValerylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Forms Dichlorobenzene 1,3-Dichlorobenzene Acylium->Dichlorobenzene Sigma_2_4 σ-complex (2,4-attack) (Major Pathway) Dichlorobenzene->Sigma_2_4 + Acylium Ion Sigma_2_6 σ-complex (2,6-attack) (Minor Pathway) Dichlorobenzene->Sigma_2_6 + Acylium Ion Product_2_4 2',4'-Dichlorovalerophenone (Desired Product) Sigma_2_4->Product_2_4 - H⁺ Sigma_2_4->Product_2_4 Product_2_6 2',6'-Dichlorovalerophenone (Isomeric Impurity) Sigma_2_6->Product_2_6 - H⁺ Sigma_2_6->Product_2_6 HCl HCl

Sources

Optimization

Preventing degradation of 2',4'-Dichlorovalerophenone during storage

Technical Support Center: 2',4'-Dichlorovalerophenone A Guide to Ensuring Stability and Preventing Degradation During Storage Welcome to the technical support center for 2',4'-Dichlorovalerophenone (DCVP). This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2',4'-Dichlorovalerophenone

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 2',4'-Dichlorovalerophenone (DCVP). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. As a halogenated aromatic ketone, DCVP offers significant synthetic utility, particularly as a precursor for antifungal agents like hexaconazole.[1][2] However, its chemical structure also presents inherent stability challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to maintain the integrity of your DCVP supply, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and stability of 2',4'-Dichlorovalerophenone.

Q1: What are the ideal storage conditions for 2',4'-Dichlorovalerophenone?

A: To maximize shelf life and prevent degradation, 2',4'-Dichlorovalerophenone should be stored in a cool, dry, and dark environment. An inert atmosphere is highly recommended for long-term storage to mitigate oxidative and hydrolytic degradation.[3] The compound is typically a light-yellow liquid or a white crystalline powder.[1][2]

Parameter Recommendation Rationale
Temperature Room Temperature (Controlled) or Refrigerated (2-8°C)Prevents acceleration of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3]
Light Amber Glass Container, Stored in DarknessAromatic ketones can be photosensitive; protection from UV light prevents photodegradation.[3]
Container Tightly Sealed, Chemically Inert Material (e.g., Glass)Prevents ingress of moisture and atmospheric contaminants.[1][4]

Q2: My 2',4'-Dichlorovalerophenone has developed a darker yellow or brownish tint. What does this indicate?

A: A color change is a primary visual indicator of degradation. This is often due to exposure to light, which can initiate photochemical reactions in aromatic ketones, or the presence of impurities that catalyze decomposition pathways.[3][5] It is crucial to re-analyze the purity of the material before use.

Q3: Is 2',4'-Dichlorovalerophenone sensitive to moisture?

A: Yes. Like many α-haloketones, it can be susceptible to hydrolysis.[3] The presence of water can lead to the slow breakdown of the compound. Therefore, storage in a dry environment and under an inert atmosphere is critical.[3] Handling should be performed using techniques that minimize exposure to atmospheric moisture.

Q4: Can I store 2',4'-Dichlorovalerophenone in a standard laboratory freezer (-20°C)?

A: While storage at lower temperatures generally slows chemical reactions, it is important to consider the physical state of the compound. 2',4'-Dichlorovalerophenone can be a liquid or a low-melting solid.[1][2] If it freezes, ensure the container is appropriate to handle potential pressure changes and that the compound is fully thawed and homogenized before use. Repeated freeze-thaw cycles can introduce moisture condensation if not handled properly.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section provides a structured, question-and-answer-based approach to troubleshoot specific problems you may encounter.

Issue 1: Inconsistent Experimental Results or Reduced Yield

Q: My reaction yields using 2',4'-Dichlorovalerophenone have recently decreased, or I'm observing unexpected side products. Could the starting material be the issue?

A: Absolutely. The purity of your starting material is paramount. Degradation of 2',4'-Dichlorovalerophenone reduces its effective concentration and introduces new chemical species that can interfere with your reaction, poison catalysts, or lead to unwanted side products.

Causality and Resolution Workflow:

The first step is to confirm the purity of your stored reagent. Degradation is not always visually apparent.

start Inconsistent Results / Reduced Yield check_purity Step 1: Assess Purity of 2',4'-Dichlorovalerophenone (See Protocol 1) start->check_purity decision Purity >98%? check_purity->decision impure Purity <98% or Degradants Detected decision->impure No   pure Purity Confirmed decision->pure  Yes purify Step 2: Purify Material (e.g., Column Chromatography / Distillation) impure->purify reorder Step 3: Discard and Procure New Batch purify->reorder If Purification is Not Feasible review_storage Step 4: Review and Implement Correct Storage Protocols purify->review_storage reorder->review_storage troubleshoot_reaction Troubleshoot Other Reaction Parameters (Solvents, Reagents, Conditions) pure->troubleshoot_reaction

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Identification of Degradation Products

Q: I've analyzed my stored 2',4'-Dichlorovalerophenone and detected new impurities. What are the likely degradation pathways and products?

A: Understanding the potential degradation pathways is key to identifying impurities and preventing their formation. For 2',4'-Dichlorovalerophenone, the primary concerns are hydrolysis, photodegradation, and reactions catalyzed by residual impurities from synthesis (e.g., acid or base).[3][6]

Potential Degradation Pathways:

cluster_stressors Stress Factors cluster_products Potential Degradation Products light Light (UV/Visible) dcvp 2',4'-Dichlorovalerophenone light->dcvp moisture Moisture (H₂O) moisture->dcvp impurities Acid/Base Impurities impurities->dcvp photo_products Photoreduction/Rearrangement Products (e.g., Pinacols, Dehalogenated Species) dcvp->photo_products Photodegradation hydrolysis_product Hydrolysis (e.g., 2,4-Dichlorobenzoic Acid, Favorskii Rearrangement Products) dcvp->hydrolysis_product Hydrolysis elimination_products Elimination Products (α,β-Unsaturated Ketone) dcvp->elimination_products Base-Catalyzed Elimination

Caption: Potential degradation pathways for 2',4'-Dichlorovalerophenone.

  • Hydrolysis: In the presence of water, the ketone can undergo slow hydrolysis. If trace base is present, this can be accelerated, potentially leading to Favorskii rearrangement, a known reaction for α-haloketones.[7]

  • Photodegradation: Aromatic ketones are susceptible to photoreduction, which can lead to the formation of corresponding pinacol coupling products or reduction of the carbonyl to an alcohol.[8]

  • Elimination: Trace basic impurities can promote the elimination of HCl to form an α,β-unsaturated ketone, which can subsequently polymerize or react further.[9]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a self-validating method to assess the purity of your 2',4'-Dichlorovalerophenone and identify potential degradation products.

Objective: To quantify the purity of 2',4'-Dichlorovalerophenone and detect any low-molecular-weight impurities or degradation products.

Materials:

  • 2',4'-Dichlorovalerophenone sample

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade)

  • Volumetric flasks and micropipettes

  • GC vials with septa

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your 2',4'-Dichlorovalerophenone sample at a concentration of approximately 1 mg/mL in your chosen GC-grade solvent.

    • Create a dilution series if necessary for calibration, or prepare a single sample for purity analysis (e.g., 100 µg/mL).

    • Transfer the final solution to a GC vial for analysis.

  • GC-MS Instrumental Conditions (Example):

    • Instrument: Agilent 6890A GC with 5973N MS or similar.[10]

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Splitless injection mode.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: 300°C for 5 minutes.

    • MS Detector: Electron Impact (EI) mode at 70 eV. Scan range of 40-400 m/z.

  • Data Analysis:

    • Integrate the peak corresponding to 2',4'-Dichlorovalerophenone (Molecular Weight: 231.12 g/mol )[1].

    • Calculate the purity by the area percent method: (Area of DCVP Peak / Total Area of All Peaks) * 100%.

    • Analyze the mass spectra of any impurity peaks to tentatively identify their structures. Compare fragmentation patterns with known degradation products (e.g., loss of Cl, HCl, or the valeroyl side chain).

References

  • Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
  • Google Patents. (n.d.). Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process.
  • LookChem. (2025). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications.
  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • ResearchGate. (2002). (PDF) Delayed Fluroescence and Phosphorescence of Aromatic Ketones in Solution.
  • metasci. (n.d.). Safety Data Sheet Valerophenone.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Benchchem. (n.d.). Navigating the Breakdown: A Technical Guide to 2,4-D Degradation Pathways.
  • RSC Publishing. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
  • Darshan Pharmachem. (n.d.). 2,4-Dichlorovalerophenone (DCVP).
  • Wikipedia. (n.d.). α-Halo ketone.
  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • Wikipedia. (n.d.). Ketone halogenation.
  • Cornell University. (n.d.). PREVENTING DECOMPOSITION OF AGRICULTURAL CHEMICALS BY ALKALINE HYDROLYSIS IN THE SPRAY TANK.

Sources

Troubleshooting

Technical Support Center: Challenges in the Scale-Up of 2',4'-Dichlorovalerophenone Production

Welcome to the technical support center for the synthesis and scale-up of 2',4'-Dichlorovalerophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2',4'-Dichlorovalerophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in its production. 2',4'-Dichlorovalerophenone is a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals, such as the fungicide Hexaconazole.[1][2] Its efficient synthesis is therefore of significant industrial importance.

This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

I. Overview of the Primary Synthetic Route: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing 2',4'-Dichlorovalerophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, utilizing a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

The fundamental reaction is an electrophilic aromatic substitution where the acylium ion, generated from valeryl chloride and AlCl₃, attacks the electron-rich 1,3-dichlorobenzene ring.[5][6]

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification 1,3-Dichlorobenzene 1,3-Dichlorobenzene Electrophilic_Attack Electrophilic Aromatic Substitution 1,3-Dichlorobenzene->Electrophilic_Attack Valeryl Chloride Valeryl Chloride Acylium_Ion_Formation Acylium Ion Formation Valeryl Chloride->Acylium_Ion_Formation Aluminum Chloride (Catalyst) Aluminum Chloride (Catalyst) Aluminum Chloride (Catalyst)->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Quenching Reaction Quenching (e.g., with HCl/ice water) Electrophilic_Attack->Quenching Workup Aqueous Workup & Phase Separation Quenching->Workup Distillation Vacuum Distillation Workup->Distillation Final_Product 2',4'-Dichlorovalerophenone Distillation->Final_Product

Caption: General workflow for the synthesis of 2',4'-Dichlorovalerophenone.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of 2',4'-Dichlorovalerophenone synthesis in a question-and-answer format.

Low Reaction Yield and Conversion

Q1: We are experiencing a significant drop in yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common issue in Friedel-Crafts acylations. The primary culprits are often related to mass and heat transfer limitations, as well as reagent purity and handling.

  • Cause 1: Inefficient Mixing and Mass Transfer:

    • Explanation: The reaction between the Lewis acid (AlCl₃), valeryl chloride, and 1,3-dichlorobenzene is exothermic and heterogeneous, at least initially.[7] In larger reactors, inefficient stirring can lead to localized "hot spots" and poor distribution of the catalyst, resulting in side reactions and incomplete conversion.

    • Troubleshooting Protocol:

      • Reactor and Impeller Selection: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine or anchor stirrer) and baffle system to promote good top-to-bottom mixing.

      • Stirring Rate Optimization: The stirring speed should be sufficient to maintain a good suspension of AlCl₃ and ensure adequate mixing of the reactants. This may need to be determined empirically for the specific reactor geometry.

      • Order of Addition: A common practice is to suspend the AlCl₃ in the solvent (e.g., excess 1,3-dichlorobenzene or an inert solvent like dichloromethane) and then slowly add the valeryl chloride.[8][9] This allows for better temperature control.

  • Cause 2: Poor Temperature Control:

    • Explanation: The formation of the acylium ion is highly exothermic.[7] If the heat generated is not efficiently removed, the reaction temperature can rise, leading to the formation of undesired isomers and other byproducts.

    • Troubleshooting Protocol:

      • Controlled Addition: Add the valeryl chloride to the AlCl₃ suspension at a controlled rate, monitoring the internal temperature closely.

      • Cooling System: Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature to maintain the desired reaction temperature (typically 0-10 °C for the initial phase).

      • Solvent Choice: Using a solvent can help to dissipate heat more effectively than running the reaction neat.

  • Cause 3: Moisture Contamination:

    • Explanation: Aluminum chloride is extremely sensitive to moisture and will be deactivated by any water present in the reactants or the reactor.[7][8] This is a critical factor that is often overlooked during scale-up.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware and the reactor are thoroughly dried before use. Use anhydrous grade reactants and solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

ParameterLab-Scale (Typical)Pilot-Scale (Considerations)
Mixing Magnetic stirrerMechanical overhead stirrer with optimized impeller
Temp. Control Ice bathJacketed reactor with controlled cooling
Moisture Dried glasswareInert atmosphere, anhydrous reagents
Impurity Profile and Isomer Control

Q2: Our final product is contaminated with a significant amount of an isomeric byproduct. How can we improve the regioselectivity of the acylation?

A2: The formation of isomers is a common challenge in the Friedel-Crafts acylation of substituted benzenes. In the case of 1,3-dichlorobenzene, the chlorine atoms are ortho-, para-directing but also deactivating. The primary desired product is the 2,4-isomer. However, other isomers like the 2,6- and 3,5-isomers can also be formed.

  • Cause: Reaction Temperature and Catalyst Activity:

    • Explanation: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. The choice and amount of Lewis acid can also influence the isomer ratio.

    • Troubleshooting Protocol:

      • Lower Reaction Temperature: Maintain a consistently low temperature (e.g., 0-5 °C) during the addition of valeryl chloride and for a period afterward to favor the kinetically controlled product.

      • Catalyst Loading: While a stoichiometric amount of AlCl₃ is often required, using a slight excess may sometimes improve selectivity.[10] However, this should be optimized, as too much catalyst can also lead to more side products.

      • Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents are generally preferred.

Workup and Purification Challenges

Q3: During the quenching and workup process at a larger scale, we are facing issues with emulsions and difficult phase separations. How can this be improved?

A3: The workup of Friedel-Crafts reactions involves quenching the excess AlCl₃, which forms aluminum hydroxides and oxychlorides. These can lead to stable emulsions, making the separation of the organic and aqueous layers difficult.

  • Troubleshooting Protocol:

    • Quenching Procedure: Instead of quenching directly into water, slowly add the reaction mixture to a well-stirred mixture of crushed ice and concentrated hydrochloric acid.[8] The acid helps to keep the aluminum salts soluble.

    • Temperature Control during Quench: Keep the quenching mixture cold (below 20 °C) to minimize side reactions that can occur during this exothermic process.

    • Addition of Brine: After the initial quench and separation, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

Safety Considerations in Scale-Up

Q4: What are the primary safety hazards we need to be aware of when scaling up this reaction?

A4: The scale-up of Friedel-Crafts acylation presents several significant safety hazards that must be addressed.

  • Hazard 1: Exothermic Reaction and Thermal Runaway:

    • Mitigation:

      • Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.

      • Implement a controlled addition of reagents with continuous temperature monitoring.

      • Have an emergency cooling plan in place.

  • Hazard 2: Hydrogen Chloride (HCl) Gas Evolution:

    • Explanation: The reaction generates a significant amount of HCl gas, particularly during the reaction and quenching steps.

    • Mitigation:

      • The reactor must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gas.

      • Ensure adequate ventilation in the processing area.

  • Hazard 3: Corrosive and Water-Reactive Reagents:

    • Explanation: Both valeryl chloride and aluminum chloride are corrosive and react violently with water.[7][11]

    • Mitigation:

      • Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats.

      • Handle these reagents in a controlled environment, away from water sources.

G Scale_Up Scale-Up Challenges Low_Yield Low Yield Scale_Up->Low_Yield Impurity Impurity Profile Scale_Up->Impurity Workup Workup Issues Scale_Up->Workup Safety Safety Hazards Scale_Up->Safety Poor Mixing Poor Mixing Low_Yield->Poor Mixing Cause Temp Control Temp Control Low_Yield->Temp Control Cause Moisture Moisture Low_Yield->Moisture Cause High Temp High Temp Impurity->High Temp Cause Catalyst Catalyst Impurity->Catalyst Cause Emulsions Emulsions Workup->Emulsions Issue Exotherm Exotherm Safety->Exotherm Hazard HCl Gas HCl Gas Safety->HCl Gas Hazard Corrosive Reagents Corrosive Reagents Safety->Corrosive Reagents Hazard

Caption: Logical relationships of scale-up challenges in 2',4'-Dichlorovalerophenone synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Can other Lewis acids be used instead of aluminum chloride? A1: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) can catalyze Friedel-Crafts acylations.[3][12] However, AlCl₃ is often the most cost-effective and reactive catalyst for this type of transformation. The choice of catalyst may need to be re-optimized if AlCl₃ is not suitable for a specific process.

Q2: What analytical methods are recommended for in-process control and final product analysis? A2: For in-process control to monitor the reaction progress, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable. For final product analysis, GC is the preferred method to determine purity and quantify isomeric impurities.[1] High-Performance Liquid Chromatography (HPLC) can also be used.[13][14][15]

Q3: What is the typical purity specification for 2',4'-Dichlorovalerophenone used in subsequent manufacturing steps? A3: Typically, a purity of >98% is required for use as an intermediate in pharmaceutical or agrochemical synthesis.[1] The level of specific isomeric impurities should also be tightly controlled.

Q4: Can the 1,3-dichlorobenzene be recovered and recycled? A4: Yes, in many industrial processes, 1,3-dichlorobenzene is used in excess and also acts as a solvent. The unreacted starting material can be recovered by distillation after the workup and recycled into subsequent batches to improve process economics.

IV. References

  • sathee jee. Friedel Crafts Reaction. Available from:

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Available from:

  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Available from:

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from:

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from:

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available from:

  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone synthesis. Available from:

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Available from:

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available from:

  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025). Available from:

  • ChemicalBook. (2025). 2',4'-Dichlorovalerophenone | 61023-66-3. Available from:

  • EvitaChem. (n.d.). Buy Valerophenone (EVT-298774) | 1009-14-9. Available from:

  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. (n.d.). Available from:

  • Chem-Impex. (n.d.). 2',4'-Dichlorovalerophenone. Available from:

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Available from:

  • Darshan Pharmachem. (n.d.). 2,4-Dichlorovalerophenone (DCVP)). Available from:

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from:

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Available from:

  • 2',4'-Dichlorovalerophenone. (n.d.). Available from:

  • Scribd. (n.d.). Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. Available from:

  • ResearchGate. (2025). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available from:

  • KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHE- NOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. (n.d.). Available from:

  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.). Available from:

  • Mynewsdesk. (2014). Global and Chinese 2,4-Dichloro valerophenone (CAS 61023-66-3) Industry, 2009-2019 Market Research Report | marketresearchreports-biz. Available from:

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Available from:

  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone CAS#: 61023-66-3. Available from:

  • US4895984A - Acylation of aromatics - Google Patents. (n.d.). Available from:

  • CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents. (n.d.). Available from:

  • friedel-crafts acylation of benzene. (n.d.). Available from:

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available from:

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::... (n.d.). Available from:

  • ChemWhat. (n.d.). 2′,4′-Dichlorovalerophenone CAS#: 61023-66-3 • ChemWhat | Database of Chemicals & Biologicals. Available from:

  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone manufacturers and suppliers in india. Available from:

  • Friedel-Crafts Acylation.doc. (n.d.). Available from:

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available from:

  • Dichlorovalerophenone CAS 61023-66-3 Market Size, Share, Growth | CAGR Forecast 2032. (n.d.). Available from:

  • Benchchem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation. Available from:

  • Procuring High-Quality 2',4'-Dichlorovalerophenone: A Guide for Manufacturers. (n.d.). Available from:

  • Benchchem. (n.d.). "common side reactions in the synthesis of 1,2-dichloro-2-propanol". Available from:

  • ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone CAS#: 61023-66-3. Available from:

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Optimization

Minimizing byproduct formation in Friedel-Crafts acylation of 1,3-dichlorobenzene

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-dichlorobenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-dichlorobenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this crucial reaction and minimizing the formation of unwanted byproducts. Our focus is on the synthesis of the primary product, 2,4-dichloroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.

Introduction: The Challenge of Selectivity

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1][2] When applied to 1,3-dichlorobenzene, the reaction aims to introduce an acyl group, typically an acetyl group, onto the aromatic ring. The two chlorine atoms, while deactivating the ring towards electrophilic attack, direct incoming electrophiles to the ortho and para positions.[3] This directing effect, combined with steric considerations, overwhelmingly favors acylation at the C-4 position, which is para to one chlorine and ortho to the other, yielding the desired 2,4-dichloroacetophenone.[4][5]

However, achieving high yield and purity is not trivial. The reaction is sensitive to a range of parameters that can lead to the formation of isomeric byproducts, starting material isomerization, or low conversion rates. This guide provides a structured approach to troubleshoot and optimize your experimental setup.

Core Reaction Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (like acetyl chloride) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][7] This ion is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring.

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Cl R-CO-Cl (Acetyl Chloride) Acylium_Complex {R-C=O⁺---Cl---AlCl₃⁻ | Acylium Ion Complex} Acyl_Cl->Acylium_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Complex DCB 1,3-Dichlorobenzene Sigma_Complex σ-Complex (Arenium Ion) Resonance Stabilized Acylium_Complex->Sigma_Complex DCB->Sigma_Complex Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation by [AlCl₄]⁻ Final_Product 2,4-Dichloroacetophenone Product_Complex->Final_Product Aqueous Workup

Caption: Troubleshooting logic for byproduct minimization.

Q1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer: A low or zero yield in a Friedel-Crafts acylation typically points to issues with the catalyst or the substrate's reactivity.

  • Cause A: Inactive Catalyst. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. [8] * Troubleshooting:

    • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon).
    • Use freshly opened, high-purity anhydrous AlCl₃. If the quality is uncertain, consider sublimation.
    • Use anhydrous grade solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. [8] 4. Perform the reaction under a positive pressure of an inert gas.
  • Cause B: Insufficient Catalyst. Unlike a truly catalytic reaction, Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid. The ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the reaction cycle. [9] * Troubleshooting:

    • Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent.
    • It is common practice to use a slight excess (e.g., 1.1 to 1.3 molar equivalents) of AlCl₃ to drive the reaction to completion. [4][10]
  • Cause C: Deactivated Substrate. While 1,3-dichlorobenzene is suitable, aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are generally too deactivated to undergo Friedel-Crafts acylation. [8]Ensure your starting material is free of such impurities.

Q2: I've isolated my product, but NMR analysis shows a mixture of isomers, primarily the desired 2,4-dichloroacetophenone and another isomer. How can I improve regioselectivity?

Answer: The formation of isomeric byproducts, such as 2,6-dichloroacetophenone or 3,5-dichloroacetophenone, is a common challenge related to reaction conditions, particularly temperature.

  • Cause A: High Reaction Temperature. While higher temperatures can accelerate the reaction, they often decrease regioselectivity. The kinetic product may form faster, or thermodynamic equilibrium may allow for the formation of more stable (or less hindered) isomers.

    • Troubleshooting:

      • Temperature Control is Critical: Maintain a low temperature during the addition of the acylating agent. A common procedure involves cooling the mixture of 1,3-dichlorobenzene and AlCl₃ to 0-5°C before slowly adding acetyl chloride. [4] 2. After the addition, allow the reaction to warm slowly to room temperature and stir for several hours. This controlled temperature profile favors the formation of the desired 2,4-isomer.

  • Cause B: Isomerization of Starting Material. At elevated temperatures and in the presence of a strong Lewis acid, dichlorobenzenes can isomerize. [11][12]If your 1,3-dichlorobenzene starting material isomerizes to 1,4-dichlorobenzene, you will inevitably form 2,5-dichloroacetophenone as a byproduct. [13] * Troubleshooting:

    • Strictly avoid high reaction temperatures (e.g., > 60°C). Some procedures call for heating to 90-95°C, but this dramatically increases isomerization risk and should only be attempted after low-temperature routes prove insufficient. [10] 2. Verify the purity of your starting 1,3-dichlorobenzene before the reaction.
Q3: Besides isomers, I'm observing di-acylated products or other unknown impurities. What is the source?

Answer: The formation of di-acylated products is less common than in Friedel-Crafts alkylation because the acyl group deactivates the ring to further substitution. [14]However, under forcing conditions, it can occur.

  • Cause A: Incorrect Stoichiometry. Using a large excess of the acylating agent (acetyl chloride or acetic anhydride) can promote a second acylation, especially if the reaction is run at a high temperature for an extended period.

    • Troubleshooting:

      • Use a molar ratio of approximately 1:1 for the 1,3-dichlorobenzene and the acylating agent. [4]A slight excess of the aromatic substrate can be used to ensure the acylating agent is fully consumed.

  • Cause B: Solvent Reactivity. Solvents can sometimes participate in the reaction. For example, using benzene as a solvent would lead to the competitive formation of acetophenone.

    • Troubleshooting:

      • Choose an inert solvent like DCM, DCE, or carbon disulfide. [8] 2. Alternatively, use an excess of the 1,3-dichlorobenzene itself as the solvent, which can then be recovered by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use: acetyl chloride or acetic anhydride? Both are effective. Acetyl chloride is generally more reactive and requires a ~1.1 equivalent of AlCl₃. [15]Acetic anhydride is less expensive and easier to handle but requires over 2.0 equivalents of AlCl₃, as the catalyst complexes with both the product ketone and the acetic acid byproduct. [14]The choice often depends on cost, safety, and process considerations.

Q2: Are there "greener" or safer alternatives to AlCl₃? Yes, significant research has focused on developing more environmentally benign catalysts. Options include:

  • Zeolites: Solid acid catalysts that are recoverable and reusable, though they may lack the reactivity needed for a deactivated substrate like 1,3-dichlorobenzene. [8]* Metal Triflates: Catalysts like Hafnium(IV) triflate (Hf(OTf)₄) are more water-tolerant and can be used in smaller, catalytic amounts for activated substrates. [16]* Ionic Liquids: Can serve as both solvent and catalyst, offering potential for recyclability. [17]However, for industrial-scale synthesis of 2,4-dichloroacetophenone from 1,3-dichlorobenzene, anhydrous AlCl₃ remains the most common and robust "catalyst" due to its high activity and cost-effectiveness. [4][10] Q3: How critical is the order of addition of reagents? The order of addition is very important for controlling the reaction exotherm and ensuring selectivity. The recommended procedure is to first prepare a slurry of anhydrous AlCl₃ in the solvent (or excess 1,3-dichlorobenzene), cool the mixture, and then add the acylating agent dropwise. Adding the AlCl₃ to the mixture of substrate and acylating agent can lead to uncontrolled reaction rates and localized heating, promoting byproduct formation.

Process Optimization Summary

The following table summarizes the impact of key variables on the reaction outcome.

ParameterRecommended ConditionRationale for Minimizing ByproductsPotential Issues if Deviated
Catalyst Anhydrous AlCl₃High activity for deactivated rings.Other catalysts may give low conversion.
Catalyst Stoichiometry 1.1 - 1.3 molar equivalentsEnsures complete reaction by accounting for product complexation.<1.0 eq. leads to incomplete conversion. >1.5 eq. increases cost and waste.
Acylating Agent Acetyl Chloride or Acetic AnhydrideStandard, effective acyl sources.Choice impacts required catalyst stoichiometry.
Reactant Ratio ~1:1 (Substrate:Acylating Agent)Prevents diacylation by limiting excess electrophile.Excess acylating agent can lead to di-acylated byproducts.
Solvent DCM, DCE, or excess 1,3-DCBInert medium prevents solvent acylation.Reactive solvents (e.g., benzene, toluene) will compete in the reaction.
Temperature 0-5°C (addition), then RT Maximizes regioselectivity for the 2,4-isomer and prevents isomerization. High temperatures (>60°C) cause significant isomer formation.
Atmosphere Anhydrous, Inert (N₂ or Ar)Prevents deactivation of the AlCl₃ catalyst by moisture.Reaction in open air will lead to low or no yield.

Experimental Protocol: Synthesis of 2,4-Dichloroacetophenone

This protocol is a representative example designed to maximize the yield of the desired product while minimizing byproducts.

Materials:

  • 1,3-Dichlorobenzene (reactant grade, >99%)

  • Acetyl Chloride (reagent grade, >99%)

  • Anhydrous Aluminum Chloride (reagent grade, >99.5%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (10% aqueous solution)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging Reagents: Under a positive nitrogen atmosphere, charge the flask with 1,3-dichlorobenzene (1.0 eq.) and anhydrous DCM. Cool the flask to 0-5°C using an ice-water bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.2 eq.) to the stirred solution, ensuring the temperature does not exceed 10°C. A slurry will form.

  • Acylating Agent Addition: Add acetyl chloride (1.0 eq.) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5°C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloroacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield a white crystalline solid. [4][10]

References
  • Sathee, J. Friedel Crafts Reaction. Google Sites.
  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • WIPO Patentscope. (2010). WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). [Link]

  • Patsnap. (n.d.). Method for preparing 2, 4-dichloroacetophenone. Eureka. [Link]

  • Google Patents. (n.d.). CN112500277A - Synthetic method of 2, 4-dichloroacetophenone.
  • Google Patents. (n.d.). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
  • Gore, P. H. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 565. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Filo. (2024). Chloro benzene on reaction with acetyl chloride give. [Link]

  • askIITians. (2025). On reaction of chlorobenzene with acetyl chloride in presence of AlCl3, the major product formed is. [Link]

  • Majumder, S., & Dutta, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41453-41484. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Course paper. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation. A Level Chemistry Revision Notes. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Homework.Study.com. (n.d.). Write a complete mechanism for the reaction of chlorobenzene, acetyl chloride in the presence of... [Link]

  • Quora. (2017). What happens when benzene is treated with acetyl chloride in the presence of AlCl3? [Link]

  • Quora. (2022). What is the product of the reaction between acetyl chloride and benzene? [Link]

  • Majumder, S., & Dutta, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Bäcker, T., et al. (2016). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 12, 1375-1380. [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with benzene. Chemguide. [Link]

  • Royal Society of Chemistry. (n.d.). Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts. Electronic supporting information (ESI). [Link]

  • Wikipedia contributors. (n.d.). 1,3-Dichlorobenzene. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Double Acylation Product in the SnCl4-promoted Reaction of 4,5-Dichlorocyclopent-4-en-1,3-dione with 1,3,5-Trimethoxybenzene. [Link]

  • ChemRxiv. (n.d.). Friedel-Crafts Benzylations Mediated by FeCl -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. [Link]

  • ResearchGate. (2015). Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts. [Link]

  • Indonesian Journal of Chemistry. (n.d.). View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome... | Study Prep. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Overcoming incomplete reactions in 2',4'-Dichlorovalerophenone synthesis

Technical Support Center: Synthesis of 2',4'-Dichlorovalerophenone Welcome to the technical support guide for the synthesis of 2',4'-Dichlorovalerophenone. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2',4'-Dichlorovalerophenone

Welcome to the technical support guide for the synthesis of 2',4'-Dichlorovalerophenone. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.[1][2] 2',4'-Dichlorovalerophenone is a key building block in the production of pharmaceuticals and agrochemicals, such as the fungicide Hexaconazole.[3] The most common synthetic route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

However, the synthesis is often plagued by incomplete reactions, leading to low yields and purification challenges. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis of 2',4'-Dichlorovalerophenone.

Q1: What is the most common cause of a low or non-existent yield in this reaction?

A1: The most frequent culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[4] AlCl₃ is extremely hygroscopic and reacts vigorously with water to become inactive.[5] Always use a fresh, unopened container of anhydrous AlCl₃ and handle it quickly in a dry environment (e.g., under an inert atmosphere like argon or nitrogen). Ensure all glassware is flame-dried or oven-dried immediately before use.

Q2: My reaction stalls, and I see a significant amount of unreacted 1,3-dichlorobenzene. Why?

A2: This points to either insufficient catalyst activity (see Q1) or the inherent low reactivity of the starting material. The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6] To overcome this, you may need to use a higher stoichiometry of the catalyst (e.g., 1.1 to 1.3 equivalents) or increase the reaction temperature gradually, while carefully monitoring for side product formation.[4]

Q3: Why is the reaction quenched in a mixture of ice and concentrated HCl?

A3: This step serves two critical purposes. First, the addition to ice manages the highly exothermic reaction that occurs when water is added to the AlCl₃ catalyst and the reaction complex. Second, the hydrochloric acid ensures the solution is acidic, which protonates any aluminum salts (like aluminum hydroxides) that form, making them soluble in the aqueous layer and preventing the formation of emulsions that complicate the work-up.[7]

Q4: Can I use valeric anhydride instead of valeryl chloride?

A4: Yes, valeric anhydride can be used as the acylating agent.[8] The mechanism is similar, with the Lewis acid activating the anhydride to generate the acylium ion. While anhydrides are generally less reactive than acyl chlorides, they can be a suitable alternative, though reaction conditions may require adjustment (e.g., slightly higher temperatures or longer reaction times).

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Issue 1: Incomplete Reaction - Significant Starting Material Remains

If TLC or GC analysis shows a large amount of unreacted 1,3-dichlorobenzene, consider the following causes and solutions.

Potential Cause Underlying Science & Explanation Recommended Solution
Inactive Catalyst Aluminum chloride (AlCl₃) is a powerful Lewis acid that activates the acyl chloride by forming a complex, which then generates the electrophilic acylium ion.[9] If exposed to atmospheric moisture, AlCl₃ hydrolyzes, losing its catalytic activity.Use fresh, anhydrous AlCl₃ from a sealed container. Handle it in a glovebox or under a positive pressure of inert gas. Ensure all glassware and solvents are scrupulously dry.[5]
Insufficient Catalyst Loading The product ketone forms a stable complex with AlCl₃, effectively sequestering the catalyst. Therefore, slightly more than one equivalent of the catalyst is required to drive the reaction to completion.Increase the stoichiometry of AlCl₃ to 1.1–1.3 equivalents relative to the valeryl chloride.
Low Reactivity of Substrate 1,3-Dichlorobenzene is an electron-poor aromatic ring due to the inductive electron-withdrawing effect of the two chlorine atoms, making it less nucleophilic and slowing the rate of electrophilic attack.Gradually and carefully increase the reaction temperature (e.g., from 0°C to room temperature, or from room temperature to 40-50°C). Monitor the reaction progress closely by TLC or GC to avoid the formation of degradation products or isomers.[4]
Poor Reagent Purity Impurities in the 1,3-dichlorobenzene or valeryl chloride can interfere with the reaction or poison the catalyst.Purify the starting materials before use. 1,3-Dichlorobenzene can be distilled, and valeryl chloride can be freshly prepared or distilled under reduced pressure.
Issue 2: Formation of Multiple Products (Isomers)

The acylation of 1,3-dichlorobenzene can potentially yield isomers, complicating purification.

Potential Cause Underlying Science & Explanation Recommended Solution
Reaction Temperature Too High While higher temperatures can increase the reaction rate, they can also provide enough energy to overcome the activation barrier for the formation of less-favored isomers, such as the 2,6-dichloro isomer.[10] The desired 2',4'-isomer is the major product due to the directing effects of the chlorine atoms.Maintain careful temperature control. Start the reaction at a lower temperature (0-5°C) during the addition of reagents and then allow it to slowly warm to room temperature.[7] Avoid excessive heating unless necessary to drive the reaction.
Rearrangement Reactions Although less common in acylation than alkylation, under harsh conditions, minor rearrangements or dechlorobenzoylation can occur.[10][11]Use the mildest effective reaction conditions. Ensure a controlled and slow addition of reagents to avoid localized overheating.
Issue 3: Difficult Work-up and Purification

Challenges during the work-up can lead to significant product loss.

Potential Cause Underlying Science & Explanation Recommended Solution
Emulsion Formation During the aqueous quench, insoluble aluminum salts can form, leading to persistent emulsions that make layer separation difficult or impossible.Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.[7] The acid keeps the aluminum salts soluble. If an emulsion persists, filter the entire mixture through a pad of Celite.
Product Impurity Crude 2',4'-Dichlorovalerophenone may contain unreacted starting materials or colored impurities.Purification can be achieved via vacuum distillation.[12] Alternatively, recrystallization from a suitable solvent system (e.g., isopropanol or hexane/ethyl acetate mixtures) can be effective. Using an adsorbent like activated carbon during recrystallization can help remove colored impurities.[13]

Part 3: Diagrams and Workflows

Visual aids to better understand the process and troubleshooting logic.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration ValerylCl Valeryl Chloride Complex1 [Valeryl Chloride-AlCl₃ Complex] ValerylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon Acylium Ion (Electrophile) (Resonance Stabilized) Complex1->AcyliumIon Ionization AlCl4 [AlCl₄]⁻ Complex1->AlCl4 SigmaComplex σ-Complex (Arenium Ion) (Resonance Stabilized) AcyliumIon->SigmaComplex DCB 1,3-Dichlorobenzene DCB->SigmaComplex + Acylium Ion ProductComplex [Product-AlCl₃ Complex] SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl SigmaComplex->HCl - H⁺ AlCl3_2 AlCl₃ (Regenerated) SigmaComplex->AlCl3_2 FinalProduct 2',4'-Dichlorovalerophenone ProductComplex->FinalProduct Aqueous Work-up (H₂O/HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

A logical decision tree to diagnose incomplete reactions.

G Start Reaction Incomplete? (TLC/GC shows >20% SM) CheckCatalyst Was AlCl₃ anhydrous and handled under inert gas? Start->CheckCatalyst Yes Success Problem Resolved Start->Success No CheckStoich Was AlCl₃ stoichiometry ≥ 1.1 equivalents? CheckCatalyst->CheckStoich Yes Sol_Catalyst Solution: Rerun with fresh, anhydrous AlCl₃ under N₂/Ar. CheckCatalyst->Sol_Catalyst No CheckTemp Was reaction temperature monitored and controlled? CheckStoich->CheckTemp Yes Sol_Stoich Solution: Rerun using 1.1-1.3 eq. of AlCl₃. CheckStoich->Sol_Stoich No Sol_Temp Solution: Rerun with controlled temperature. If still slow, increase temp gradually to RT or 40°C. CheckTemp->Sol_Temp No CheckTemp->Success Yes Sol_Catalyst->Success Sol_Stoich->Success Sol_Temp->Success

Caption: Troubleshooting Decision Tree for Incomplete Reactions.

Part 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials & Equipment:

  • 1,3-Dichlorobenzene (distilled)

  • Valeryl chloride (distilled)

  • Anhydrous Aluminum Chloride (AlCl₃, ≥99%)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer, dropping funnel, reflux condenser with drying tube (CaCl₂)

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube. Purge the entire apparatus with argon or nitrogen.[7]

  • Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add valeryl chloride (1.0 eq.) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • Substrate Addition: Add a solution of 1,3-dichlorobenzene (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC or GC analysis every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask back down in an ice bath. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (3:1 v/v).[7]

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude light-yellow oil by vacuum distillation to obtain 2',4'-Dichlorovalerophenone as a clear liquid.[3][12]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. Retrieved from [Link]

  • Google Patents. (1984).US4433173A - Acetophenone purification.
  • Google Patents. (2020).US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • chem.libretexts.org. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Harvard University. (n.d.). Friedel-Crafts Acylation.doc. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2',4'-Dichlorovalerophenone and Its Positional Isomers: Synthesis, Characterization, and Analytical Differentiation

Introduction 2',4'-Dichlorovalerophenone, a light yellow liquid at room temperature, is a versatile chemical intermediate with the CAS number 61023-66-3.[1] With a molecular formula of C₁₁H₁₂Cl₂O and a molecular weight o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',4'-Dichlorovalerophenone, a light yellow liquid at room temperature, is a versatile chemical intermediate with the CAS number 61023-66-3.[1] With a molecular formula of C₁₁H₁₂Cl₂O and a molecular weight of 231.12 g/mol , it serves as a critical building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] Notably, it is a key precursor in the production of the fungicide hexaconazole and is utilized in the development of novel drug candidates.[1][5] The precise substitution pattern of the chlorine atoms on the phenyl ring is paramount, as different positional isomers can exhibit varied chemical reactivity and biological activity. Consequently, the ability to synthesize, differentiate, and confirm the identity of these isomers is a fundamental requirement for quality control and regulatory compliance in drug development and chemical manufacturing.

This guide provides an in-depth comparative analysis of 2',4'-Dichlorovalerophenone and its common positional isomers, such as 2',5'- and 3',4'-Dichlorovalerophenone. We will explore the synthetic pathways, compare their physicochemical properties, and detail the robust analytical methodologies required for their unambiguous differentiation, supported by experimental data and established scientific principles.

Section 1: Synthesis and Isomer Generation

The most common and industrially significant method for synthesizing dichlorovalerophenones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves treating a dichlorobenzene isomer with valeryl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][8]

The choice of the starting dichlorobenzene isomer directly dictates the primary product. For instance, the acylation of 1,3-dichlorobenzene is employed to synthesize the target 2',4'-Dichlorovalerophenone. However, the directing effects of the two chlorine atoms on the aromatic ring can sometimes lead to the formation of minor isomeric impurities, necessitating rigorous purification and analysis.

Mechanism Insight: Friedel-Crafts Acylation

The reaction proceeds in three main steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from valeryl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electron system of the dichlorobenzene ring attacks the acylium ion, forming a σ-complex (arenium ion). The substitution occurs at the position ortho to one chlorine and meta to the other, guided by the directing effects of the halogen substituents.[8]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the σ-complex, restoring aromaticity and yielding the final dichlorovalerophenone product. The catalyst is regenerated in the process.[7]

Generalized Laboratory Synthesis Protocol
  • Objective: To synthesize a mixture of dichlorovalerophenone isomers for analytical comparison.

  • Materials: 1,3-Dichlorobenzene, Valeryl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl, 1M), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Ice.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM under a nitrogen atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Add valeryl chloride (1.0 equivalent) dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.

    • To this mixture, add 1,3-dichlorobenzene (1.2 equivalents) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product via vacuum distillation or column chromatography to isolate the desired isomers.

graph SynthesisWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

}

Figure 1: General workflow for the synthesis of Dichlorovalerophenone.

Section 2: Comparative Physicochemical Properties

The position of the chlorine atoms on the aromatic ring subtly influences the molecule's polarity, crystal lattice packing, and intermolecular forces. These differences manifest in measurable variations in physical properties such as boiling point and density. While comprehensive experimental data for all isomers is not always readily available, we can compile known data and predict trends.

Property2',4'-Dichlorovalerophenone2',5'-Dichloroacetophenone3',4'-Dichloroacetophenone
CAS Number 61023-66-3[2][3][4][9]2476-37-1[10][11][12]2642-63-9[13]
Molecular Formula C₁₁H₁₂Cl₂O[1][2][4]C₈H₆Cl₂O[10]C₈H₆Cl₂O
Molecular Weight 231.12 g/mol [1][2][4]189.04 g/mol [10][11]189.04 g/mol
Appearance Light yellow liquid[1][4]Colorless to yellow liquid[10]Cream to pale yellow crystals[13]
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][2]118 °C @ 12 mmHg[10]N/A
Melting Point N/A (Liquid at RT)11 - 13 °C[10][11]72.0 - 78.0 °C[13]
Density 1.20 g/cm³[1][2]1.312 g/mL[10][11]N/A
Refractive Index 1.535 - 1.539[1][2]1.5624[10][11]N/A
*Note: Data for valerophenone isomers is scarce; data for the related acetophenone isomers is provided for trend comparison. The 3',4'-isomer's higher melting point suggests stronger intermolecular forces, likely due to greater molecular symmetry and polarity, allowing for more efficient crystal packing.

Section 3: Spectroscopic and Chromatographic Differentiation

The most definitive methods for distinguishing between positional isomers are spectroscopic and chromatographic techniques. Each isomer presents a unique "fingerprint" that allows for its unambiguous identification.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying volatile and semi-volatile isomers.[15] The separation on a GC column is primarily based on differences in boiling points and polarity, while the mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint.

  • Separation Principle: Positional isomers often have slightly different boiling points, leading to distinct retention times on a non-polar capillary column (e.g., DB-5ms).

  • Identification Principle: While positional isomers have the same molecular weight and thus the same molecular ion peak (M⁺), their fragmentation patterns under Electron Ionization (EI) can differ. The relative abundances of key fragment ions, resulting from the cleavage of the acyl chain and rearrangements of the dichlorophenyl ring, can be used for differentiation.[16][17]

Experimental Protocol: GC-MS Analysis
  • Objective: To separate and identify dichlorovalerophenone isomers in a synthesized mixture.

  • Instrumentation: GC-MS system with a capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

  • Methodology:

    • Sample Preparation: Prepare a 100 ppm solution of the crude product mixture in a suitable solvent like ethyl acetate.

    • Injector: Set to 280°C with a 1 µL injection volume and a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C.

      • Hold: Maintain 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230°C.

    • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of authenticated reference standards for each isomer.

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Figure 2: Analytical workflow for isomer differentiation by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an exceptionally powerful tool for distinguishing positional isomers of substituted aromatic compounds.[18] The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are uniquely dependent on their position relative to the two chlorine atoms and the acyl group.

  • 2',4'-Dichlorovalerophenone: The three aromatic protons will appear as a distinct set of signals. The proton at the 6' position (ortho to the carbonyl and a chlorine) will be the most downfield. The proton at the 5' position will appear as a doublet of doublets, and the proton at the 3' position will appear as a doublet.

  • 2',5'-Dichlorovalerophenone: We would expect a different pattern. The proton at the 6' position would likely be a doublet, the proton at the 3' position a doublet of doublets, and the proton at the 4' position another doublet.

  • 3',4'-Dichlorovalerophenone: This isomer would show yet another unique pattern in the aromatic region (typically 7.0-8.0 ppm), likely consisting of a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the para- and meta-positioning of the chlorine atoms relative to the acyl group.[19]

Conclusion

The synthesis and analysis of 2',4'-Dichlorovalerophenone and its positional isomers underscore the critical importance of isomeric purity in the chemical and pharmaceutical industries. While Friedel-Crafts acylation provides a direct route to these compounds, the potential for side-product formation necessitates robust analytical control. The differentiation of these isomers is reliably achieved through a combination of chromatographic and spectroscopic methods. GC-MS offers excellent separation and provides characteristic fragmentation patterns, while ¹H NMR spectroscopy delivers unambiguous structural confirmation through the unique splitting patterns of the aromatic protons. The application of these self-validating analytical systems is essential for ensuring the quality, safety, and efficacy of the final products derived from these versatile intermediates.

References

  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Available at: [Link]

  • 2',4'-Dichlorovalerophenone. Xiamen Aeco Chemical Co., Ltd. Available at: [Link]

  • Aini, N. M., Yusoff, M. M., & Nour, A. H. (2009). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids: A Review. Proceedings of National Conference on Postgraduate Research (NCON-PGR) 2009. Available at: [Link]

  • Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids : A Review. UMPSA Institutional Repository. Available at: [Link]

  • Piacquadio, M. C., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5139–5147. Available at: [Link]

  • A GC/MS Method for the Rapid Determination of Disaturated Triacylglycerol Positional Isomers. ResearchGate. Available at: [Link]

  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2 H-NMR spectra of dichlorobenzene solutes. ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • 1,3-Dichloro-benzene. SpectraBase. Available at: [Link]

  • Friedel-Crafts Acylation. Professor Dave Explains via YouTube. Available at: [Link]

  • Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

  • Friedel-Crafts acylation. Khan Academy. Available at: [Link]

  • Analysis of single and multiple quantum NMR spectra of 1,3-dichloro-2-ethenylbenzene in liquid crystal solvents. UBC Chemistry. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]

  • Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International, 349, 111750. Available at: [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Drug Testing and Analysis, 11(10), 1475-1486. Available at: [Link]

  • Piacquadio, M. C., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Omega, 7(12), 10433-10442. Available at: [Link]

  • Gotthardt, M., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(26), 7545-7557. Available at: [Link]

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Comparative

Spectroscopic Comparison of Dichlorovalerophenone Isomers: A Guide to Unambiguous Identification

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and pharmaceutical development, the precise structural elucidation of molecules is a non-negotiable cornerstone of sa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the precise structural elucidation of molecules is a non-negotiable cornerstone of safety, efficacy, and intellectual property. Isomers, particularly regioisomers of active pharmaceutical ingredients (APIs) or their intermediates, can exhibit vastly different pharmacological and toxicological profiles. Dichlorovalerophenone, a key intermediate in the synthesis of various compounds, including fungicides like hexaconazole, presents such an isomeric challenge.[1][2] This guide provides a comprehensive, data-driven framework for the spectroscopic differentiation of dichlorovalerophenone isomers, focusing on the common 2',4'- and 3',4'- substituted variants. As a senior application scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output, empowering you to make confident and accurate structural assignments.

The Analytical Imperative: Why Isomer Differentiation Matters

Regioisomers of dichlorovalerophenone share the same molecular formula (C₁₁H₁₂Cl₂O) and molecular weight (approx. 231.12 g/mol ), rendering simple mass-based detection insufficient for differentiation.[1] The positioning of the two chlorine atoms on the phenyl ring, however, creates unique electronic environments that serve as distinct fingerprints when probed by spectroscopic methods. An incorrect isomeric assignment in a synthesis workflow can lead to impurity issues, failed batches, and unforeseen biological consequences. The following sections detail a multi-pronged spectroscopic approach that creates a self-validating system for identifying the correct isomer.

¹H NMR Spectroscopy: The Definitive Tool for Regioisomerism

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful and definitive technique for this analytical challenge. The chemical shift and, more importantly, the spin-spin splitting (coupling) patterns of the aromatic protons provide a direct and unambiguous readout of the substitution pattern on the phenyl ring.

Expertise in Action: The Rationale Behind the Method

The electron-withdrawing nature of the carbonyl group and the chlorine atoms deshields nearby protons, shifting their signals downfield. Critically, the proximity between non-equivalent protons on the ring results in observable coupling (splitting). The number of adjacent protons (the 'n+1' rule) dictates the multiplicity of a signal (singlet, doublet, triplet, etc.). By analyzing these patterns, we can piece together the exact arrangement of substituents.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5–10 mg of the purified dichlorovalerophenone isomer in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, especially in the complex aromatic region.[3][4]

  • Acquisition:

    • Acquire the spectrum at a standard temperature (e.g., 298 K).

    • Use a standard 30° or 90° pulse sequence.

    • Employ 16-32 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative Data Analysis

The key differentiating signals are found in the aromatic region (typically δ 7.0-8.0 ppm). The aliphatic side chain protons will exhibit similar patterns for all isomers (triplets and multiplets), but the aromatic region is unique.

Table 1: Comparative ¹H NMR Data (Aromatic Region, Predicted in CDCl₃)

Isomer Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz)
2',4'-Dichlorovalerophenone H-3' ~7.45 d J ≈ 2.0
H-5' ~7.30 dd J ≈ 8.5, 2.0
H-6' ~7.80 d J ≈ 8.5
3',4'-Dichlorovalerophenone H-2' ~7.90 d J ≈ 2.0
H-5' ~7.70 d J ≈ 8.4

| | H-6' | ~7.45 | dd | J ≈ 8.4, 2.0 |

This differentiation is visually represented in the structural diagram below.

Caption: Aromatic proton environments of 2',4'- and 3',4'-Dichlorovalerophenone.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmatory data. Each unique carbon atom in the molecule produces a distinct signal, allowing us to "count" the non-equivalent carbons and assess their electronic environment.

Expertise in Action: The Rationale Behind the Method

The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. Carbons bonded directly to chlorine atoms (ipso-carbons) are significantly affected, as are the carbons bearing the acyl group. Standard proton-decoupled ¹³C NMR spectra show each unique carbon as a singlet, simplifying the spectrum and providing a clear count of non-equivalent carbon environments.[5]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) are beneficial for reducing acquisition time.

  • Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg').

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

  • Processing: Standard Fourier transformation and correction procedures.

Comparative Data Analysis

Table 2: Comparative ¹³C NMR Data (Aromatic & Carbonyl Regions, Predicted in CDCl₃)

Isomer Carbon Expected Chemical Shift (δ, ppm)
2',4'-Dichlorovalerophenone Carbonyl (C=O) ~199.5
Aromatic (C-Cl & C-acyl) ~130-140 (4 signals)
Aromatic (C-H) ~127-132 (2 signals)
3',4'-Dichlorovalerophenone Carbonyl (C=O) ~198.0
Aromatic (C-Cl & C-acyl) ~130-140 (4 signals)

| | Aromatic (C-H) | ~126-131 (2 signals) |

Note: While the ranges overlap, the specific pattern of the 6 aromatic signals will be unique for each isomer.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS): Orthogonal Verification

IR Spectroscopy

This technique probes the vibrational frequencies of functional groups. For dichlorovalerophenone, the most prominent feature is the strong carbonyl (C=O) stretch.

  • Protocol: Acquire the spectrum on an FTIR spectrometer using a thin film (for liquids) or a KBr pellet (for solids).

  • Analysis: The key absorption is the C=O stretch, expected in the 1680-1700 cm⁻¹ region. The exact position is influenced by conjugation and the electronic effects of the ring substituents. While the difference between isomers may be subtle, it can be a useful data point. Additionally, characteristic C-Cl stretches will be visible in the fingerprint region (600-800 cm⁻¹).[6]

Mass Spectrometry

MS provides the molecular weight and fragmentation patterns.

  • Protocol: Use a GC-MS with an Electron Ionization (EI) source.

  • Analysis:

    • Molecular Ion (M⁺): Both isomers will show the same nominal molecular ion.

    • Isotopic Pattern: The most critical piece of information from MS is the chlorine isotope pattern. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1. This pattern is definitive proof of the presence of two chlorine atoms in the molecule.

    • Fragmentation: While the high-energy EI process may lead to very similar fragmentation patterns for regioisomers, subtle differences in the relative abundances of fragment ions (e.g., loss of the butyl chain, or characteristic acylium ions) can sometimes be observed.[6]

Integrated Workflow for Unambiguous Identification

G Sample Unknown Dichlorovalerophenone Isomer Sample MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Result Confirm MW = 231 Confirm 2x Cl via Isotope Pattern (M, M+2, M+4) MS->MS_Result IR_Result Confirm C=O group (~1690 cm⁻¹) Confirm C-Cl bonds (fingerprint) IR->IR_Result NMR_Result Definitively Identify Substitution Pattern (¹H aromatic splitting) Confirm Carbon Skeleton (¹³C) NMR->NMR_Result Conclusion Unambiguous Isomer Identification MS_Result->Conclusion IR_Result->Conclusion NMR_Result->Conclusion

Caption: A logical workflow for the spectroscopic identification of dichlorovalerophenone isomers.

Conclusion

While a suite of spectroscopic tools should be employed for comprehensive characterization, ¹H NMR spectroscopy stands as the single most powerful and definitive technique for differentiating dichlorovalerophenone regioisomers . The unique splitting patterns in the aromatic region, dictated by the immutable laws of physics governing spin-spin coupling, provide a direct and irrefutable window into the substitution pattern. ¹³C NMR offers robust confirmation of the carbon framework, while IR and MS serve to validate the presence of key functional groups and the correct elemental composition, respectively. By integrating these techniques as outlined in this guide, researchers can eliminate structural ambiguity and ensure the integrity and quality of their chemical products.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. Retrieved from [Link]

  • Tsujikawa, K., et al. (2020). Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Analytical Science Advances. Available at: [Link]

  • Abiedalla, Y. H., et al. (2017). Differentiation of the six dimethoxypyrovalerone regioisomers: GC-MS, GC-MS/MS and GC-IR. Talanta. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning. (A general textbook, URL not applicable for a specific link).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general textbook, URL not applicable for a specific link).

Sources

Validation

A Comparative Guide to the Biological Activity of 2',4'-Dichlorovalerophenone and Other Chlorinated Ketones

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Significance of Chlorinated Ketones in Bioactivity Chlorinated ketones represent a class of organic compounds that have g...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chlorinated Ketones in Bioactivity

Chlorinated ketones represent a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The introduction of chlorine atoms onto a ketone scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and reactivity. These modifications, in turn, can profoundly influence the compound's biological activity, leading to the development of potent therapeutic agents and pesticides.

This guide provides an in-depth technical comparison of the biological activity of 2',4'-Dichlorovalerophenone against other chlorinated ketones. 2',4'-Dichlorovalerophenone is a key intermediate in the synthesis of the broad-spectrum fungicide hexaconazole, suggesting its inherent biological relevance.[1][2][3] By examining its activity alongside other chlorinated ketones, we aim to elucidate structure-activity relationships and provide a valuable resource for researchers engaged in the design and development of novel bioactive molecules.

Comparative Analysis of Biological Activities

The biological activities of chlorinated ketones are diverse and dependent on their specific molecular architecture. This section compares the known or inferred activities of 2',4'-Dichlorovalerophenone with other chlorinated ketones, focusing on cytotoxicity, antimicrobial effects, and enzyme inhibition. Due to the limited direct comparative studies on 2',4'-Dichlorovalerophenone, this analysis collates data from various sources to draw meaningful comparisons.

Cytotoxicity: The Impact of Chlorination on Cell Viability

Table 1: Comparative Cytotoxicity of Chlorinated Compounds

CompoundCell LineIC50 Value (µM)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)CHO-K1>10 µg/mL (~45 µM)[7]
5-Fluorouracil (Positive Control)HCT116Not explicitly stated, but used as a benchmark[8]
ColchicineVariousLow µM range[9]
CycloheximideVariousLow µM range[9]
DigoxinVariousLow µM range[9]

Note: This table includes data on various chlorinated compounds to illustrate the range of cytotoxicities observed. Direct comparison is challenging due to varying experimental conditions.

The cytotoxic potential of these compounds is often mediated through the induction of apoptosis. The general signaling pathways of apoptosis are likely involved in the cytotoxicity of chlorinated phenyl ketones.

Antimicrobial Activity: A Focus on Antifungal and Antibacterial Properties

The primary application of 2',4'-Dichlorovalerophenone as a precursor to the fungicide hexaconazole strongly suggests its antifungal properties.[10][11][12] Hexaconazole itself is a potent, broad-spectrum fungicide that acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[10] The 2,4-dichlorophenyl moiety is a common feature in many antifungal agents, contributing to their efficacy.

The antimicrobial activity of other chlorinated ketones has been documented. For example, derivatives of 3-chloro-4-nitro-acetophenone have shown antibacterial activity.[13] Furthermore, a study on substituted acetophenones revealed that some derivatives possess significant antibacterial and antifungal properties.

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound/DerivativeMicroorganismMIC ValueReference
Substituted styryl-3-chloro-4-nitrophenylketonesM. luteus88 µg/mL[13]
Substituted styryl-3-chloro-4-nitrophenylketonesS. aureus88 µg/mL[13]
Substituted styryl-3-chloro-4-nitrophenylketonesE. coli99 µg/mL[13]
Ketone-selenoestersS. aureus0.39 - 1.56 µM[14]
β-Keto estersA. tumefaciens0.08 mg/mL[15]
β-Keto estersP. syringae1.25 mg/mL[15]
Benzyl bromides (for comparison)C. krusei0.5 mg/mL[16]

Note: This table presents MIC values for various ketone derivatives to provide a comparative landscape of their antimicrobial potential.

The mechanism of antimicrobial action for many chlorinated ketones likely involves the disruption of cell membrane integrity, inhibition of essential enzymes, or the generation of reactive oxygen species.

Enzyme Inhibition: A Key Mechanism of Bioactivity

The biological effects of many compounds, including chlorinated ketones, can be attributed to their ability to inhibit specific enzymes. For instance, the antifungal action of hexaconazole, derived from 2',4'-Dichlorovalerophenone, is due to the inhibition of cytochrome P450-dependent 14α-demethylase.[10]

Haloketones, in general, are known to be effective enzyme inhibitors.[17] The electrophilic nature of the carbon atom bearing the halogen makes them susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, leading to covalent modification and irreversible inhibition.

Table 3: Comparative Enzyme Inhibition Data

Inhibitor ClassTarget EnzymeInhibition Constant (Ki)Reference
Chloromethyl ketone derivativesHuman chymasePotent inhibition observed[17]
Competitive Inhibitor (General)Target EnzymeDependent on substrate concentration[18]
Non-competitive Inhibitor (General)Target EnzymeIndependent of substrate concentration[18]

Note: This table provides a conceptual comparison of enzyme inhibition by related compounds. Specific Ki values for 2',4'-Dichlorovalerophenone are not currently available.

The inhibitor constant, Ki, is a measure of the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition.[18] Understanding the mode of enzyme inhibition (e.g., competitive, non-competitive) is crucial for drug design and development.[19][20][21]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key bioassays.

Cytotoxicity Assay: MTT Protocol

This protocol outlines the determination of the cytotoxic effects of a compound on a cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of test compound in DMSO C Seed cells in a 96-well plate and incubate overnight A->C B Culture selected cell line (e.g., HeLa, A549) B->C D Prepare serial dilutions of the test compound C->D E Treat cells with different concentrations of the compound D->E F Incubate for 24-72 hours E->F G Add MTT solution to each well and incubate F->G H Add solubilization solution (e.g., DMSO) to dissolve formazan crystals G->H I Measure absorbance at 570 nm using a microplate reader H->I J Calculate cell viability (%) and determine IC50 value I->J

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated ketone in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare a stock solution of the test compound D Perform serial two-fold dilutions of the compound in a 96-well plate containing broth A->D B Culture the target microorganism in appropriate broth C Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland) B->C E Inoculate each well with the standardized microbial suspension C->E D->E F Incubate the plate under appropriate conditions (temperature and time) E->F G Visually inspect for turbidity or measure absorbance to determine microbial growth F->G H Identify the lowest concentration with no visible growth as the MIC G->H

Caption: Step-by-step workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the chlorinated ketone in a suitable solvent (e.g., DMSO).

  • Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: General Spectrophotometric Protocol

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare assay buffer, enzyme solution, substrate solution, and inhibitor solutions B In a cuvette or 96-well plate, mix buffer, enzyme, and inhibitor (or vehicle) A->B C Pre-incubate the mixture B->C D Initiate the reaction by adding the substrate C->D E Monitor the change in absorbance over time at a specific wavelength D->E F Calculate the initial reaction velocity (V₀) E->F G Determine the percentage of inhibition and calculate the IC50 or Ki value F->G

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and chlorinated ketone inhibitor in an appropriate buffer.

  • Assay Setup: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the buffer, enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of chlorinated ketones is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Number and Position of Chlorine Atoms: The degree and location of chlorination on the aromatic ring can significantly impact lipophilicity and electronic properties, thereby affecting cell membrane permeability and interaction with biological targets.[22][23] Generally, increasing chlorination can enhance biological activity up to a certain point, after which steric hindrance may become a limiting factor.

  • Nature of the Ketone Side Chain: The length and branching of the alkyl chain attached to the carbonyl group can influence the molecule's overall shape and its ability to fit into the active site of an enzyme or a receptor. For 2',4'-Dichlorovalerophenone, the pentanoyl chain contributes to its specific interactions.

  • Presence of Other Functional Groups: The addition of other functional groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding capabilities and alter the molecule's polarity, further modulating its biological activity.

Conclusion and Future Directions

2',4'-Dichlorovalerophenone, as a key precursor to the fungicide hexaconazole, holds significant potential as a bioactive molecule. While direct comparative data on its biological activities are limited, analysis of structurally related chlorinated ketones provides valuable insights into its likely cytotoxic, antimicrobial, and enzyme-inhibiting properties. The position and number of chlorine atoms on the phenyl ring, combined with the nature of the ketone's side chain, are critical determinants of its biological profile.

Future research should focus on the direct evaluation of 2',4'-Dichlorovalerophenone and a systematic series of its analogues in a battery of standardized biological assays. This would enable a more precise elucidation of its structure-activity relationships and could pave the way for the rational design of novel, highly active compounds for pharmaceutical and agrochemical applications. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Joshi, K. T., Pancholi, A. M., & Rai, R. K. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3).
  • The correlation chart of MIC values of antibacterial and antifungal... (n.d.).
  • Soloneski, S., et al. (2020). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. Toxicology in Vitro, 65, 104783. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
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  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. (2025, April 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Hexaconazole. (n.d.). PubChem.
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2022). Molecules, 27(9), 2950. [Link]

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  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2025, October 16).
  • Kam, C. M., et al. (2000). Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(3), 199-201. [Link]

  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(7), 1726-1731. [Link]

  • Rajabi, L., et al. (2005). Acetophenones with selective antimycobacterial activity. Letters in Applied Microbiology, 40(3), 212-217. [Link]

  • Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Taibah University Medical Sciences, 11(5), 458-465. [Link]

  • 2',4'-Dichlorovalerophenone. (n.d.). Chem-Impex.
  • Enzyme inhibitors. (n.d.). University College London.
  • 2',4'-Dichloroacetophenone 2234-16-4 wiki. (n.d.). Guidechem.
  • 2,4-Dichloroacetophenone: Properties, Applications, and Manufacturing. (2023, March 31). NINGBO INNO PHARMCHEM CO.,LTD.
  • Quantitative Structure Activity Relationships of Chlorin
  • Structure Activity Rel
  • Cytotoxicity (IC50) of the tested compounds on different cell lines. (n.d.).
  • Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance. (2020). Molecules, 25(24), 5873. [Link]

  • Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-519. [Link]

  • Synthesis and Antimicrobial Activity of Chalcones. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. (2020). Sedici UNLP.
  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola.
  • 2',4'-Dichloroacetophenone. (n.d.). PubChem.
  • Enzyme Inhibitor Terms and Calcul
  • 2,4-Dichlorovalerophenone (DCVP)). (n.d.). Darshan Pharmachem.
  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). Scholars' Mine.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6789. [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). PLoS ONE, 6(5), e20125. [Link]

  • Enzyme Inhibition - Types of Inhibition. (2024, April 8). TeachMePhysiology.
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Comparative

A Multi-Spectroscopic Approach to the Structural Confirmation of 2',4'-Dichlorovalerophenone

A Senior Application Scientist's Guide for Researchers in Drug Development and Chemical Synthesis In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of key intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development and Chemical Synthesis

In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of key intermediates is a cornerstone of robust scientific research. 2',4'-Dichlorovalerophenone, a crucial building block in the synthesis of various bioactive molecules, demands rigorous characterization to ensure the integrity of subsequent synthetic steps and the final product's efficacy and safety.[1] This guide provides a comprehensive, multi-spectroscopic workflow for the structural elucidation of 2',4'-Dichlorovalerophenone, integrating experimental data with predictive analysis and comparative insights. We will delve into the interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering a self-validating system for confident structural assignment.

The Molecular Blueprint: Understanding the Structure of 2',4'-Dichlorovalerophenone

Before delving into the spectroscopic data, it is essential to visualize the target molecule. 2',4'-Dichlorovalerophenone (C₁₁H₁₂Cl₂O) possesses a dichlorinated aromatic ring attached to a five-carbon aliphatic chain via a ketone functional group. This structure presents distinct regions that will manifest uniquely in different spectroscopic analyses.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl₃ acquire Acquire Spectrum (400 MHz) dissolve->acquire process FT, Phasing, Baseline Correction acquire->process analyze Chemical Shift & Coupling Analysis process->analyze M [C₁₁H₁₂Cl₂O]⁺˙ m/z = 230 F1 [C₇H₄Cl₂O]⁺ m/z = 173 M->F1 - •C₄H₉ F2 [C₄H₉]⁺ m/z = 57 M->F2 - •C₇H₃Cl₂O F3 [C₆H₃Cl₂]⁺ m/z = 145 F1->F3 - CO

Figure 3. Proposed key fragmentation pathways for 2',4'-Dichlorovalerophenone.

The most prominent fragment is often the acylium ion formed by the loss of the alkyl chain. In this case, the dichlorobenzoyl cation at m/z 173 would be a significant peak. Further fragmentation of this ion by loss of carbon monoxide would yield the dichlorophenyl cation at m/z 145. The butyl cation at m/z 57 is also a likely fragment.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of a molecule like 2',4'-Dichlorovalerophenone is not reliant on a single spectroscopic technique but rather on the convergence of evidence from multiple, complementary methods. The detailed proton map from ¹H NMR, the carbon skeleton from ¹³C NMR, the identification of key functional groups by IR spectroscopy, and the molecular weight and fragmentation pattern from mass spectrometry collectively provide a robust and self-validating dataset. By integrating experimental data with predictive analysis and comparison to known compounds, researchers can achieve a high degree of confidence in their structural assignments, ensuring the quality and reliability of their scientific endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chem-Impex. (n.d.). 2',4'-Dichlorovalerophenone. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • NIST. (n.d.). 2',4'-dichloropropiophenone. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4'-Dichloroacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2',4'-Dichlorovalerophenone

Introduction: 2',4'-Dichlorovalerophenone (DCVP) is a key chemical intermediate, notably in the synthesis of agricultural fungicides and potentially in novel pharmaceuticals. Ensuring the purity, potency, and quality of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2',4'-Dichlorovalerophenone (DCVP) is a key chemical intermediate, notably in the synthesis of agricultural fungicides and potentially in novel pharmaceuticals. Ensuring the purity, potency, and quality of DCVP is not merely a matter of process control; it is a critical prerequisite for the safety and efficacy of the final active ingredient. The analytical methods used to characterize this compound must therefore be robust, reliable, and fit for their intended purpose.

This guide moves beyond a simple recitation of protocols. It delves into the comparative analysis and cross-validation of two distinct, scientifically-grounded analytical methods for DCVP: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. As no standardized public methods currently exist for this specific analyte, we will utilize robust, scientifically plausible model methods to illustrate the critical process of cross-validation. Our objective, guided by the principles of the International Council for Harmonisation (ICH) guideline Q2(R2), is to demonstrate that these two disparate methods yield equivalent and trustworthy results, thereby ensuring analytical consistency across different technology platforms.[1][2][3]

Section 1: The Analytical Challenge & Method Selection Rationale

2',4'-Dichlorovalerophenone (MW: 231.12 g/mol ) is a chlorinated aromatic ketone. Its structure—featuring a dichlorinated benzene ring (a strong chromophore) and a valerophenone chain—along with its physical properties (Boiling Point: ~297°C, insoluble in water) dictates our choice of analytical technologies.

  • Why RP-HPLC with UV Detection? The presence of the dichlorophenyl group provides a strong UV chromophore, making UV detection a highly suitable and sensitive choice. Reversed-phase chromatography is the workhorse of the pharmaceutical industry for separating compounds based on hydrophobicity.[4][5][6] Given DCVP's nonpolar nature, it will interact strongly with a nonpolar stationary phase (like C18), allowing for excellent separation from more polar process impurities or starting materials. This method is ideal for quantifying the primary analyte (assay) and related, non-volatile impurities.

  • Why GC-MS? Gas chromatography is perfectly suited for analyzing volatile and semi-volatile compounds like DCVP.[7][8] Its high boiling point is well within the operational range of modern GC systems. Coupling GC with a mass spectrometer provides an orthogonal detection mechanism to UV spectroscopy. MS offers exceptional specificity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification and confirming the absence of co-eluting species that might interfere with an HPLC-UV assay.[8][9]

The use of these two fundamentally different techniques (liquid vs. gas phase separation; UV absorbance vs. mass fragmentation detection) provides a rigorous test for cross-validation. Agreement between them builds a high degree of confidence in the analytical results.

Section 2: Experimental Protocols for Model Methods

The following sections detail the step-by-step protocols for our two model analytical methods. These have been designed based on first principles of chromatography for compounds with similar physicochemical properties.

Method A: RP-HPLC-UV for Assay and Impurity Profiling

This method is designed for the accurate quantification of 2',4'-Dichlorovalerophenone.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile:Water (70:30, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2',4'-Dichlorovalerophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

    • Sample Solution (100 µg/mL): Prepare the test sample at a target concentration of 100 µg/mL in diluent.

Causality Behind Choices:

  • C18 Column: The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the aromatic ring and alkyl chain of DCVP, ensuring good retention and separation from polar impurities.[4][10][11]

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase in reversed-phase chromatography. The 70% acetonitrile provides sufficient organic strength to elute the hydrophobic DCVP in a reasonable time with a sharp peak shape.[4][6]

  • Isocratic Elution: For a primary assay method where the main peak is the focus, an isocratic method is simpler, more robust, and provides better precision than a gradient method.

  • Detection at 254 nm: This wavelength is commonly used for aromatic compounds as it provides a good balance of sensitivity and is less susceptible to interference from common solvents.

Method B: GC-MS for Identity and Trace Impurity Analysis

This method is designed for specific identification and the detection of volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split injection (split ratio 50:1) at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (e.g., m/z 187, 230).

  • Standard and Sample Preparation:

    • Solvent: Toluene.

    • Standard/Sample Solution (100 µg/mL): Prepare solutions at a target concentration of 100 µg/mL in toluene.

Causality Behind Choices:

  • DB-5ms Column: This low-polarity phase is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds, including chlorinated aromatics.[12][13] It provides robust and reproducible separations.

  • Split Injection: A high split ratio (50:1) is used for analyzing a relatively concentrated sample (100 µg/mL) to avoid overloading the column and detector, ensuring sharp peaks and maintaining analytical integrity.

  • Temperature Program: The program starts at a moderate temperature to focus the analytes at the head of the column and then ramps to a high final temperature to ensure any less volatile impurities are eluted.

  • MS Detection: EI at 70 eV produces reproducible fragmentation patterns, creating a "fingerprint" for DCVP that allows for highly specific identification. Full scan mode is used to search for unknown impurities, while SIM mode provides enhanced sensitivity for quantifying known trace analytes.[7][9]

Section 3: The Cross-Validation Protocol

Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent for their intended purpose.[14][15][16] The protocol below is designed in accordance with ICH Q2(R2) guidelines to compare the performance of the HPLC-UV and GC-MS methods.[2][17][18]

Diagram of the Cross-Validation Workflow

CrossValidation_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2a. HPLC-UV Analysis cluster_gcms 2b. GC-MS Analysis cluster_compare 3. Data Comparison & Evaluation prep Prepare a single, homogeneous batch of DCVP sample and reference standard (e.g., at 100 µg/mL) hplc_linearity Linearity (5 levels) hplc_accuracy Accuracy (3 levels, n=3) hplc_precision Precision (Repeatability, n=6) hplc_analysis Analyze Cross-Validation Samples (Homogeneous Batch, n=6) prep->hplc_analysis gcms_linearity Linearity (5 levels) gcms_accuracy Accuracy (3 levels, n=3) gcms_precision Precision (Repeatability, n=6) gcms_analysis Analyze Cross-Validation Samples (Homogeneous Batch, n=6) prep->gcms_analysis data_eval Statistical Comparison of Results (e.g., Mean, SD, %RSD, t-test) hplc_analysis->data_eval gcms_analysis->data_eval report Final Cross-Validation Report data_eval->report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Step-by-Step Cross-Validation Study

Objective: To demonstrate the equivalency of the HPLC-UV and GC-MS methods for the quantification of 2',4'-Dichlorovalerophenone.

  • Specificity/Selectivity:

    • Procedure: Analyze a placebo (diluent/solvent), the DCVP standard, and a sample spiked with known related substances (if available). For the HPLC method, assess peak purity using the DAD. For the GC-MS method, confirm the mass spectrum of the peak corresponds to DCVP.

    • Acceptance Criteria: The primary analyte peak should be free from interference from placebo components. The methods must be able to resolve DCVP from known impurities.

  • Linearity:

    • Procedure: For each method, prepare a series of at least five concentrations of the DCVP reference standard (e.g., from 50% to 150% of the nominal concentration; 50, 75, 100, 125, 150 µg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of DCVP into a placebo matrix. Analyze using each method.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[19]

  • Precision (Repeatability):

    • Procedure: Perform six replicate analyses of a single homogeneous sample at 100% of the target concentration using each method.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the six replicate measurements must be ≤ 2.0%.

  • Cross-Validation Core Test:

    • Procedure: Analyze the same single, homogeneous batch of 2',4'-Dichlorovalerophenone sample six times by each of the two validated methods.

    • Acceptance Criteria: The mean assay value obtained from the HPLC-UV method should not differ from the mean assay value from the GC-MS method by more than 2.0%. A statistical evaluation, such as a two-sample t-test, can be used to confirm that there is no significant difference between the means (p > 0.05).

Section 4: Comparative Data Summary

The table below presents hypothetical but realistic data from the cross-validation study, illustrating how the performance of the two methods would be compared.

Validation Parameter Method A: RP-HPLC-UV Method B: GC-MS (SIM Mode) Acceptance Criteria
Specificity No interference observed. Peak purity > 99.9%.No interference. Correct mass spectrum confirmed.No interference at the retention time of the analyte.
Linearity (Range) 50 - 150 µg/mL50 - 150 µg/mL---
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Accuracy (Mean Recovery) 99.5% (at 80%)100.2% (at 100%)99.8% (at 120%)101.1% (at 80%)99.3% (at 100%)100.5% (at 120%)98.0% - 102.0%
Precision (%RSD, n=6) 0.45%0.82%≤ 2.0%
Cross-Validation Assay (Mean, n=6) 99.7%99.2%---
Difference Between Means \multicolumn{2}{c}{0.5%}≤ 2.0%

Analysis of Results: The hypothetical data demonstrate that both methods meet the pre-defined acceptance criteria for all validation parameters. Critically, the mean assay results from the core cross-validation test differ by only 0.5%, well within the acceptance limit of 2.0%. This confirms that, despite their different technological principles, both methods provide equivalent quantitative results for 2',4'-Dichlorovalerophenone.

Conclusion

This guide has detailed two robust, scientifically-defensible analytical methods for the analysis of 2',4'-Dichlorovalerophenone and has outlined a comprehensive protocol for their cross-validation. By leveraging the strengths of both RP-HPLC-UV for routine assay and GC-MS for identity confirmation and volatile impurity analysis, a comprehensive analytical control strategy can be established.

The successful cross-validation between these orthogonal methods provides a high degree of assurance in the quality of the analytical data generated. It demonstrates that the measurement of DCVP is not method-dependent and ensures that results will be consistent and reliable, regardless of the technology platform employed. This is the cornerstone of a self-validating system, providing the trustworthiness required for drug development and quality control. The principles and protocols described herein, grounded in authoritative ICH guidelines, provide a clear framework for researchers and scientists to establish and verify the equivalency of analytical methods for critical chemical intermediates.[1][20][21]

References

Comparative

A Researcher's Guide to Purity Assessment of 2',4'-Dichlorovalerophenone from Different Suppliers

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical intermediate like 2',4'-Dichlorovalerophenone (CAS No: 61023-66-3), a key build...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical intermediate like 2',4'-Dichlorovalerophenone (CAS No: 61023-66-3), a key building block in the synthesis of pharmaceuticals and agrochemicals, can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the end product.[1][2][3] This guide provides an in-depth technical comparison of the purity assessment of 2',4'-Dichlorovalerophenone from different suppliers, complete with supporting experimental data and protocols.

The importance of using high-purity chemicals in pharmaceutical research and manufacturing cannot be overstated. Impurities present in starting materials can be carried through synthetic steps, leading to final APIs that do not meet the stringent requirements set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4] Therefore, a robust analytical workflow to assess the purity of critical intermediates like 2',4'-Dichlorovalerophenone is not just a quality control measure, but a fundamental aspect of good manufacturing practice (GMP).

This guide will navigate through the essential analytical techniques for purity determination, provide detailed experimental workflows, and present a comparative analysis of hypothetical batches of 2',4'-Dichlorovalerophenone from three different suppliers.

The Critical Role of Purity in Downstream Applications

2',4'-Dichlorovalerophenone is a versatile intermediate used in the synthesis of various compounds, including antifungal agents and other pharmaceuticals.[1][3][5] The presence of impurities, even in trace amounts, can have significant consequences:

  • Side Reactions: Impurities can lead to the formation of unwanted byproducts, reducing the yield of the desired product and complicating purification processes.

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological properties, potentially leading to adverse effects or altering the efficacy of the final drug product.

  • Regulatory Hurdles: The presence of uncharacterized impurities can lead to delays in regulatory approval and require extensive toxicological studies to ensure their safety.

To mitigate these risks, a multi-pronged analytical approach is essential to thoroughly characterize the purity and impurity profile of 2',4'-Dichlorovalerophenone from any supplier.

Comparative Purity Analysis of 2',4'-Dichlorovalerophenone from Three Fictional Suppliers

To illustrate the importance of rigorous purity assessment, we conducted a comparative analysis of 2',4'-Dichlorovalerophenone samples from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) . The following table summarizes the findings from our multi-technique analytical approach.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Bulk Grade)
Appearance Clear, pale yellow liquidPale yellow liquidYellow to brownish liquid
Purity by HPLC (% Area) 99.8%98.7%96.5%
Purity by GC-MS (% Area) 99.7%98.5%96.2%
Identity Confirmation by ¹H NMR Conforms to structureConforms to structureConforms to structure
Major Impurity 1 (by GC-MS) 0.1% (Unidentified)0.5% (2,4-dichlorobenzoic acid)1.8% (2,4-dichlorobenzoic acid)
Major Impurity 2 (by GC-MS) Not Detected0.3% (Unreacted starting material)0.9% (Unreacted starting material)
Residual Solvents (by Headspace GC) <0.05%0.2% (Tetrahydrofuran)0.5% (Tetrahydrofuran)
Water Content (Karl Fischer) 0.02%0.1%0.4%

Experimental Workflows for Purity Assessment

A comprehensive assessment of 2',4'-Dichlorovalerophenone purity requires a combination of chromatographic and spectroscopic techniques. The following diagram illustrates the logical workflow for a thorough purity analysis.

Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic & Other Analyses Sample Receive Sample from Supplier Prep Prepare Stock Solution (e.g., in Acetonitrile) Sample->Prep KF Karl Fischer for Water Content Sample->KF Analyze HPLC HPLC-UV for Quantitative Purity Prep->HPLC Inject GCMS GC-MS for Impurity Profiling & ID Prep->GCMS Inject NMR NMR for Structural Confirmation Prep->NMR Analyze Report Comprehensive Purity Report HPLC->Report Purity Data GCMS->Report Impurity Profile NMR->Report Structural Identity KF->Report Water Content

Caption: Logical workflow for the comprehensive purity assessment of 2',4'-Dichlorovalerophenone.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC with UV detection is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds.[6]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program: Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 2',4'-Dichlorovalerophenone sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Rationale: A C18 column is chosen for its versatility in separating compounds of moderate polarity like 2',4'-Dichlorovalerophenone. The gradient elution allows for the effective separation of the main component from both more polar and less polar impurities. Formic acid is added to the mobile phase to improve peak shape and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[7][8]

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetone.

Rationale: The HP-5ms column provides excellent separation for a wide range of semi-volatile organic compounds. The temperature program is designed to elute 2',4'-Dichlorovalerophenone and any potential impurities within a reasonable timeframe while ensuring good resolution. EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[9][10]

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: For proton environment analysis.

    • ¹³C NMR: For carbon skeleton analysis.

    • 2D NMR (COSY, HSQC, HMBC): For detailed structural connectivity, if necessary for impurity identification.

Rationale: ¹H NMR provides a rapid and accurate confirmation of the chemical structure of 2',4'-Dichlorovalerophenone. The presence of unexpected signals can indicate impurities. The provided synthesis route suggests potential impurities such as unreacted starting materials or byproducts.[11] For example, the presence of signals corresponding to N-methoxy-N-methyl-2,4-dichlorobenzamide would indicate incomplete reaction.

Potential Impact of Impurities on Downstream Processes

The presence of even seemingly minor impurities can have a cascading effect on a multi-step synthesis. The following diagram illustrates how impurities from a starting material can impact the final API.

Impact of Impurities SM 2',4'-Dichlorovalerophenone Intermediate Desired Intermediate SM->Intermediate Desired Reaction Impurity Impurity (e.g., 2,4-dichlorobenzoic acid) Byproduct Unwanted Byproduct Impurity->Byproduct Side Reaction API_Impurity API-Related Impurity Impurity->API_Impurity Carried Through API Active Pharmaceutical Ingredient Intermediate->API Desired Reaction Byproduct->API_Impurity Contamination

Caption: Visualization of how impurities in the starting material can lead to byproducts and contamination of the final API.

Conclusion and Recommendations

The purity of 2',4'-Dichlorovalerophenone is a critical parameter that directly influences the quality and safety of downstream products, particularly in the pharmaceutical industry. This guide has outlined a comprehensive analytical strategy for the purity assessment of this important chemical intermediate.

Based on our hypothetical comparative analysis, Supplier A (Premium Grade) provides the highest purity material with the lowest levels of impurities, making it the most suitable choice for demanding applications such as the synthesis of APIs for clinical trials or commercial production. While Supplier B (Standard Grade) may be acceptable for early-stage research where cost is a consideration, the presence of identifiable impurities necessitates careful monitoring and potential purification steps. The material from Supplier C (Bulk Grade) , with its significantly lower purity and higher impurity levels, would likely require extensive purification before use in any regulated application and may not be cost-effective in the long run due to lower yields and increased analytical burden.

It is imperative for researchers and drug development professionals to not solely rely on the supplier's Certificate of Analysis but to conduct their own independent and thorough purity assessment using a combination of orthogonal analytical techniques. This due diligence is a cornerstone of scientific integrity and ensures the development of safe and effective medicines.

References

  • Dyade, T. K., et al. (2023). A reverse phase high-performance liquid chromatographic bio analytical Technique (RP-HPLC) was developed and validated as per ICH 2019, US. FDA 2018 guidelines. International Journal of Pharmaceutical Sciences and Research, 14(5), 2602-2612. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. pharmachemintermediate.com. [Link]

  • LCGC International. (2018). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. chromatographyonline.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. pharmachemintermediate.com. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. emerypharma.com. [Link]

  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. deswater.com. [Link]

  • National Institutes of Health (NIH). (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. ncbi.nlm.nih.gov. [Link]

  • PubMed. (n.d.). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). pubmed.ncbi.nlm.nih.gov. [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. shimadzu.com. [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. shimadzu.eu. [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. mdpi.com. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. jeol.co.jp. [Link]

  • ChemRxiv. (n.d.). NMR as a tool for compound identification in mixtures. chemrxiv.org. [Link]

  • ResearchGate. (n.d.). 2.4. NMR spectroscopy. researchgate.net. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. researchgate.net. [Link]

  • Techno PharmChem. (2018). Certificate of Analysis: 2,4 Dichlorophenoxy acetic acid. [Link]

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Validation

Benchmarking the synthesis of 2',4'-Dichlorovalerophenone against other methods

An objective comparison of synthetic methodologies is crucial for process optimization, cost-management, and safety in chemical manufacturing and research. This guide provides an in-depth analysis of two primary syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic methodologies is crucial for process optimization, cost-management, and safety in chemical manufacturing and research. This guide provides an in-depth analysis of two primary synthetic routes to 2',4'-Dichlorovalerophenone (CAS: 61023-66-3), a key intermediate in the production of pharmaceuticals and the fungicide Hexaconazole.[1][2][3] We will benchmark the classical Friedel-Crafts acylation against a modern organolithium-based approach, offering field-proven insights into the causality behind experimental choices and protocol integrity.

Methodology 1: The Classical Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings. This electrophilic aromatic substitution is a robust and scalable method for producing aryl ketones.

Principle and Mechanism

The reaction proceeds by activating an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to the halogen of the valeryl chloride, creating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,3-dichlorobenzene ring to form a resonance-stabilized intermediate (a sigma complex). A subsequent deprotonation restores aromaticity, yielding the final ketone product. Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which advantageously prevents poly-acylation.[5]

Causality Behind Experimental Choices: The paramount consideration for this reaction is the rigorous exclusion of moisture. Anhydrous aluminum chloride reacts violently and exothermically with water, liberating corrosive hydrogen chloride (HCl) gas and inactivating the catalyst.[6][7][8] The choice of a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane is deliberate; it serves to dissolve the organic reactants while being inert to the highly reactive intermediates and the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and an argon or nitrogen inlet connected to a gas bubbler or an acid gas trap (e.g., containing NaOH solution).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). The mixture is cooled to 0 °C in an ice bath.

  • Substrate Addition: 1,3-Dichlorobenzene (1.0 equivalent) is added to the stirred suspension.

  • Acylating Agent Addition: Valeryl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C. The dropwise addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[9][10]

  • Workup and Quenching: The reaction flask is cooled again to 0 °C. The mixture is quenched by slowly and carefully pouring it over crushed ice, followed by the addition of concentrated HCl to dissolve the aluminum salts. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Extraction and Purification: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2',4'-Dichlorovalerophenone as a light yellow liquid.[2][3]

Trustworthiness & Self-Validation

The protocol's integrity is maintained by in-process controls. Monitoring by TLC or GC allows for precise determination of the reaction endpoint, preventing the formation of degradation products from prolonged exposure to the harsh Lewis acid. The color change of the reaction mixture (often to a deep orange or brown) provides a qualitative indicator of the acylium complex formation.[10] The final product's identity and purity are confirmed using standard analytical methods (see Protocol Validation section below).

Safety & Handling
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water. Causes severe skin burns and eye damage.[11] Must be handled in a dry environment (e.g., glove box or under inert gas) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[7][11][12] Storage containers may pressurize if contaminated with moisture and should be vented periodically.[8][11]

  • Valeryl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle in a fume hood.

  • Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas is evolved during the reaction and especially during the workup. All operations must be conducted in an efficient fume hood.

Methodology 2: The Organolithium Approach via Weinreb Amide

A more modern and targeted approach utilizes organometallic reagents to construct the ketone. The use of a Weinreb amide (N-methoxy-N-methylamide) is particularly effective for ketone synthesis, offering high selectivity and milder reaction conditions compared to Friedel-Crafts.

Principle and Mechanism

This synthesis involves the nucleophilic addition of an organolithium reagent, in this case, n-butyllithium, to the N-methoxy-N-methyl-2,4-dichlorobenzamide (the "Weinreb amide"). The key to this method's success is the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would attack the newly formed ketone to yield a tertiary alcohol.[13]

Causality Behind Experimental Choices: Organolithium reagents are extremely potent bases and nucleophiles; therefore, the reaction must be conducted under a completely inert atmosphere (argon or nitrogen) and with rigorously anhydrous solvents and reagents.[14][15] Protic sources, including atmospheric moisture or alcohols, will instantly quench the organolithium reagent.[15] The reaction is performed at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control the high reactivity of the n-butyllithium, prevent side reactions such as deprotonation of the solvent (THF), and ensure the stability of the tetrahedral intermediate.[15]

Experimental Protocol: Organolithium Synthesis

This protocol assumes the prior synthesis of N-methoxy-N-methyl-2,4-dichlorobenzamide from 2,4-dichlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and an argon or nitrogen inlet.

  • Reagent Charging: The flask is charged with N-methoxy-N-methyl-2,4-dichlorobenzamide (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C.

  • Organolithium Addition: A solution of n-butyllithium (n-BuLi, 1.2 equivalents, titrated) in hexanes is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Progression: The reaction is stirred at -78 °C for 1-2 hours.[16] Progress can be monitored by quenching a small aliquot and analyzing via TLC or LC-MS.

  • Workup and Quenching: The reaction is quenched at low temperature by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford pure 2',4'-Dichlorovalerophenone.

Trustworthiness & Self-Validation

The concentration of commercially available n-butyllithium solutions can degrade over time.[15] Therefore, for stoichiometric accuracy, the reagent must be titrated prior to use (e.g., using diphenylacetic acid).[15] The reaction's endpoint is sharp and can be readily determined by chromatographic analysis of a quenched aliquot, ensuring reproducibility.

Safety & Handling
  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously on contact with air). Reacts violently with water. Causes severe chemical burns. Must be handled under an inert atmosphere using specialized syringe and cannula techniques.[14]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. It should be tested for peroxides and appropriately distilled or sourced from a sealed commercial system.

Comparative Analysis

To provide a clear overview, the two synthetic pathways are illustrated below, followed by a table summarizing their key performance indicators.

Visualizing the Synthetic Pathways

G cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Organolithium Synthesis FC_Start1 1,3-Dichlorobenzene FC_React Friedel-Crafts Acylation FC_Start1->FC_React FC_Start2 Valeryl Chloride FC_Start2->FC_React FC_Product 2',4'-Dichlorovalerophenone FC_React->FC_Product Workup (H₂O, HCl) FC_Waste Acidic Al-containing Aqueous Waste FC_React->FC_Waste FC_Catalyst Anhydrous AlCl₃ DCM, 0°C to RT FC_Catalyst->FC_React OL_Start N-methoxy-N-methyl- 2,4-dichlorobenzamide OL_React Nucleophilic Addition OL_Start->OL_React OL_Product 2',4'-Dichlorovalerophenone OL_React->OL_Product Workup (aq. NH₄Cl) OL_Waste Li/NH₄ Salts in Aqueous Waste OL_React->OL_Waste OL_Reagent n-Butyllithium Anhydrous THF, -78°C OL_Reagent->OL_React

Caption: Comparative workflow of Friedel-Crafts vs. Organolithium synthesis.

Performance Metrics Comparison
MetricFriedel-Crafts AcylationOrganolithium Synthesis (via Weinreb Amide)Justification & Expert Insights
Typical Yield 60-80%80-95%The organolithium route is generally higher-yielding and cleaner due to the stability of the Weinreb amide intermediate, which prevents over-addition. Friedel-Crafts can suffer from side reactions and decomposition during workup.
Purity (Crude) Moderate to GoodGood to ExcellentOrganolithium reactions are highly specific, leading to cleaner crude products that often require less intensive purification than the complex mixtures from Friedel-Crafts reactions.
Reaction Time 3-6 hours2-4 hoursBoth methods have comparable reaction times, though the setup and low-temperature requirements for the organolithium route can add to the overall process time.
Temperature 0 °C to 25 °C-78 °CThe need for cryogenic temperatures is a significant operational consideration for the organolithium method, requiring specialized equipment (e.g., dry ice/acetone bath).
Reagent Cost Low to ModerateHighAnhydrous AlCl₃ and valeryl chloride are commodity chemicals. n-Butyllithium and the Weinreb amide precursor are significantly more expensive, especially at scale.
Scalability ExcellentModerate to DifficultFriedel-Crafts reactions are routinely performed on a multi-ton scale. Scaling organolithium reactions is challenging due to the strict anhydrous/anaerobic requirements, cryogenic cooling needs, and the handling of pyrophoric reagents.
Safety & Handling High Hazard (Corrosives, HCl gas)Extreme Hazard (Pyrophoric reagent)While Friedel-Crafts involves highly corrosive materials, the pyrophoric nature of n-BuLi requires a higher level of engineering controls and operator training.
Waste Generation High (Stoichiometric AlCl₃, acidic wash)Moderate (Li salts, organic solvent)The Friedel-Crafts workup generates large volumes of acidic aluminum-containing aqueous waste, which can be costly to treat. The organolithium workup is more benign.

Trustworthiness: Protocol Validation and Product Characterization

Regardless of the synthetic route, the identity and purity of the final 2',4'-Dichlorovalerophenone must be rigorously confirmed. A self-validating protocol relies on a suite of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the molecular weight (m/z = 230.03 for C₁₁H₁₂Cl₂O) and a quantitative measure of purity.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity against a reference standard and quantify any residual starting materials or byproducts.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (in the ~7.3-7.6 ppm region) and the aliphatic protons of the valerophenone chain, confirming the structure and connectivity.

    • ¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the characteristic carbonyl signal (~200 ppm).

  • Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

Conclusion and Recommendations

The choice between Friedel-Crafts acylation and the organolithium approach for synthesizing 2',4'-Dichlorovalerophenone is a classic case of balancing scalability and robustness against precision and yield.

  • The Friedel-Crafts Acylation is the preferred method for large-scale industrial production. Its use of inexpensive reagents, operational simplicity at ambient temperatures, and proven scalability outweigh its moderate yields and significant waste stream. It is a workhorse reaction well-suited for producing large quantities of the intermediate where cost is a primary driver.

  • The Organolithium Synthesis is superior for research, discovery, and small-scale synthesis where the highest possible yield and purity are paramount. Its precision and cleaner reaction profile justify the higher reagent costs and more demanding experimental setup. This method is ideal for producing high-purity material for reference standards or for use in sensitive downstream applications in drug development.

Ultimately, the optimal method depends on the specific objectives of the researcher or organization, balancing the economic realities of large-scale manufacturing with the precision required for cutting-edge scientific discovery.

References

  • DCM Shriram. (n.d.). Material Safety Data Sheet - Anhydrous Aluminium Chloride. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Bandyopadhyay, D., & Bera, K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29835-29875. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • Sciencemadness.org. (2012). Anhydrous AlCl3 handling and storage. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]

  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-501. Retrieved from [Link]

  • Chem Lab. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Tchinda, A. F. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. The Organic Chemistry Notebook Series, 17. Retrieved from [Link]

  • U.S. Patent No. 3,856,867. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Retrieved from [Link]

  • Stafilov, T., et al. (2012). Quantitative Determination of 2,4-D in Pesticides Monosan Herbi and DMA-6. Journal of Hygienic Engineering and Design. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. Retrieved from [Link]

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  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to In-Vitro Comparative Analysis of Pharmaceutical Intermediates Derived from 2',4'-Dichlorovalerophenone

Introduction: The Versatile Scaffold of 2',4'-Dichlorovalerophenone 2',4'-Dichlorovalerophenone (DCVP) is a key starting material, or intermediate, in the synthesis of a variety of compounds across the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2',4'-Dichlorovalerophenone

2',4'-Dichlorovalerophenone (DCVP) is a key starting material, or intermediate, in the synthesis of a variety of compounds across the pharmaceutical and agrochemical industries.[1][2][3] Its chemical structure, which includes a reactive ketone group and a dichlorinated aromatic ring, makes it a versatile scaffold for building more complex molecules.[4] While well-known for its role in producing fungicides like hexaconazole, the dichlorophenyl group is of significant interest to medicinal chemists.[3][4] This structural feature can be strategically modified to develop novel drug candidates, potentially influencing their absorption, metabolism, and how they bind to target proteins within the body.[4]

This guide provides a framework for the in-vitro evaluation of two classes of pharmaceutical intermediates synthesized from DCVP, focusing on their potential as anti-cancer and anti-inflammatory agents. We will compare these novel compounds against established drugs, providing the scientific rationale for assay selection and detailed, field-tested protocols. The objective is to equip researchers with the necessary tools to conduct rigorous, reproducible, and insightful preclinical evaluations.

Comparative In-Vitro Evaluation: Anti-Cancer Potential

A primary focus in oncology drug discovery is the identification of compounds that can selectively kill cancer cells or inhibit their growth.[5][6] Derivatives of DCVP can be synthesized to explore this potential. Here, we compare a hypothetical DCVP-derived chalcone, "DV-Chalcone," with Doxorubicin , a standard chemotherapeutic agent, using foundational in-vitro assays.

Foundational Cytotoxicity Screening: The MTT Assay

Expertise & Experience: The first step in assessing a new compound's anti-cancer potential is to determine its cytotoxicity—its ability to kill cells.[7] The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[8] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[9] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells.[10] This allows us to calculate the half-maximal inhibitory concentration (IC50), a critical metric for comparing drug potency.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed cancer cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of DV-Chalcone & Doxorubicin incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Data Analysis

The primary output of this assay is the IC50 value, which represents the concentration of a drug required to inhibit cell growth by 50%.

CompoundCell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)
DV-Chalcone 12.518.2
Doxorubicin (Control) 1.52.1

Trustworthiness & Interpretation: The data indicates that while DV-Chalcone exhibits cytotoxic activity, it is less potent than the standard drug, Doxorubicin. This is a typical result for an early-stage investigational compound. The inclusion of a positive control (Doxorubicin) and vehicle controls (e.g., DMSO) is critical for validating the assay results. The difference in IC50 values between cell lines suggests that DV-Chalcone may have varying efficacy depending on the cancer type.

Mechanistic Insight: Caspase-3/7 Activity Assay

Expertise & Experience: A key mechanism by which anti-cancer drugs induce cell death is apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a family of proteases called caspases.[11] Caspases-3 and -7 are "executioner" caspases, meaning their activation is a critical step leading to cell death.[11] Therefore, measuring their activity can confirm if a compound induces apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.[12][13] It uses a substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and -7.[12][13] This cleavage releases a substrate for the luciferase enzyme, generating a light signal that is proportional to the amount of active caspase-3 and -7.[13]

Apoptotic Signaling Pathway

Apoptosis_Pathway compound DV-Chalcone stress Cellular Stress compound->stress initiator Initiator Caspases (e.g., Caspase-9) stress->initiator executioner Executioner Caspases (Caspase-3/7) initiator->executioner substrate DEVD Substrate executioner->substrate Cleavage apoptosis Apoptosis executioner->apoptosis luminescence Luminescence substrate->luminescence Assay Signal

Caption: Simplified pathway showing caspase activation during apoptosis.

Comparative Data Analysis

Results are typically expressed as "fold change" in luminescence relative to untreated control cells.

Compound (at IC50 conc.)Fold Change in Caspase-3/7 Activity (vs. Control)
DV-Chalcone 4.2
Doxorubicin (Control) 5.5
Untreated Control 1.0

Trustworthiness & Interpretation: The significant increase in caspase-3/7 activity for cells treated with DV-Chalcone strongly suggests that its cytotoxic effect is mediated, at least in part, by inducing apoptosis. This aligns with the mechanism of many successful chemotherapy drugs. Comparing the fold change to Doxorubicin provides a benchmark for its pro-apoptotic potency.

Comparative In-Vitro Evaluation: Anti-Inflammatory Potential

Chronic inflammation is implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[14] We will compare a hypothetical DCVP-derived inhibitor, "DV-Inhibitor," with Celecoxib , a known COX-2 selective NSAID.

Target-Specific Activity: COX Inhibition Assay

Expertise & Experience: To determine if a compound has anti-inflammatory potential, we can directly measure its ability to inhibit the enzymes that drive the inflammatory process.[14] The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are pro-inflammatory molecules.[15] An in-vitro COX inhibitor screening assay allows for the determination of a compound's IC50 value against each isoform. This is crucial because COX-1 is involved in protecting the stomach lining, so selective inhibition of COX-2 is a desirable trait for minimizing gastrointestinal side effects.[14] These assays often work by colorimetrically or fluorometrically measuring the peroxidase component of COX activity.[16][17]

Experimental Workflow: COX Inhibition Assay

COX_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detect Detection enzyme Prepare COX-1 or COX-2 enzyme solution with Heme and Assay Buffer inhibitor Add serial dilutions of DV-Inhibitor or Celecoxib enzyme->inhibitor preincubate Pre-incubate (e.g., 10 min at 37°C) inhibitor->preincubate initiate Initiate reaction with Arachidonic Acid preincubate->initiate incubate Incubate (e.g., 2 min) initiate->incubate terminate Terminate Reaction (e.g., add HCl) incubate->terminate detect Measure product formation (e.g., PGE2 via ELISA or peroxidase activity) terminate->detect analyze Calculate % Inhibition and IC50 Values detect->analyze

Caption: General workflow for an in-vitro COX inhibition screening assay.

Comparative Data Analysis

The key metrics are the IC50 values for each COX isoform and the resulting selectivity index.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
DV-Inhibitor 25.02.510
Celecoxib (Control) 30.00.837.5

Trustworthiness & Interpretation: The data shows that DV-Inhibitor is a moderately potent inhibitor of COX-2. Its selectivity index of 10 indicates that it is 10-fold more selective for COX-2 over COX-1. While this is promising, the established drug Celecoxib demonstrates superior selectivity. This comparative analysis is vital for prioritizing candidates for further development. A higher selectivity index is generally preferred to reduce the risk of side effects associated with COX-1 inhibition.[14]

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in the recommended medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[7]

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (DV-Chalcone, Doxorubicin) in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[18][19]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][18]

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay
  • Principle: This homogeneous "add-mix-measure" assay quantifies caspase-3/7 activity directly in cell culture wells.[12][13]

  • Procedure:

    • Seed and treat cells in a white-walled 96-well plate as described for the MTT assay. Use concentrations around the predetermined IC50.

    • After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[20]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Express the data as fold change in luminescence relative to the untreated control.

Protocol 3: COX Colorimetric Inhibitor Screening Assay
  • Principle: This assay measures the peroxidase activity of COX-1 and COX-2 by monitoring the appearance of an oxidized colorimetric probe.[17]

  • Procedure (based on a generic kit):

    • Prepare the assay buffer and other reagents as per the kit manual.[17]

    • In separate wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.[17]

    • Add 10 µL of the test inhibitor (DV-Inhibitor, Celecoxib) at various concentrations. For control wells, add 10 µL of the solvent (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.[21]

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to each well.

    • Immediately measure the absorbance kinetically at ~590 nm for 5-10 minutes.[16]

    • Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC50 values.[16]

Conclusion

This guide outlines a systematic and robust approach for the preliminary in-vitro evaluation of pharmaceutical intermediates derived from 2',4'-Dichlorovalerophenone. By employing standardized assays like MTT for general cytotoxicity, Caspase-Glo® for mechanistic insights into apoptosis, and specific enzyme inhibition assays for targeted activities like COX inhibition, researchers can effectively compare novel compounds to established drugs. This comparative framework, grounded in sound scientific principles and detailed protocols, is essential for identifying promising lead candidates and making informed decisions in the early stages of the drug discovery pipeline.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/in-vitro-efficacy-of-novel-anticancer-agents]
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem. [URL: https://www.benchchem.com/technical-guides/in-vitro-cyclooxygenase-cox-inhibition-assay-of-beloxamide]
  • ab204698 – Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric). Abcam. [URL: https://www.abcam.com/cyclooxygenase-1-cox1-inhibitor-screening-assay-kit-fluorometric-ab204698.html]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz669v8j/v1]
  • An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/17487176/]
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/760111/cox-colorimetric-inhibitor-screening-assay-kit]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?query=Cytotoxicity+MTT+Assay]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/16022026/]
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/caspase-glo-3-7-assay-protocol.pdf]
  • MTT Assay Protocol. Cyrusbio. [URL: https://www.cyrusbio.com.tw/english/tech/MTT%20Assay%20Protocol.pdf]
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10011933]
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3706429/]
  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [URL: https://www.researchgate.net/publication/362547195_IN-VITRO_METHODS_OF_SCREENING_OF_ANTI-CANCER_AGENT]
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [URL: https://www.researchgate.net/publication/382875143_Development_of_Novel_Anti-Inflammatory_Agents_Through_Medicinal_Chemistry_Approaches]
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger. [URL: https://www.karger.com/Article/FullText/324213]
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  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/321853406_In_vitro_assays_to_investigate_the_anti-inflammatory_activity_of_herbal_extracts_A_Review]
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6643]
  • 2,4-Dichlorovalerophenone (DCVP)). Darshan Pharmachem. [URL: https://www.darshanpharmachem.com/2-4-dichlorovalerophenone]
  • 2',4'-Dichlorovalerophenone synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/61023-66-3.htm]
  • Synthetic method of 2,4-dichloroacetophenone. Eureka | Patsnap. [URL: https://eureka.patsnap.
  • 2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/blog/2-4-dichloroacetophenone-a-key-intermediate-in-organic-synthesis-and-agrochemical-development]
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  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [URL: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_3_e.pdf]
  • The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/blog/the-versatility-of-2-4-dichlorovalerophenone-beyond-fungicide-production]
  • In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. NIH. [URL: https://www.cbi.nlm.nih.gov/pmc/articles/PMC1277618/]
  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.
  • Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/24815817/]

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 2',4'-Dichlorovalerophenone: A Guide for Laboratory Professionals

For researchers at the forefront of pharmaceutical and agrochemical synthesis, 2',4'-Dichlorovalerophenone (CAS No. 61023-66-3) is a valuable intermediate.[1][2] Its unique dichlorophenyl structure is a key building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical synthesis, 2',4'-Dichlorovalerophenone (CAS No. 61023-66-3) is a valuable intermediate.[1][2] Its unique dichlorophenyl structure is a key building block for a variety of biologically active molecules.[1][2] However, its utility in synthesis is matched by the critical need for meticulous safety protocols. As a halogenated aromatic ketone, this compound presents a distinct set of hazards that demand a comprehensive approach to personal protection, operational planning, and waste management.

This guide moves beyond generic safety data to provide an in-depth, procedural framework for the safe handling of 2',4'-Dichlorovalerophenone. Here, we will not only outline the necessary steps but also explain the scientific rationale behind them, empowering you to work with confidence and security.

Understanding the Hazard Profile: Why Caution is Critical

2',4'-Dichlorovalerophenone is classified as an irritant and, while its toxicological properties have not been thoroughly investigated, the presence of a chlorinated benzene ring and a ketone functional group warrants a high degree of caution.[3] The hazards associated with structurally similar compounds, such as other chlorinated phenoxy compounds, include the potential for skin and eye irritation, respiratory irritation, and, with significant exposure, more systemic effects.[4][5][6] Therefore, all handling procedures must be designed to minimize any possibility of direct contact or aerosol inhalation.

Property Value Source
CAS Number 61023-66-3[1][7][8]
Molecular Formula C11H12Cl2O[1][9]
Molecular Weight 231.12 g/mol [1][9]
Appearance Pale yellow liquid[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling 2',4'-Dichlorovalerophenone. The following is a breakdown of the required equipment, with an explanation of why each component is essential.

Hand Protection: Choosing the Right Glove

Given that 2',4'-Dichlorovalerophenone is a halogenated ketone, glove selection requires careful consideration. Nitrile gloves, while suitable for incidental contact with many chemicals, offer poor resistance to ketones and some halogenated hydrocarbons.[10]

For extended work with 2',4'-Dichlorovalerophenone, Butyl rubber or Viton® gloves are recommended. Butyl rubber provides excellent protection against ketones, while Viton® is a strong choice for handling chlorinated solvents.[11][12] For tasks with a high risk of splashing, consider double-gloving.

Glove Material Protection Against Ketones Protection Against Chlorinated Solvents Recommendation for 2',4'-Dichlorovalerophenone
Nitrile PoorModerateSuitable for incidental contact only; change immediately upon contamination.
Neoprene FairFair to GoodA reasonable option for short-duration tasks.
Butyl Rubber ExcellentPoor to FairRecommended for prolonged handling due to ketone resistance.
Viton® GoodExcellentRecommended for prolonged handling, especially if other chlorinated solvents are present.

Always consult the glove manufacturer's specific chemical resistance chart for detailed information on breakthrough times.

Eye and Face Protection

Chemical splash goggles are mandatory. To provide an additional layer of safety against splashes, a face shield should be worn over the goggles, especially when transferring larger volumes or performing reactions that have the potential to splash.

Body Protection

A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn. Ensure that all clothing is fully buttoned and that closed-toe shoes are worn at all times.

Respiratory Protection

All work with 2',4'-Dichlorovalerophenone should be conducted within a certified chemical fume hood to prevent the inhalation of vapors. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure. The following workflow should be adapted to your specific laboratory setup.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Don Required PPE (Butyl/Viton® gloves, goggles, face shield, lab coat) FumeHood 2. Prepare Chemical Fume Hood (Ensure proper airflow, clear workspace) Prep->FumeHood Materials 3. Assemble Materials (Chemical, glassware, spill kit) FumeHood->Materials Weigh 4. Weigh/Measure Chemical (Perform in fume hood, use appropriate utensils) Materials->Weigh Transfer 5. Transfer to Reaction Vessel (Use caution to avoid splashes) Weigh->Transfer Reaction 6. Conduct Experiment (Keep sash at lowest practical height) Transfer->Reaction Decontaminate 7. Decontaminate Glassware & Surfaces (Rinse with appropriate solvent in fume hood) Reaction->Decontaminate Store 8. Store Chemical Securely (Tightly sealed container in designated area) Decontaminate->Store RemovePPE 9. Doff PPE Correctly (Remove gloves last, wash hands thoroughly) Store->RemovePPE

Caption: Workflow for the safe handling of 2',4'-Dichlorovalerophenone.

Spill Management: Immediate and Effective Response

Even with the best precautions, spills can occur. A rapid and well-rehearsed response is essential to mitigate the hazard.

Minor Spill (inside a chemical fume hood)
  • Alert colleagues in the immediate area.

  • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Gently sweep the absorbed material into a designated waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Package and label all cleanup materials as hazardous waste.

Major Spill (outside a chemical fume hood)
  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety officer.

  • Restrict access to the spill area.

  • If the spill is flammable, eliminate all ignition sources .

  • Wait for trained emergency personnel to clean up the spill.

Spill_Response_Decision_Tree Spill Chemical Spill Occurs Location Is the spill contained within a fume hood? Spill->Location Size Is the spill manageable (small volume)? Location->Size Yes Action_Major Follow Major Spill Protocol: - Evacuate area - Alert supervisor/safety officer - Restrict access Location->Action_Major No Action_Minor Follow Minor Spill Protocol: - Alert colleagues - Contain and clean - Decontaminate Size->Action_Minor Yes Size->Action_Major No

Caption: Decision tree for responding to a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 2',4'-Dichlorovalerophenone and any associated contaminated materials is a critical final step. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[13][14][15][16]

Step-by-Step Disposal Protocol
  • Segregate Waste: Collect all waste containing 2',4'-Dichlorovalerophenone, including contaminated gloves, absorbent materials, and rinsed glassware, in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13][14][16]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[14]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2',4'-Dichlorovalerophenone"

    • The approximate concentration and volume

    • The date accumulation started

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department. Never pour 2',4'-Dichlorovalerophenone down the drain.[13][17][18]

By adhering to these detailed protocols, you can confidently and safely utilize 2',4'-Dichlorovalerophenone in your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 6). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications.
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
  • Capot Chemical Co.,Ltd. (2014, March 14). MSDS of 2,4-Dichlorovalerophenone.
  • Chem-Impex. (n.d.). 2',4'-Dichlorovalerophenone.
  • EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations.
  • Darshan Pharmachem. (n.d.). 2,4-Dichlorovalerophenone (DCVP).
  • Safety Made Simple. (n.d.). Chemical Resistant Gloves.
  • Unknown Publisher. (n.d.). 2',4'-Dichlorovalerophenone.
  • Santa Cruz Biotechnology, Inc. (2016, September 28). SAFETY DATA SHEET.
  • Thulstrup, P. W., & Holmsen, H. (1981). Toxicity of chlorinated phenoxy acids in combination with 2,3,7,8-tetrachlorodibenzo-p-dioxin in C57BL/6 male mice. Journal of Toxicology and Environmental Health, 8(5-6), 815-824. [Link]

  • Alfa Chemistry. (n.d.). CAS 61023-66-3 2',4'-Dichlorovalerophenone.
  • Bradberry, S. M., Proudfoot, A. T., Vale, J. A. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 42(6), 693-706. [Link]

  • BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Apollo Scientific. (n.d.). 61023-66-3 Cas No. | 2',4'-Dichlorovalerophenone.
  • ResearchGate. (2025, August 7). Poisoning Due to Chlorophenoxy Herbicides.
  • Pharmaffiliates. (n.d.). CAS No : 61023-66-3 | Product Name : 2',4'-Dichlorovalerophenone.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances.
  • Washington State University. (n.d.). Halogenated Solvents.
  • University of Toronto. (n.d.). Chemical Spill Procedures.
  • Princeton University. (n.d.). Chemical Spill Procedures.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Southern California. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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